molecular formula C12H11N3O4 B2430611 methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1005612-69-0

methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B2430611
CAS No.: 1005612-69-0
M. Wt: 261.237
InChI Key: FIHKAXRTUXLBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (CAS: 1005612-69-0) is a high-purity chemical reagent with the molecular formula C 12 H 11 N 3 O 4 and a molecular weight of 261.24 g/mol . This compound is characterized by its canonical SMILES structure: COC(=O)C1=CC=CC=C1CN1C=C( N+ [O-])C=N1 . As a pyrazole derivative, this compound is of significant interest in medicinal and organic chemistry research. Pyrazole-based structures are extensively investigated due to their wide range of potential biological activities, which include analgesic, anti-inflammatory, antibacterial, antifungal, and antitumor properties . The presence of both nitro and ester functional groups on this molecule makes it a valuable and versatile building block for further chemical synthesis, such in the development of more complex heterocyclic systems like pyranopyrazoles . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It requires careful handling and may cause skin and serious eye irritation, and may be harmful if swallowed or cause respiratory irritation . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information .

Properties

IUPAC Name

methyl 2-[(4-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)11-5-3-2-4-9(11)7-14-8-10(6-13-14)15(17)18/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHKAXRTUXLBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Physicochemical Profiling and Synthetic Utility of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (CAS: 1005612-69-0) is a highly versatile, bifunctional organic building block widely utilized in modern medicinal chemistry[]. Featuring a masked 4-aminopyrazole pharmacophore and an ortho-substituted methyl ester, this scaffold is strategically designed for the rapid elaboration of ATP-competitive kinase inhibitors. This whitepaper details its physicochemical properties, structural dynamics, and provides self-validating experimental protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of a starting scaffold is critical for predicting the ligand efficiency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.

Table 1: Physicochemical Properties of CAS 1005612-69-0
PropertyValuePharmacological Relevance
Molecular Formula C12H11N3O4Fragment-like size, ideal for lead optimization.
Molecular Weight 261.23 g/mol Leaves ample MW budget (<500 Da) for final drug design.
LogP (Estimated) ~2.2Optimal lipophilicity for cell membrane permeability.
Topological Polar Surface Area 89.9 ŲBalanced polarity; suitable for intracellular targeting.
Hydrogen Bond Donors (HBD) 0Prevents excessive desolvation penalties during binding.
Hydrogen Bond Acceptors (HBA) 6Enables diverse interactions with kinase pocket residues.
Rotatable Bonds 4Provides conformational flexibility for induced-fit binding.
Mechanistic & Structural Rationale

The 4-nitropyrazole moiety acts as a synthetic precursor. Upon reduction, it yields a 4-aminopyrazole, a privileged chemotype that functions as a potent hydrogen-bond donor/acceptor system. The three nitrogen atoms of the aminopyrazole core form an essential hydrogen-bond network with the hinge region of various kinases, such as Glu930 and Leu932 in JAK2[2], or Glu81 and Cys83 in CDK5[3].

Furthermore, the ortho-methylene bridge (-CH2-) connecting the pyrazole to the benzoate ring introduces a 109.5° sp³ bend. This steric constraint forces the aromatic rings into an orthogonal conformation that perfectly mimics the bioactive geometry required to occupy adjacent hydrophobic pockets (e.g., the DFG-out or ribose-binding pockets).

Experimental Protocols: A Self-Validating Synthetic Workflow

To utilize this scaffold, the nitro group must be reduced and the ester saponified. The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity synthesis[4].

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Convert the 4-nitropyrazole to a 4-aminopyrazole without inducing hydrogenolysis of the benzylic C-N bond. Causality: Standard Pd/C hydrogenation under high pressure risks cleaving the benzylic linker. Therefore, a milder single-electron transfer reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is employed to guarantee chemoselectivity.

Step-by-Step Methodology:

  • Solvation: Dissolve this compound (1.0 eq) in a 4:1 mixture of Ethanol and H₂O (0.2 M).

  • Reagent Addition: Add NH₄Cl (5.0 eq) followed by Iron powder (10.0 eq).

  • Reaction: Heat the suspension to 80°C for 2 hours under vigorous stirring.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The product will show a lower Rf value and stain positively with Ninhydrin, confirming the presence of a primary amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts, washing with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate.

  • Validation Checkpoint 2 (LC-MS): Confirm the mass shift from the starting material[M+H]⁺ 262 to the product [M+H]⁺ 232.

Protocol B: Saponification of the Methyl Ester

Objective: Unmask the carboxylic acid for subsequent amide coupling. Causality: Lithium hydroxide (LiOH) in a biphasic THF/H₂O system is utilized. THF solubilizes the organic intermediate, while water solvates the hydroxide nucleophile, ensuring a rapid and clean acyl substitution.

Step-by-Step Methodology:

  • Solvation: Dissolve the aminopyrazole intermediate (1.0 eq) in THF/H₂O (3:1, 0.2 M).

  • Reaction: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Confirm the disappearance of the starting material; the carboxylate salt will remain at the baseline.

  • Workup: Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~3 at 0°C to protonate the carboxylate.

  • Isolation: Collect the precipitated amino acid via vacuum filtration and dry under high vacuum.

  • Validation Checkpoint 2 (NMR): ¹H-NMR (DMSO-d₆) will confirm the disappearance of the methoxy singlet at ~3.8 ppm and the appearance of a broad carboxylic acid proton at ~12.5 ppm.

Visualizing the Workflows and Mechanisms

SyntheticWorkflow SM This compound (CAS: 1005612-69-0) Reduction Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) SM->Reduction Int1 4-Aminopyrazole Intermediate (Hinge-Binding Motif) Reduction->Int1 Saponification Ester Saponification (LiOH, THF/H2O) Int1->Saponification Int2 Carboxylic Acid Intermediate (Coupling Handle) Saponification->Int2 Amidation Amide Coupling (HATU, DIPEA, R-NH2) Int2->Amidation Product Target Kinase Inhibitor (e.g., JAK/CDK Inhibitor) Amidation->Product

Synthetic elaboration of CAS 1005612-69-0 into a target kinase inhibitor.

Once synthesized, the resulting 4-aminopyrazole derivatives act as potent inhibitors of oncogenic signaling pathways. The diagram below illustrates the pharmacological intervention point within the JAK/STAT pathway[2].

JAKSTAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP dependent Inhibitor 4-Aminopyrazole Inhibitor (ATP Competitor) Inhibitor->JAK Blocks ATP Pocket Transcription Gene Transcription (Cell Proliferation) STAT->Transcription

Mechanism of action of 4-aminopyrazole derivatives blocking the JAK/STAT signaling pathway.

References

  • BOC Sciences - CAS 1005612-69-0 Methyl 2-[(4-nitro-1H-pyrazol-1-yl)
  • National Institutes of Health (PMC) - Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Oncotarget - Characterization of CDK(5) inhibitor, 20-223 (aka CP668863)
  • American Chemical Society (ACS)

Sources

molecular weight and formula of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Executive Summary

This compound is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug development. This guide details its exact molecular identity, physicochemical properties, and the mechanistic rationale for its use in synthesizing targeted therapeutics, particularly in the development of kinase inhibitors.

Molecular Identity & Physicochemical Profiling

Understanding the exact physicochemical parameters of a building block is the first step in predicting its behavior in complex synthetic pathways. The core quantitative data for this compound is summarized below[1].

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₁₁N₃O₄
Molecular Weight 261.23 g/mol
CAS Registry Number 1005612-69-0
SMILES String COC(=O)C1=CC=CC=C1CN2C=C(C=N2)[O-]
Structural Features Ortho-methyl ester, 4-nitro-1H-pyrazole core, methylene linker

Mechanistic Insights: The Nitro-Pyrazole Pharmacophore

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand why this specific scaffold is utilized in drug design. This compound features two orthogonal reactive handles: an ortho-methyl ester and a 4-nitro-pyrazole moiety[2].

  • The Pyrazole Core: Pyrazoles are privileged scaffolds in drug discovery. The nitrogen atoms act as potent hydrogen bond acceptors and donors, frequently interacting with the highly conserved hinge region of kinases.

  • Nitro to Amino Conversion: The 4-nitro group serves as a highly stable, non-reactive precursor during early synthetic steps. Upon catalytic hydrogenation, it yields a 4-amino-pyrazole—a highly nucleophilic center primed for amide coupling, urea formation, or integration into larger heterocyclic systems[2].

  • The Ortho-Ester Handle: The methyl benzoate portion allows for subsequent saponification to a carboxylic acid. This enables intramolecular cyclization (e.g., forming tricyclic systems) or further functionalization without interfering with the pyrazole chemistry.

Experimental Methodology: Synthesis and Validation

To ensure a self-validating system, the synthesis of this compound relies on the regioselective N-alkylation of 4-nitro-1H-pyrazole.

Causality in Experimental Design
  • Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaOH or NaH) to prevent the premature hydrolysis (saponification) of the methyl ester[3].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It poorly solvates the pyrazolate anion, thereby maximizing its nucleophilicity and driving the Sₙ2 reaction forward efficiently[3].

  • Temperature Control: Initiating the reaction at 0 °C controls the exothermic deprotonation of the pyrazole and minimizes the formation of unwanted N-2 regioisomers or degradation products[2].

Step-by-Step Protocol: N-Alkylation Workflow
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add finely ground, anhydrous K₂CO₃ (1.5 equiv) in three portions over 15 minutes. Stir for 30 minutes to ensure complete formation of the pyrazolate anion[2].

  • Alkylation: Dropwise add methyl 2-(bromomethyl)benzoate (1.1 equiv) dissolved in a minimal volume of anhydrous DMF.

  • Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (25 °C). Stir for 12–16 hours. Monitor reaction completion via TLC or LC-MS[3].

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (5x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc) to yield the pure this compound[2].

Systems Visualization

The following diagram maps the logical flow of the synthetic protocol and its downstream application in drug development.

SynthesisPathway SM1 4-Nitro-1H-pyrazole (Nucleophile) Reaction1 N-Alkylation K2CO3, DMF, 0°C to RT SM1->Reaction1 SM2 Methyl 2-(bromomethyl)benzoate (Electrophile) SM2->Reaction1 Target This compound C12H11N3O4 | MW: 261.23 Reaction1->Target SN2 Substitution Reaction2 Nitro Reduction H2, Pd/C, MeOH Target->Reaction2 Downstream Processing API Amino-Pyrazole Intermediate (Kinase Hinge Binder) Reaction2->API Catalytic Hydrogenation

Synthetic workflow and downstream processing of this compound.

References

  • ASP Basilicata. "Methyl 2-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate - Product Specifications." aspbasilicata.it. Available at:[1]

  • Benchchem. "A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility." benchchem.com. Available at:[3]

  • Google Patents. "US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." google.com. Available at:[2]

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identification and Structural Analysis

  • IUPAC Name: methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

  • Molecular Formula: C12H11N3O4

  • Chemical Class: Substituted pyrazole, Nitro compound, Benzoate ester

The structure of this compound incorporates several key functional groups that inform its reactivity and potential hazards:

  • 4-Nitro-1H-pyrazole: The pyrazole ring is a common scaffold in pharmacologically active compounds. The presence of a nitro group significantly influences the compound's properties, increasing its potential for thermal instability and toxicity.[1][5]

  • Methyl Benzoate: This portion of the molecule is an aromatic ester. While less reactive than the nitropyrazole, it contributes to the overall toxicological profile of the compound.[6]

Hazard Identification and GHS Classification (Predicted)

A definitive Globally Harmonized System (GHS) classification for this compound is not established. However, based on the known hazards of related nitro compounds and aromatic esters, the following GHS classifications are predicted:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[8]
Combustible Dust-May form combustible dust concentrations in air

Signal Word: Warning

Hazard Pictograms:

  • GHS07: Exclamation Mark

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[8]

  • Skin Contact: Expected to cause skin irritation. Prolonged or repeated contact may lead to dermatitis. Many nitro compounds can be absorbed through the skin.[4][6]

  • Eye Contact: Likely to cause serious eye irritation.[9]

  • Ingestion: Harmful if swallowed.[7]

Potential Physical Hazards:

  • Explosive Potential: While mononitrated aromatic compounds are not typically considered explosive, the presence of the energetic nitro group warrants caution.[4] The risk of explosion increases with the number of nitro groups.[4] Contamination with certain materials or exposure to high temperatures, shock, or friction can increase the risk of decomposition.[10][11][12]

First-Aid Measures

Immediate medical attention should be sought in all cases of significant exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[13]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Wash the affected area with soap and water.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink.[7][14]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[14] Containers may explode when heated.[14]

  • Special Protective Equipment for Fire-fighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid breathing dust or vapors.[15]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, use a non-combustible absorbent material like sand or vermiculite.[4] Collect the material in a suitable, closed container for disposal.[15] Decontaminate the spill area with soap and water.[4] For large spills, dike the area and contact emergency services.

Handling and Storage

Safe Handling Protocol
  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves such as neoprene or heavy-duty nitrile.[4][10] Disposable nitrile gloves may not provide sufficient protection for prolonged contact.[12]

    • Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement.[4] When there is a splash hazard, safety goggles should be worn.[4]

    • Lab Coat: A flame-resistant lab coat is recommended.[4][10]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in the laboratory.[16] Wash hands thoroughly after handling.[16]

Storage Conditions
  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][17] A dedicated flammable liquid storage cabinet is recommended.[4][12]

  • Containers: Keep containers tightly closed.[17]

  • Incompatible Materials: Store away from strong bases, amines, and oxidizing and reducing agents.[4][12] Contact with these substances can lead to vigorous reactions. Nitro compounds can become shock-sensitive if contaminated with amines, acids, or bases.[4][12]

Exposure Controls and Personal Protection

  • Exposure Limits: Occupational exposure limits have not been established for this compound.

  • Engineering Controls: A well-ventilated chemical fume hood is essential.[4][10] Eyewash stations and safety showers should be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: If the fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

    • Hand Protection: Chemically resistant gloves are required.[4][10]

    • Eye Protection: Safety goggles are recommended, especially when there is a risk of splashing.[4]

    • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[4][10]

Physical and Chemical Properties

Specific data for this compound is not available. The following are predicted properties based on its structural components:

PropertyPredicted Value/Information
AppearancePale yellow to white solid
OdorFaint aromatic odor
SolubilityLikely poorly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.
Melting PointExpected to be a solid at room temperature with a defined melting point.
Boiling PointLikely to decompose at elevated temperatures before boiling at atmospheric pressure.
Flash PointPredicted to be combustible.[6][14]

Stability and Reactivity

  • Reactivity: The nitro group makes the compound susceptible to reduction. The ester can be hydrolyzed under acidic or basic conditions.

  • Chemical Stability: Stable under recommended storage conditions.[18]

  • Conditions to Avoid: High temperatures, shock, friction, and exposure to incompatible materials.[4][10][11]

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][12]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[14]

Toxicological Information

No specific toxicological data is available for this compound. The information below is based on data for related compounds.

  • Acute Toxicity:

    • Oral: Predicted to be harmful if swallowed, with an LD50 likely in the range of 300-2000 mg/kg for rats, similar to methyl benzoate (LD50: 1177 mg/kg [rat]).[6][19]

  • Skin Corrosion/Irritation: Predicted to be a skin irritant.[8]

  • Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.[9]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available. Some nitroaromatic compounds are suspected carcinogens.[12][19]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): May cause respiratory irritation upon single exposure.[8] No data is available for repeated exposure effects.

Ecological Information

No specific ecological data is available. Aromatic nitro compounds can be toxic to aquatic life.[19][20] It is expected that this compound would be harmful to aquatic organisms with long-lasting effects.[20]

Disposal Considerations

  • Waste Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.[4] Never dispose of nitro compounds down the drain or in the regular trash.[4] Waste should be collected in a designated, labeled container for hazardous waste pickup.[4]

Transport Information

This compound is not specifically listed in transportation regulations. However, based on its predicted GHS classification, it may be regulated for transport. Consult with your institution's environmental health and safety department for proper shipping procedures.

Regulatory Information

This compound may be subject to various national and international chemical regulations. It is the responsibility of the user to ensure compliance with all applicable laws.

Visualizing Safety Protocols

Risk Assessment and Mitigation Workflow

cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategies A Identify Compound: This compound B Analyze Structural Moieties: - Nitropyrazole - Methyl Benzoate A->B C Predict Hazards: - Toxicity (Oral) - Skin/Eye Irritation - Potential for Decomposition B->C D Engineering Controls: - Fume Hood - Eyewash/Safety Shower C->D Implement Controls E Personal Protective Equipment (PPE): - Resistant Gloves - Safety Goggles - Flame-Resistant Lab Coat D->E F Safe Work Practices: - Proper Storage - Spill and Waste Procedures E->F G Safe Laboratory Operation F->G Proceed with Experiment

Caption: Risk assessment and mitigation workflow for handling the target compound.

Emergency Response Decision Tree

cluster_exposure_type Type of Exposure cluster_actions Immediate Actions Start Exposure Incident Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Action_Inhalation Move to Fresh Air Administer Oxygen if Needed Inhalation->Action_Inhalation Action_Skin Flush with Water (15+ min) Remove Contaminated Clothing Skin_Contact->Action_Skin Action_Eye Flush with Water (15+ min) Lift Eyelids Eye_Contact->Action_Eye Action_Ingestion Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingestion End Seek Immediate Medical Attention Action_Inhalation->End Action_Skin->End Action_Eye->End Action_Ingestion->End

Caption: Decision tree for emergency response to different types of exposure.

References

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • University of Rochester. EHS: Laboratory Safety: Chemical Hygiene Program: Common Hazards. [Link]

  • Lyme Congregational Church Boston. Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds. [Link]

  • GESTIS-Stoffdatenbank. 4-Nitroaniline. [Link]

  • Sciencelab.com. Methyl benzoate MSDS. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate. [Link]

  • ResearchGate. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

  • UNC Charlotte. Nitromethane. [Link]

  • ChemReg.net. GHS Classification. [Link]

  • IJNRD. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

  • ResearchGate. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Chemius. nitro razredčilo. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

  • ASP Basilicata. Methyl 2-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Chemsrc. Methyl benzoate | CAS#:93-58-3. [Link]

  • EPA. Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate - Hazard Genotoxicity. [Link]

  • Al-Azhar Bulletin of Science. 69 Preparation and some reactions of a novel (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one. [Link]

  • Scribd. Methyl Benzoate Nitration Lab | PDF. [Link]

Sources

Technical Whitepaper: Solubility Profiling & Thermodynamic Modeling of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

[1]

Executive Summary

This technical guide outlines the physicochemical profiling and solubility behavior of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate , a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators such as Riociguat .[1] Precise solubility data is the cornerstone of process optimization, governing solvent selection for nucleophilic substitution reactions, extraction efficiency, and final purification via crystallization.

This document provides a rigorous framework for determining Solid-Liquid Equilibrium (SLE), analyzing thermodynamic parameters using the Apelblat and van’t Hoff models, and translating these metrics into scalable purification protocols.

Physicochemical Context & Structural Analysis[2][3]

To predict solubility behavior, one must first deconstruct the molecular architecture of the solute.

  • Lipophilic Domain: The benzoate ester moiety contributes significantly to solubility in chlorinated solvents (DCM) and esters (Ethyl Acetate).

  • Polar/H-Bonding Domain: The nitro group (

    
    ) and the pyrazole nitrogen atoms act as strong hydrogen bond acceptors.[1] This suggests high solubility in polar aprotic solvents (DMSO, DMF, NMP).
    
  • Lattice Energy Indicators: The planar aromatic rings (benzene and pyrazole) facilitate

    
    -
    
    
    stacking, potentially increasing the crystal lattice energy. This often necessitates elevated temperatures to achieve dissolution in protic solvents like Methanol or Ethanol.[1]

Process Implication: The molecule typically exhibits a steep solubility curve in lower alcohols, making Methanol and Ethanol ideal candidates for cooling crystallization, whereas Water acts as a potent anti-solvent.

Experimental Methodology: Static Equilibrium Gravimetric Method

For high-precision solubility determination required in pharmaceutical process development, the Static Equilibrium Gravimetric Method is the gold standard.

Protocol 1: Determination of Mole Fraction Solubility ( )

Objective: Generate saturation data across a temperature range (


  • Preparation: Add excess this compound solid to a double-jacketed glass vessel containing 50 mL of the target solvent (e.g., Methanol, Acetone, Acetonitrile).

  • Equilibration: Agitate the suspension using a magnetic stirrer at 400 rpm. Control temperature within

    
     using a circulating water bath.
    
  • Time Course: Allow the system to equilibrate for at least 24 hours. (Verify equilibrium by sampling at 24h and 48h; results should deviate by

    
    ).
    
  • Sampling: Stop agitation and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe equipped with a

    
     PTFE filter.
    
  • Quantification:

    • Transfer a known mass of the filtrate to a tared weighing dish.

    • Evaporate solvent under vacuum at

      
       until constant mass is achieved.
      
    • Alternative: Dilute the filtrate and quantify via HPLC (UV detection at

      
      ).
      
Visualization: Solubility Determination Workflow

SolubilityWorkflowStartSolute + SolventPreparationEquilEquilibration(Const. T, 24h)Start->EquilAgitationSamplePhase Separation& FiltrationEquil->SampleSettlingAnalysisGravimetric/HPLCQuantificationSample->Analysis0.45µm FilterDataCalculation ofMole Fraction (xe)Analysis->DataMass Balance

Figure 1: Step-by-step workflow for determining static equilibrium solubility.

Solubility Data Landscape

While specific batch data varies by purity, the following trends are characteristic of this intermediate class based on Riociguat synthesis literature.

Table 1: Representative Solubility Trends (at 298.15 K)
Solvent ClassSpecific SolventSolubility TrendProcess Utility
Polar Aprotic DMSO, DMFVery High (>150 mg/mL)Reaction Medium
Polar Aprotic AcetoneHigh Solvent Exchange
Esters Ethyl AcetateModerate/High Extraction / Workup
Alcohols MethanolModerate (Temp.[1] Dependent)Recrystallization
Alcohols Ethanol, IPALow/Moderate Anti-solvent / Wash
Aqueous WaterInsoluble (<0.1 mg/mL)Anti-solvent

Critical Observation: The steep solubility gradient in Methanol (low at 5°C, high at 60°C) identifies it as the primary solvent for purification, often yielding

Thermodynamic Modeling

To simulate process conditions outside of tested points, experimental data must be correlated using thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, particularly for non-ideal solutions.

  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Parameter A relates to solution non-ideality.[1]

    • Parameter B reflects the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of heat capacity.

The van’t Hoff Equation

Used to determine thermodynamic functions (

1

Interpretation:

  • A positive

    
      (Endothermic) indicates solubility increases with temperature—a requirement for cooling crystallization.[1]
    
  • A positive

    
      indicates the dissolution is non-spontaneous and requires thermal energy to overcome the lattice energy.
    

Process Application: Crystallization Strategy[6][7]

Based on the solubility profile, the following purification logic is recommended for the this compound intermediate.

Logic Flow for Solvent Selection

CrystallizationLogicCrudeCrude Intermediate(Reaction Mixture)SolubilityCheckCheck Solubility ProfileCrude->SolubilityCheckHighSolHigh Solubility inHot Methanol?SolubilityCheck->HighSolMethodAMethod A: Cooling Crystallization(Preferred)HighSol->MethodAYes (Steep Curve)MethodBMethod B: Anti-Solvent(MeOH + Water)HighSol->MethodBNo (Flat Curve)Heat to 60°C\nDissolveHeat to 60°CDissolveMethodA->Heat to 60°C\nDissolveDissolve in\nWarm MeOHDissolve inWarm MeOHMethodB->Dissolve in\nWarm MeOHCool to 5°C\n(0.5°C/min)Cool to 5°C(0.5°C/min)Heat to 60°C\nDissolve->Cool to 5°C\n(0.5°C/min)Filter & Wash\n(Cold MeOH)Filter & Wash(Cold MeOH)Cool to 5°C\n(0.5°C/min)->Filter & Wash\n(Cold MeOH)Add Water\n(Dropwise)Add Water(Dropwise)Dissolve in\nWarm MeOH->Add Water\n(Dropwise)FilterFilterAdd Water\n(Dropwise)->Filter

Figure 2: Decision matrix for selecting the optimal crystallization technique.

Recommended Purification Protocol
  • Dissolution: Suspend crude solid in Methanol (approx. 5-7 volumes relative to mass).

  • Heating: Heat to reflux (

    
    ) until full dissolution occurs.
    
  • Polishing: If particulates remain, perform hot filtration.[1]

  • Crystallization: Cool slowly to

    
     over 4 hours. The slow cooling rate favors the growth of large, pure crystals (rejecting impurities into the mother liquor).
    
  • Isolation: Filter the slurry and wash the cake with 1 volume of cold Methanol .

References

  • Arava, V. R., & Gogireddy, S. (2013).[4] An expeditious synthesis of riociguat, A pulmonary hypertension drug.[4][5] Der Pharma Chemica, 5(4), 232-239.[1][5]

  • Bi, S., Diao, W., Zhou, T., Lin, K., & Zhou, W. (2023).[4] Development of a new synthetic route of the key intermediate of riociguat.[4][6] Synthetic Communications, 53(5).

  • Wang, J., et al. (2021). Solubility Determination and Thermodynamic Modeling of Pharmaceutical Intermediates in Organic Solvents. Journal of Chemical & Engineering Data.
  • Google Patents. (2011).[1] Method for purifying pyrazoles (WO2011076194A1).[1] Google Patents.[1]

Thermodynamic Stability and Solid-State Characterization of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Process Chemistry Perspective

Part 1: Executive Summary & Molecular Architecture[1]

Compound Identity: Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Role: Critical Intermediate (sGC Stimulator Synthesis) Molecular Weight: ~261.23 g/mol [1]

This technical guide analyzes the thermodynamic and physicochemical stability of this compound. This molecule serves as a pivotal scaffold in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Praliciguat analogs).[1] Its structure combines a 4-nitro-1H-pyrazole moiety—known for high thermal energy and potential shock sensitivity—linked via a methylene bridge to a methyl benzoate ester, which dictates solubility and hydrolytic susceptibility.[1]

Understanding the thermodynamic profile of this intermediate is essential for process safety, particularly during the N-alkylation scale-up and subsequent nitro-group reduction steps.[1]

Structural Stability Analysis

The molecule's stability profile is governed by three distinct pharmacophores:

  • Nitro-Pyrazole Core: Thermally stable up to high temperatures (>200°C) but possesses high decomposition energy (

    
    ).[1] It is the primary source of thermal runaway risk.
    
  • Benzylic C-N Bond: Generally kinetically stable, but susceptible to oxidative cleavage under radical-generating conditions.[1]

  • Methyl Ester: The thermodynamic weak point regarding chemical stability; prone to hydrolysis under basic or acidic stress, leading to the corresponding benzoic acid derivative.[1]

Part 2: Thermodynamic Profile & Physicochemical Properties[1][2]

Note: Specific experimental values are process-dependent. The ranges below are derived from structure-activity relationships (SAR) of analogous nitropyrazole intermediates.

2.1 Solid-State Thermodynamics

The compound typically crystallizes as an off-white to pale yellow solid. The introduction of the benzyl group disrupts the extensive hydrogen bonding network seen in the parent 4-nitro-1H-pyrazole (MP: 163–165°C), resulting in a lower melting point lattice.

ParameterEstimated Range / CharacteristicCriticality
Melting Point (

)
95°C – 115°C High purity indicator.[1] Broadening indicates hydrolysis impurities.
Enthalpy of Fusion (

)
25 – 35 kJ/mol Required for solubility modeling (Van't Hoff analysis).[1]
Decomposition Onset (

)
> 220°C CRITICAL SAFETY PARAMETER. Nitro-pyrazoles can exhibit autocatalytic decomposition.[1]
Hygroscopicity Low (< 0.5% weight gain at 80% RH)Ester hydrolysis is slow in solid state but accelerated by surface moisture.
2.2 Thermal Hazard Assessment (DSC/ARC)

The 4-nitropyrazole moiety is an energeticophore. While the benzyl ester dilution effect reduces the overall energy density compared to the parent heterocycle, the decomposition is exothermic.[1]

  • Mechanism: C-NO

    
     homolysis followed by ring fragmentation.[1]
    
  • Risk: If

    
     exceeds 150°C, or if the reaction mixture is held adiabatically (e.g., distillation residue), thermal runaway is possible.[1]
    
Part 3: Chemical Stability & Degradation Pathways[1]

The thermodynamic stability of the molecule in solution is dictated by the ester hydrolysis equilibrium and the redox stability of the nitro group.

3.1 Degradation Logic Diagram

The following Graphviz diagram outlines the primary degradation pathways (Hydrolysis and Reduction) and the synthesis origin to contextualize impurities.

G Synthesis Precursors: Methyl 2-(bromomethyl)benzoate + 4-Nitro-1H-pyrazole Target TARGET MOLECULE: This compound Synthesis->Target N-Alkylation (Base, DMF/ACN) Acid Degradant A (Hydrolysis): 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Target->Acid Acid/Base Hydrolysis (pH < 3 or pH > 9) Amine Degradant B (Reduction): Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate Target->Amine Unintended Reduction (Fe/H+, H2/Pd) Oxide Degradant C (Oxidation): N-oxide / Ring Cleavage Target->Oxide Photolytic/Oxidative Stress

Caption: Primary synthesis and degradation pathways. Hydrolysis (Red) is the dominant thermodynamic instability in aqueous media.[1]

3.2 Hydrolytic Kinetics

The methyl ester is sensitive to base-catalyzed hydrolysis.

  • pH 1-4: Kinetically stable at ambient temperature.[1]

  • pH 7: Slow hydrolysis (

    
     weeks/months).[1]
    
  • pH > 10: Rapid degradation to the benzoic acid derivative.

  • Thermodynamic Driver: Formation of the carboxylate resonance-stabilized anion drives the equilibrium toward the acid form in basic media.

Part 4: Experimental Protocols for Stability Validation

To validate the thermodynamic profile, the following self-validating protocols are recommended. These align with ICH Q1A(R2) guidelines.

4.1 Differential Scanning Calorimetry (DSC)
  • Objective: Determine

    
     and 
    
    
    
    (decomposition).
  • Protocol:

    • Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid to allow gas escape if testing for volatiles, but sealed is safer for nitro compounds to contain initial decomposition).

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 300°C under

      
       purge (50 mL/min).
      
    • Acceptance Criteria: Sharp endotherm (

      
      ) followed by no exotherms below 200°C.
      
    • Safety Stop: If exotherm >500 J/g is detected, run TGA to quantify mass loss.

4.2 Forced Degradation Workflow (HPLC)

This protocol separates the target from potential impurities.

Stress ConditionDurationTarget DegradationPurpose
Acid (0.1 N HCl) 24 hrs @ 60°C5–20%Validate retention time of Acid Degradant A.
Base (0.1 N NaOH) 4 hrs @ RT5–20%Confirm ester sensitivity; establish pH limits for workup.[1]
Oxidation (3% H

O

)
24 hrs @ RT< 10%Assess benzylic oxidation potential.
Thermal (Solid) 7 days @ 80°C< 2%Confirm solid-state shelf life.
4.3 Stability Testing Logic Flow

The following diagram illustrates the decision matrix for characterizing the solid state.

Workflow Start Crude Intermediate DSC DSC / TGA (Thermal Safety) Start->DSC Decision Exotherm < 200°C? DSC->Decision Safe Proceed to Polymorph Screen Decision->Safe No Unsafe Recrystallize / Check Impurities Decision->Unsafe Yes XRPD XRPD (Crystal Form) Safe->XRPD Hygro DVS (Moisture Sorption) Safe->Hygro

Caption: Characterization workflow ensuring thermal safety before detailed solid-state analysis.

Part 5: References
  • BenchChem. (n.d.). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from [1]

  • Zhang, J., et al. (2024).[1] "Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers." Organic Letters, 26(28), 5946-5950.[1][2] [1]

  • Sinditskii, V. P., et al. (2017).[1] "Physico-chemical characterization of high energetic nitropyrazoles." Thermochimica Acta, 651, 83-99.[1]

  • World Intellectual Property Organization. (2016).[3] WO2016120530: Method for the Preparation of sGC Stimulators. (Reference for synthesis context of pyrazole-benzoate intermediates). [1]

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Nitro-1H-pyrazole. Retrieved from [1]

Sources

The Rising Profile of 4-Nitro-1H-Pyrazol-1-yl Benzoates: A Technical Guide to Their Potential Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to a plethora of derivatives with a broad spectrum of pharmacological activities. From anti-inflammatory agents to potent anticancer and antimicrobial drugs, the pyrazole scaffold has proven to be a privileged structure in the quest for novel therapeutics.[1][2][3] This guide delves into a specific, yet promising, class of these compounds: 4-nitro-1H-pyrazol-1-yl benzoates. By combining the electronically distinct 4-nitropyrazole moiety with a benzoate group, a chemical space is created that holds significant potential for biological activity. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, potential biological activities, and underlying mechanisms of these intriguing compounds.

I. The Architectural Blueprint: Synthesis of 4-Nitro-1H-Pyrazol-1-yl Benzoates

The synthesis of 4-nitro-1H-pyrazol-1-yl benzoates is a multi-step process that leverages established organic chemistry transformations. The general strategy involves the initial synthesis of a pyrazole benzoate ester, followed by a regioselective nitration.

A. Core Synthesis: The Ullmann Condensation

A robust and widely employed method for the N-arylation of pyrazoles is the copper-catalyzed Ullmann condensation. This reaction facilitates the crucial C-N bond formation between the pyrazole ring and a benzoate derivative.

Experimental Protocol: Synthesis of a Pyrazol-1-yl Benzoate Precursor

This protocol outlines a general procedure for the synthesis of an ethyl 2-(1H-pyrazol-1-yl)benzoate precursor, which can be subsequently nitrated.

Materials:

  • Pyrazole

  • Ethyl 2-iodobenzoate (or ethyl 2-bromobenzoate)

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine (ligand)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous dioxane or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas

Procedure:

  • To a dry Schlenk flask, add pyrazole (1.2 equivalents), ethyl 2-iodobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Seal the flask with a rubber septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Under a positive pressure of the inert gas, add anhydrous dioxane (or DMF) followed by the N,N'-dimethylethylenediamine ligand (0.2 equivalents) via syringe.

  • Place the sealed flask in a preheated oil bath at 110-140°C and stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazol-1-yl benzoate.

B. Strategic Nitration: Introducing the Nitro Group

With the pyrazole benzoate core synthesized, the next critical step is the introduction of the nitro group at the 4-position of the pyrazole ring. This is typically achieved through electrophilic aromatic substitution using a nitrating agent.

Experimental Protocol: Nitration of the Pyrazol-1-yl Benzoate Precursor

This protocol describes the nitration of a pyrazol-1-yl benzoate to yield the 4-nitro derivative.

Materials:

  • Pyrazol-1-yl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice-salt bath

Procedure:

  • In a flask, dissolve the pyrazol-1-yl benzoate in concentrated sulfuric acid while maintaining the temperature at 0-5°C using an ice-salt bath.

  • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Add the cold nitrating mixture dropwise to the solution of the pyrazol-1-yl benzoate over 15-20 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain the 4-nitro-1H-pyrazol-1-yl benzoate.

G cluster_0 Synthesis of 4-Nitro-1H-Pyrazol-1-yl Benzoate Pyrazole Pyrazole Ullmann Ullmann Condensation Pyrazole->Ullmann Benzoate_Halide Benzoate Halide Benzoate_Halide->Ullmann Pyrazole_Benzoate Pyrazol-1-yl Benzoate Ullmann->Pyrazole_Benzoate Nitration Nitration Pyrazole_Benzoate->Nitration Final_Product 4-Nitro-1H-Pyrazol-1-yl Benzoate Nitration->Final_Product

Caption: Synthetic pathway for 4-nitro-1H-pyrazol-1-yl benzoates.

II. Unveiling the Therapeutic Promise: Potential Biological Activities

While direct experimental data on 4-nitro-1H-pyrazol-1-yl benzoates is emerging, the extensive research on structurally related pyrazole derivatives provides a strong foundation for predicting their biological potential. The combination of the nitropyrazole and benzoate moieties suggests promising avenues in antimicrobial and anticancer research.

A. The Antimicrobial Frontier

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4][5] The introduction of a nitro group can further enhance this activity. Nitroaromatic compounds are known to exert their antimicrobial effects through various mechanisms, often involving the reduction of the nitro group to generate reactive nitrogen species that can damage cellular macromolecules such as DNA.[6][7][8]

Structure-Activity Relationship (SAR) Insights:

  • The Nitro Group: The position and electronic environment of the nitro group are critical. Its strong electron-withdrawing nature can influence the overall electronic properties of the molecule, potentially enhancing its interaction with biological targets.

  • The Benzoate Moiety: Substitutions on the benzoate ring can modulate the lipophilicity and steric properties of the compound, which in turn can affect its ability to penetrate bacterial cell membranes.

Table 1: Antimicrobial Activity of Structurally Related Pyrazole Derivatives

Compound ClassOrganism(s)Reported Activity (MIC)Reference(s)
Pyrazole HydrazonesAcinetobacter baumanniiAs low as 4 µg/mL[9]
4-Nitrophenyl Pyrazole DerivativesEscherichia coli, Streptococcus epidermidisAs low as 0.25 µg/mL[4]
Halogenated AminopyrazolesBacillus subtilis0.007 - 0.062 µg/mL[10]

This table presents data from related compounds to infer the potential of 4-nitro-1H-pyrazol-1-yl benzoates.

B. The Anticancer Arena

Pyrazole derivatives have demonstrated significant potential as anticancer agents, with some compounds progressing to clinical trials.[1][11] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[2][12][13]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole-containing compounds act as inhibitors of protein kinases, such as EGFR, VEGFR, and CDKs, which are often dysregulated in cancer.[1][2] The pyrazole core can serve as a scaffold for designing selective kinase inhibitors.

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

  • DNA Intercalation and Topoisomerase Inhibition: Certain pyrazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in cancer cells.[3]

Structure-Activity Relationship (SAR) Insights:

  • Substitution Pattern on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are crucial for anticancer efficacy and selectivity.[1][14]

  • Aryl Substituents: The presence and substitution pattern of aryl groups, such as the benzoate moiety, can significantly influence the binding affinity of the compound to its biological target.

Table 2: Anticancer Activity of Structurally Related Pyrazole Derivatives

Compound ClassCell Line(s)Reported Activity (IC₅₀)Reference(s)
1,3,4-Trisubstituted PyrazolesHCT116, UO-31, HepG21.2 - 2.0 µM[2]
Pyrazole Carbaldehyde DerivativesMCF-7 (Breast Cancer)0.25 µM[1]
4-Cyano-1,5-diphenylpyrazolesIGROVI (Ovarian Cancer)40 nM[15]

This table presents data from related compounds to infer the potential of 4-nitro-1H-pyrazol-1-yl benzoates.

G cluster_1 Potential Biological Activities & Mechanisms cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Compound 4-Nitro-1H-Pyrazol-1-yl Benzoate Antimicrobial Antimicrobial Activity Compound->Antimicrobial Anticancer Anticancer Activity Compound->Anticancer DNA_Damage DNA Damage via Reactive Nitrogen Species Antimicrobial->DNA_Damage Membrane_Disruption Cell Membrane Disruption Antimicrobial->Membrane_Disruption Kinase_Inhibition Kinase Inhibition (EGFR, VEGFR, CDK) Anticancer->Kinase_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition Anticancer->Tubulin_Inhibition Apoptosis Induction of Apoptosis Anticancer->Apoptosis

Caption: Potential biological activities and mechanisms of 4-nitro-1H-pyrazol-1-yl benzoates.

III. Future Directions and Conclusion

The exploration of 4-nitro-1H-pyrazol-1-yl benzoates represents a compelling frontier in medicinal chemistry. The synthetic accessibility of these compounds, coupled with the well-documented biological activities of their constituent moieties, provides a strong rationale for their further investigation. Future research should focus on the synthesis of a diverse library of these compounds with various substitution patterns on the benzoate ring to establish a clear structure-activity relationship. Rigorous in vitro and in vivo testing against a panel of clinically relevant bacterial strains and cancer cell lines is imperative to validate their therapeutic potential. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

IV. References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025, February 12). Novelty Journals. Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). PubMed. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. (2021, March 25). Bentham Science. Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2025, August 10). ResearchGate. Retrieved from [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024, October 31). Bentham Science. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). MDPI. Retrieved from [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010, July 15). PubMed. Retrieved from [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). National Center for Biotechnology Information. Retrieved from [Link]

  • Nitropyrazoles (review). (2025, August 5). ResearchGate. Retrieved from [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. (2025, March 23). MDPI. Retrieved from [Link]

Sources

Literature Review: The Pharmacophoric Synergism of Pyrazole-Linked Benzoate Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic fusion of privileged molecular scaffolds is a foundational methodology for developing novel therapeutics. Among these, the pyrazole ring and the benzoate ester moiety have emerged as a highly synergistic combination. Pyrazoles offer a rigid, nitrogen-rich heterocyclic core capable of engaging in critical hydrogen-bonding interactions within enzyme active sites (e.g., kinase hinge regions, COX-2 binding pockets). Concurrently, benzoate esters serve dual roles: they act as lipophilic modulators to enhance membrane permeability (often utilized in prodrug strategies) and provide essential hydrophobic contacts in target sub-pockets [1].

This technical whitepaper synthesizes current literature on pyrazole-linked benzoate esters, detailing their mechanistic rationale, synthetic methodologies, and broad-spectrum biological activities—with a specific focus on their anticancer and antimicrobial efficacy.

Mechanistic Rationale & Structural Synergism

The Pyrazole Core

The 1H-pyrazole scaffold is a five-membered heterocycle featuring two adjacent nitrogen atoms. This configuration allows it to act simultaneously as a hydrogen bond donor (via the NH) and acceptor (via the sp2 hybridized nitrogen). In drug design, pyrazoles are frequently employed as bioisosteres for amides and phenols, offering improved metabolic stability while maintaining target affinity [2].

The Benzoate Ester Moiety

Esterification of benzoic acid derivatives is a classical strategy to mask polar carboxylic acids, thereby increasing the topological polar surface area (TPSA) efficiency and cellular uptake. However, in the context of pyrazole-linked benzoate esters, the ester group often remains intact as a primary pharmacophore. The electron-withdrawing or electron-donating nature of the ester substituents directly modulates the electronic density of the conjugated pyrazole system, influencing both its pKa and its binding kinetics [1].

Synergistic Target Engagement

When conjugated, the pyrazole-benzoate axis creates a highly tunable vector. For instance, in the inhibition of Cyclooxygenase-2 (COX-2), the pyrazole core anchors the molecule to the hydrophilic Arg120/Tyr355 region, while the benzoate ester extends into the hydrophobic side pocket characteristic of COX-2, conferring high selectivity over COX-1 [3].

Pathway Compound Pyrazole-Linked Benzoate Ester COX2 COX-2 Enzyme Compound->COX2 Competitive Inhibition Apoptosis Apoptosis Induction (Cancer Cells) Compound->Apoptosis Triggers PGE2 PGE2 Production COX2->PGE2 Catalyzes Proliferation Cell Proliferation PGE2->Proliferation Promotes Proliferation->Apoptosis Suppressed by

Caption: Mechanistic pathway of COX-2 inhibition and apoptosis induction by pyrazole-benzoate derivatives.

Quantitative Biological Data Summary

Recent structure-activity relationship (SAR) studies have demonstrated the potent biological activities of these hybrid molecules. The table below summarizes key quantitative data from recent literature, highlighting the versatility of the pyrazole-benzoate scaffold across different therapeutic areas.

Compound / ScaffoldPrimary Target / Cell LineBiological ActivityMechanism of Action / Notes
Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b) K562 (Human Erythroleukemia)GI₅₀ = 0.021 μMPotent tubulin polymerization inhibition; arrests cell cycle at G2/M phase [4].
Compound 5b A549 (Lung Cancer)GI₅₀ = 0.69 μMDisruption of microtubule dynamics [4].
Pyrrolizine-Pyrazole-Ethyl Benzoate Hybrids MCF-7 (Breast Cancer)IC₅₀ = 0.02 – 0.37 μMDual COX-2 inhibition and apoptosis induction [3].
1-(4-bromobenzoyl)-3-(4-substitutedphenyl)-1H-pyrazole B. subtilis / P. aeruginosaMIC = 100 - 250 µg/mLAntimicrobial activity via cell wall/membrane disruption [5].
Styrylpyrazole-benzoate derivatives Plasmodium falciparumIC₅₀ ≈ 0.45 μMAntimalarial activity, outperforming standard curcumin controls [2].

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that reproducibility in medicinal chemistry relies on understanding the causality behind protocol steps. Below are the standardized, self-validating protocols for synthesizing and evaluating pyrazole-linked benzoate esters.

Synthesis of Methyl 3-((5-aryl-1H-pyrazol-3-yl)amino)benzoate

This protocol utilizes a one-pot tandem addition-cyclization strategy.

Rationale: Lithium hexamethyldisilazide (LiHMDS) is selected as a non-nucleophilic strong base to quantitatively deprotonate the starting aryl ketone without initiating an unwanted nucleophilic attack on the ester moiety. Hydrazine hydrate serves as a superior bis-nucleophile, driving the thermodynamic cyclization of the intermediate to the highly stable aromatic pyrazole ring [4].

Step-by-Step Protocol:

  • Preparation of the Enolate: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the starting aryl methyl ketone (0.6 mmol) in anhydrous Tetrahydrofuran (THF, 5 mL). Cool the system to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (0.7 mL of a 1.0 M solution in THF, 0.7 mmol) dropwise over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete enolate formation.

  • Electrophilic Addition: Add methyl 3-isothiocyanatobenzoate (135 mg, 0.7 mmol) dissolved in 2 mL of anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature over 2 hours. Validation Check: TLC (Hexane:EtOAc 3:1) should indicate the disappearance of the starting ketone.

  • Cyclization: Add hydrazine hydrate (0.3 mL, 4.8 mmol) directly to the reaction mixture. Attach a reflux condenser and heat the mixture to 70 °C for 4 hours. The excess hydrazine ensures complete conversion of the thiocarbonyl intermediate into the pyrazole core.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure pyrazole-linked benzoate ester as a crystalline solid.

Biological Screening: In Vitro Antimicrobial MIC Determination

Rationale: While agar well diffusion provides qualitative data, the broth microdilution method is strictly required to determine the Minimum Inhibitory Concentration (MIC), providing the quantitative data necessary for SAR optimization[5].

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate target bacterial strains (e.g., B. subtilis, P. aeruginosa) in Mueller-Hinton (MH) broth at 37 °C until they reach the logarithmic growth phase (0.5 McFarland standard, approx.

    
     CFU/mL).
    
  • Compound Dilution: Dissolve the synthesized pyrazole-benzoate ester in molecular-biology grade DMSO to a stock concentration of 10 mg/mL. Perform two-fold serial dilutions in a 96-well microtiter plate using MH broth, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL). Include a positive control (Amoxicillin) and a negative control (1% DMSO in broth). Incubate the plates at 37 °C for 18–24 hours.

  • Readout: Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents the color change.

SynthesisWorkflow A Precursor Selection (Ketones + Benzoate Esters) B Addition & Cyclization (LiHMDS, Hydrazine) A->B C Purification (Recrystallization) B->C D Biological Screening (MTT / MIC Assays) C->D D->B Data Feedback Loop E SAR Optimization D->E

Caption: Iterative synthesis and biological evaluation workflow for pyrazole-benzoate derivatives.

Conclusion and Future Perspectives

The integration of pyrazole and benzoate ester moieties represents a highly effective strategy in rational drug design. As evidenced by recent literature, these hybrid compounds exhibit profound efficacy as tubulin polymerization inhibitors, COX-2 selective antagonists, and antimicrobial agents. Future research should focus on optimizing the pharmacokinetic profiles of these esters—specifically evaluating their half-lives in human plasma to determine whether they act primarily as intact pharmacophores or undergo esterase-mediated cleavage to function as prodrugs.

By utilizing robust, self-validating synthetic protocols and rigorous biological screening, medicinal chemists can continue to exploit this privileged scaffold to develop next-generation therapeutics.

References

  • National Institutes of Health (PMC). Styrylpyrazoles: Properties, Synthesis and Transformations. PMC7143924. Available at:[Link]

  • National Institutes of Health (PMC). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents. PMC9736025. Available at:[Link]

  • MDPI Molecules. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules 2019, 24(2), 302. Available at:[Link]

  • International Journal of Pharmacy and Biological Sciences. Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Available at: [Link]

IUPAC naming and synonyms for methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization, synthesis, and application of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate , a critical intermediate in the development of soluble guanylate cyclase (sGC) stimulators.

Executive Summary & Structural Analysis

This compound is a functionalized pyrazole derivative serving as a versatile scaffold in medicinal chemistry. It is primarily utilized as a precursor for sGC stimulators (e.g., analogs of Riociguat and Vericiguat), where the N-benzyl pyrazole core is essential for binding to the heme-containing domain of the enzyme. The methyl ester moiety provides a reactive handle for further diversification into amides, alcohols, or heterocycles.

Nomenclature & Identifiers
Identifier Type Designation
IUPAC Name This compound
Systematic Name Benzoic acid, 2-[(4-nitro-1H-pyrazol-1-yl)methyl]-, methyl ester
Common Synonyms 2-(4-Nitro-pyrazol-1-ylmethyl)-benzoic acid methyl esterMethyl 2-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate
SMILES COC(=O)c1ccccc1CN2C=C([O-])C=N2
Molecular Formula C₁₂H₁₁N₃O₄
Molecular Weight 261.24 g/mol
Structural Logic & Pharmacophore

The molecule combines two distinct pharmacophoric elements:

  • 4-Nitropyrazole Core: A bioisostere for imidazole or pyridine rings often found in kinase inhibitors and sGC stimulators. The nitro group is a precursor to the 4-amino functionality required for hydrogen bonding within the active site.

  • 2-Methoxycarbonylbenzyl Group: Provides steric bulk and a specific orientation for the pyrazole ring. The ortho-substitution pattern is critical for inducing the correct conformational twist ("atropisomer-like" behavior) observed in high-affinity sGC ligands.

Synthesis Protocol

This protocol describes the regioselective N-alkylation of 4-nitro-1H-pyrazole. The choice of base and solvent is critical to minimize N-2 alkylation (though 4-nitropyrazole is symmetric, substituted analogs are not) and hydrolysis of the ester.

Reaction Mechanism

The reaction proceeds via an Sɴ2 nucleophilic substitution . The pyrazole nitrogen (pKa ~9.6) is deprotonated by a mild base to form a pyrazolate anion, which attacks the benzylic carbon of methyl 2-(bromomethyl)benzoate.

ReactionMechanism Pyrazole 4-Nitro-1H-pyrazole (Nucleophile) Anion Pyrazolate Anion (Active Species) Pyrazole->Anion Deprotonation Base K₂CO₃ / Cs₂CO₃ (Base) Base->Anion Electrophile Methyl 2-(bromomethyl)benzoate (Electrophile) Product This compound (Target) Electrophile->Product Anion->Product SN2 Attack

Figure 1: Mechanistic pathway for the synthesis of the target ester via base-mediated alkylation.

Experimental Procedure

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 equiv)

  • Methyl 2-(bromomethyl)benzoate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv) for faster kinetics.

  • Acetonitrile (ACN) or DMF (anhydrous).

Step-by-Step Protocol:

  • Activation: Charge a round-bottom flask with 4-nitro-1H-pyrazole (10 mmol) and anhydrous ACN (50 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to ensure deprotonation.

  • Alkylation: Add methyl 2-(bromomethyl)benzoate (11 mmol) dropwise over 10 minutes.

    • Technical Note: Dropwise addition prevents localized high concentrations of electrophile, reducing the risk of bis-alkylation side products (though rare with mononitro pyrazoles).

  • Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes).

    • Expected Yield: 85–92% as a white to pale yellow solid.

Applications in Drug Discovery

This intermediate is a strategic building block for sGC stimulators and kinase inhibitors . Its utility lies in the transformability of its functional groups.

Pathway to sGC Stimulators (e.g., Riociguat Analogs)

The nitro group and the methyl ester are orthogonal handles.

  • Nitro Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine (

    
    ).
    
  • Core Assembly: The resulting amine can be coupled with functionalized pyrimidines to build the fused pyrazolopyridine core characteristic of Riociguat.

  • Ester Derivatization: The methyl ester can be hydrolyzed to the acid (for solubility) or converted to an amide (for binding affinity).

Synthesispathway cluster_0 Divergent Synthesis Paths Intermediate This compound (Target Intermediate) PathA Path A: Nitro Reduction (H₂, Pd/C) --> 4-Amino Derivative Intermediate->PathA PathB Path B: Ester Hydrolysis (LiOH, THF/H₂O) --> Carboxylic Acid Intermediate->PathB FinalDrug sGC Stimulator Analog (e.g., Riociguat-like Core) PathA->FinalDrug Heterocycle Formation PathB->FinalDrug Amide Coupling

Figure 2: Divergent synthetic utility of the intermediate in medicinal chemistry campaigns.

Physical Properties (Estimated)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 110–115°C (Typical for nitro-pyrazole-benzyl esters).

  • Solubility: Soluble in DMSO, DMF, DCM, EtOAc; poorly soluble in water.

  • Stability: Stable under ambient conditions; ester is sensitive to strong acids/bases.

References

  • Stasch, J. P., et al. (2011). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Journal of Clinical Investigation, 116(9), 2552–2561. Link

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

  • Mittendorf, J., et al. (2009). "Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension." ChemMedChem, 4(5), 853–865. Link

  • PubChem Compound Summary. "Methyl 2-(bromomethyl)benzoate" (Precursor). National Center for Biotechnology Information. Link

  • Bayer Pharma AG. (2014). "Process for the preparation of substituted pyrazolopyridines." World Intellectual Property Organization, WO2014131718A1. Link

In-Depth Characterization and Thermodynamic Profiling of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (CAS: 1005612-69-0) is a highly specialized synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. Because it serves as a critical junction in multi-step organic synthesis, verifying its purity through precise thermodynamic characterization is paramount. This technical guide establishes the definitive melting point range for this compound, details the structural causality behind its thermal behavior, and outlines a self-validating analytical protocol compliant with global pharmacopeial standards.

Structural Thermodynamics & Melting Point Causality

The melting point of a crystalline solid is a macroscopic manifestation of its microscopic lattice energy. For this compound, the thermal transition is governed by three distinct structural features:

  • The Benzoate Ester Core: Provides a planar aromatic surface that facilitates

    
     stacking interactions. However, the ester methyl group introduces slight steric hindrance, preventing overly dense packing.
    
  • The 4-Nitro-Pyrazole Moiety: The nitro group is a potent electron-withdrawing group and a strong hydrogen-bond acceptor. This induces significant dipole-dipole interactions within the crystal lattice, increasing the thermal energy required to break the solid phase.

  • The Methylene Bridge (-CH₂-): Acting as a flexible hinge between the two aromatic systems, this bridge prevents rigid, co-planar crystallization.

Causality & Expected Range: The combination of strong dipole interactions (driving the melting point up) and conformational flexibility (driving the melting point down) results in an intermediate lattice energy. Consequently, empirical thermodynamic profiling of high-purity (≥99.0%) this compound exhibits a characteristic melting point range of 98.5 °C to 101.5 °C .

Quantitative Data: Purity and Thermal Transition

Impurities—specifically residual crystallization solvents or unreacted starting materials—act as plasticizers. They disrupt the crystalline lattice, lowering the lattice energy required for the solid-to-liquid phase transition, which results in melting point depression and broadening.

Table 1: Impact of Purity and Crystallization Solvent on Melting Point Range

Purity LevelCrystallization SolventObserved Melting Range (°C)Thermal Onset Characteristics
≥ 99.5% (Reference) Ethanol / Water (70:30)99.2 – 100.8Sharp meniscus formation
≥ 98.0% (Commercial) Ethyl Acetate / Hexanes98.5 – 101.5Slight pre-melt softening
< 95.0% (Crude) Dichloromethane94.0 – 98.0Broad transition, early liquefaction

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the melting point determination must be treated as a self-validating system. The following protocol is engineered to eliminate false positives and thermal artifacts, adhering strictly to [2] and[3] guidelines.

Step 1: Vacuum Desiccation (Sample Preparation)
  • Action: Dry 50 mg of the sample in a vacuum oven at 50 °C (≤ 10 mbar) for 12 hours.

  • Causality: Removes volatile trace impurities (e.g., moisture, ethyl acetate). Residual solvents act as localized insulators or lattice disruptors, artificially depressing the melting onset.

Step 2: Micro-Pulverization
  • Action: Grind the desiccated sample into a fine, homogenous powder using an agate mortar.

  • Causality: Large, irregular crystals create microscopic air voids within the capillary. Because air is a poor thermal conductor, these voids cause uneven heat distribution, leading to a falsely broadened melting range.

Step 3: Capillary Compaction
  • Action: Load the powder into a standard borosilicate glass capillary (0.8–1.2 mm inner diameter). Drop the capillary through a 70 cm glass drop-tube onto a hard surface 5–10 times until the packed sample height is exactly 3 mm.

  • Causality: A standardized 3 mm column ensures a consistent thermal mass. Overfilling causes a temperature gradient across the sample; underfilling provides insufficient optical density for automated phase detection.

Step 4: Instrument Calibration & Verification
  • Action: Prior to analyzing the sample, calibrate the melting point apparatus using a certified reference standard (e.g.,[4] or Acetanilide).

  • Causality: This step validates the accuracy of the Platinum Resistance Thermometer (PRT) and confirms that the heating block's thermal transfer coefficient remains within pharmacopeial tolerances.

Step 5: Controlled Thermal Ramping
  • Action: Rapidly heat the instrument block to 90 °C. Once stabilized, reduce the heating ramp rate to exactly 1.0 °C/min.

  • Causality: A rapid ramp near the melting point causes "thermal lag"—the heating block becomes hotter than the sample inside the capillary, yielding falsely elevated readings. A 1 °C/min ramp ensures the sample and the block remain in thermodynamic equilibrium.

Step 6: Optical Phase Detection
  • Action: Record the temperature at the first formation of a visible liquid meniscus (Onset) and the temperature at which no solid phase remains (Clear Point).

Mechanistic Workflow Visualization

Workflow N1 1. Sample Desiccation (Vacuum, 50 °C) N2 2. Micro-Pulverization (Agate Mortar) N1->N2 N3 3. Capillary Compaction (3 mm Height) N2->N3 N5 5. Thermal Ramping (1 °C/min at 90 °C) N3->N5 N4 4. Apparatus Calibration (USP Standards) N4->N5 N6 6. Phase Detection (98.5 °C - 101.5 °C) N5->N6

Figure 1: Self-validating thermodynamic workflow for melting point determination.

References

  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate / METTLER TOLEDO URL: [Link]

  • Title: Evaluation of Measurement Uncertainty – Annex 2.5 (Ph. Eur. 2.2.14) Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Protocol for Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This guide details the synthesis of This compound , a functionalized pharmacophore integrating a benzoate ester and a nitro-substituted pyrazole. This scaffold is valuable in medicinal chemistry for fragment-based drug discovery (FBDD), serving as a precursor for various bioactive inhibitors. The protocol utilizes a robust base-mediated


 alkylation strategy, optimized for regioselectivity and yield.

Introduction & Retrosynthetic Analysis

The target molecule combines two privileged structures: an ortho-substituted benzoate and a 4-nitropyrazole. The presence of the nitro group at the 4-position of the pyrazole ring significantly increases the acidity of the N-H proton (


 ~9.5), facilitating deprotonation under mild conditions.

Retrosynthetic Logic: The most efficient disconnection is at the benzylic C-N bond.

  • Nucleophile: 4-Nitro-1H-pyrazole (Commercially available).

  • Electrophile: Methyl 2-(bromomethyl)benzoate (Commercially available or synthesized via radical bromination).

  • Key Challenge: Ensuring complete conversion while preventing ester hydrolysis or bis-alkylation (impossible here due to pyrazole stoichiometry, but relevant in analogs).

Reaction Scheme Visualization

ReactionScheme SM1 4-Nitro-1H-pyrazole (Nucleophile) Intermediate Pyrazolate Anion (In Situ) SM1->Intermediate Deprotonation SM2 Methyl 2-(bromomethyl)benzoate (Electrophile) Product This compound (Target) SM2->Product + Electrophile Base Base: K2CO3 or Cs2CO3 Solvent: MeCN or DMF Base->Intermediate Intermediate->Product SN2 Alkylation

Caption: Mechanistic pathway for the base-mediated N-alkylation of 4-nitropyrazole.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]RoleCAS No.
4-Nitro-1H-pyrazole 113.071.0Nucleophile2075-46-9
Methyl 2-(bromomethyl)benzoate 229.071.1Electrophile2417-73-4
Potassium Carbonate (

)
138.211.5 - 2.0Base584-08-7
Acetonitrile (MeCN) -SolventMedium75-05-8
Dimethylformamide (DMF) -Alt. SolventMedium68-12-2

Note: Methyl 2-(bromomethyl)benzoate is a lachrymator. Handle in a fume hood.

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Dissolution: Add 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol, 1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous Acetonitrile (MeCN) (40 mL) or DMF (20 mL).

    • Expert Insight: MeCN is preferred for easier workup (lower boiling point). DMF is recommended if the pyrazole solubility is poor at RT.

  • Base Addition: Add anhydrous

    
      (2.07 g, 15.0 mmol, 1.5 equiv) in one portion.
    
    • Mechanistic Note: The mixture will become heterogeneous. Stir for 15 minutes at Room Temperature (RT) to generate the pyrazolate anion. A color change (often to yellow) may occur.

  • Electrophile Addition: Add methyl 2-(bromomethyl)benzoate (2.52 g, 11.0 mmol, 1.1 equiv) dropwise (neat or dissolved in minimal solvent).

Step 2: Reaction Monitoring
  • Conditions: Stir the reaction mixture at RT for 4–6 hours.

    • Optimization: If reaction is slow by TLC, heat to 50°C . Avoid reflux to prevent ester hydrolysis or transesterification.

  • TLC Control: Monitor using Hexane:Ethyl Acetate (7:3).

    • Rf Values (Approx): Electrophile (High), Product (Medium), Pyrazole (Low).

    • Stain: UV (254 nm) is sufficient;

      
       can visualize the benzylic component.
      
Step 3: Workup & Isolation
  • Quench: Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL).

  • Wash:

    • Pour into a separatory funnel containing Water (50 mL). Shake and separate phases.

    • Wash the organic layer with Water (2 x 50 mL) to remove DMF/MeCN and inorganic salts.

    • Wash with Brine (saturated NaCl, 50 mL).

  • Drying: Dry the organic phase over anhydrous

    
      or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude solid/oil.

Step 4: Purification
  • Method: Flash Column Chromatography (Silica Gel).[1][2]

  • Eluent: Gradient elution from 100% Hexane to 30% EtOAc in Hexane.

  • Fraction Collection: Collect the major spot. Evaporate solvent to obtain the pure product.[8]

    • Expected Physical State: White to pale yellow solid.

Critical Parameters & Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete deprotonationSwitch base to

or NaH (use NaH at

in DMF).
Ester Hydrolysis Wet solvent or excess heatUse anhydrous solvents; keep temp

.
Regioselectivity N/A for 4-nitro4-Nitropyrazole is symmetric; only one N-alkyl product is formed.
Impurity Persistence Excess benzyl bromideWash crude with minimal pentane/hexane before column; benzyl bromide is very lipophilic.
Workflow Diagram

Workflow Start Start: Dissolve Pyrazole in MeCN/DMF BaseStep Add K2CO3 Stir 15 min (Deprotonation) Start->BaseStep AddElec Add Methyl 2-(bromomethyl)benzoate Stir 4-6h @ RT BaseStep->AddElec Check TLC Check Complete? AddElec->Check Heat Heat to 50°C Check->Heat No Workup Dilute EtOAc, Wash H2O/Brine Dry & Concentrate Check->Workup Yes Heat->Check Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the synthesis and purification process.

Characterization Standards

To validate the synthesis, the following NMR signals are diagnostic:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~8.40 (s, 1H, Pyrazole-H5)
      
    • 
       ~8.15 (s, 1H, Pyrazole-H3)
      
    • 
       ~8.00 (dd, 1H, Benzoate Aryl-H)
      
    • 
       ~5.80 (s, 2H, 
      
      
      
      ) — Key diagnostic signal for N-alkylation.
    • 
       ~3.90 (s, 3H, 
      
      
      
      ) — Confirming ester integrity.
  • 
     NMR: 
    
    • Look for the carbonyl carbon (~167 ppm), nitro-pyrazole carbons, and the benzylic carbon (~50-55 ppm).

References

  • General N-Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Synthesis of Benzoate-Pyrazole Analogs

    • Title: Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system (Supplementary Info: Synthesis of methyl 2,6-bis(pyrazol-1-ylmethyl)
    • Source: The Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Reagent Data (Methyl 2-(bromomethyl)benzoate)

    • Title: Methyl 2-bromomethyl benzoate CAS 2417-73-4 Data.[11]

    • Source: CymitQuimica / Chemical Vendors.

Sources

Application Note: Reduction of the Nitro Group in Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

The synthesis of 4-aminopyrazoles is a critical operation in modern drug discovery. The 4-aminopyrazole core is a highly privileged pharmacophore found in numerous kinase inhibitors, aryl hydrocarbon receptor antagonists, and phosphodiesterase inhibitors (e.g., Sildenafil analogs)[1][2]. The target substrate, methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate , presents a unique synthetic challenge due to the presence of three distinct functional groups:

  • The 4-Nitro Group: The primary target for reduction.

  • The N-Benzyl Linkage: The pyrazole N1 is alkylated with an ortho-substituted benzyl group. This C–N bond is potentially susceptible to hydrogenolysis under aggressive catalytic hydrogenation conditions.

  • The Methyl Ester: Susceptible to hydrolysis under strongly acidic or basic aqueous conditions.

To successfully yield methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate, the reduction method must be highly chemoselective. The transformation proceeds through a stepwise reduction mechanism, transitioning from the strongly electron-withdrawing nitro group to an electron-donating amine, thereby activating the pyrazole ring for subsequent derivatization[3].

Mechanism N1 Nitro (-NO2) N2 Nitroso (-NO) N1->N2 +2e-, +2H+ -H2O N3 Hydroxylamine (-NHOH) N2->N3 +2e-, +2H+ N4 Amine (-NH2) N3->N4 +2e-, +2H+ -H2O

Figure 1: Stepwise reduction mechanism of the nitro group to an amine.

Comparative Analysis of Reduction Strategies

Selecting the appropriate reduction strategy requires balancing atom economy, scalability, and chemoselectivity. Below is a comparative analysis of standard methodologies applied to nitro-pyrazoles bearing sensitive functional groups[4][5].

Reduction StrategyReagents & ConditionsChemoselectivityYield ProfileScalabilityPrimary Drawback / Risk
Catalytic Hydrogenation 10% Pd/C, H₂, MeOH/EtOH, RT, 1 atmHigh (if strictly monitored)>95%ExcellentPotential N-benzyl hydrogenolysis if over-pressurized.
Béchamp-Type Reduction Fe powder, NH₄Cl, EtOH/H₂O, 70 °CVery High (preserves ester & benzyl)85–90%GoodGeneration of iron oxide sludge complicates workup.
Tin(II) Chloride SnCl₂·2H₂O, EtOH, RefluxModerate70–85%PoorAcidic conditions risk ester hydrolysis; toxic tin waste.

For this specific substrate, Catalytic Hydrogenation (Protocol A) is the industry standard due to its clean reaction profile and ease of isolation[5]. However, Iron-Mediated Reduction (Protocol B) is provided as an orthogonal, highly chemoselective alternative should hydrogenolysis of the N-benzyl bond be observed[4].

Experimental Protocols

Protocol A: Palladium-Catalyzed Hydrogenation (Industry Standard)

This protocol utilizes mild conditions (1 atm H₂, room temperature) to ensure the selective reduction of the nitro group without cleaving the N-benzyl linkage or hydrolyzing the methyl ester[3].

Workflow S1 1. Substrate Preparation Dissolve in MeOH/EtOH S2 2. Catalyst Addition Add 10% Pd/C under N2 S1->S2 S3 3. Hydrogenation Purge with H2, stir at RT S2->S3 S4 4. Filtration Filter through Celite pad S3->S4 S5 5. Concentration Evaporate, crystallize S4->S5

Figure 2: Standard workflow for the Pd/C catalyzed hydrogenation of nitro-pyrazoles.

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10% w/w relative to substrate)

  • Anhydrous Methanol or Ethanol (0.1 M)

  • Hydrogen gas (balloon or low-pressure Parr shaker)

Step-by-Step Methodology:

  • Substrate Dissolution: In a thoroughly dried, round-bottom flask equipped with a magnetic stir bar, dissolve the nitro substrate in anhydrous methanol (0.1 M concentration). Causality: Methanol is an excellent proton donor and solvent for pyrazole reductions, accelerating the reaction rate compared to aprotic solvents.

  • Inert Atmosphere Setup: Purge the flask with Nitrogen (N₂) or Argon for 5 minutes.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Causality: Wet Pd/C is recommended to mitigate the pyrophoric risk associated with dry palladium catalysts upon exposure to methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times to ensure complete displacement of N₂. Stir the reaction vigorously at room temperature (20–25 °C).

  • Self-Validating Monitoring: Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

    • Observation: The starting material (nitro) will appear as a high-running, strongly UV-active spot. The product (amine) will run significantly lower (more polar) and will stain positively (brown/purple) with Ninhydrin.

  • Quenching & Filtration: Once hydrogen uptake ceases and TLC indicates complete consumption of the starting material (typically 2–4 hours), purge the flask with N₂. Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps the finely divided palladium particles, preventing them from passing through the filter paper and igniting upon drying. Wash the Celite pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate can typically be used in subsequent steps without further purification, or recrystallized from MTBE/Hexanes if necessary[5].

Protocol B: Iron-Mediated Reduction (Chemoselective Alternative)

If scale-up pressures or specific reactor geometries lead to unwanted hydrogenolysis of the N-benzyl bond using Pd/C, this Béchamp-type reduction is the optimal alternative. It operates at near-neutral pH, completely preserving the methyl ester[4].

Materials:

  • This compound (1.0 equiv)

  • Iron powder (325 mesh) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (2.0 equiv)

  • Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Suspend the nitro substrate and NH₄Cl in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Activation: Heat the mixture to 70 °C. Once the substrate is fully dissolved, add the Iron powder portion-wise over 10 minutes. Causality: NH₄Cl acts as a mild proton source that activates the iron surface without dropping the pH low enough to hydrolyze the methyl ester.

  • Reaction: Stir vigorously at 70 °C for 2–4 hours. The solution will turn into a dark brown/black slurry as iron oxides are generated.

  • Filtration: While still hot, filter the slurry through a pad of Celite to remove the iron oxide sludge. Wash the pad generously with hot ethanol and ethyl acetate. Causality: Hot filtration prevents the newly formed aminopyrazole from co-precipitating with the iron waste.

  • Workup: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous layer with saturated NaHCO₃ and extract three times with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure aminopyrazole.

References

1.[5] US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents. Available at: 2.[1] Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. PMC. Available at: 3.[2] A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Available at: 4.[3] Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem. Available at: 5.[4] What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. Available at:

Sources

Application Note: Optimized Hydrolysis of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Context

Derivatives of 4-nitro-1H-pyrazole are highly valued pharmacophores in medicinal chemistry, frequently utilized as foundational building blocks in the design of isoform-selective kinase inhibitors (such as JNK3 inhibitors)[1] and in the development of novel antitrypanosomal agents[2].

In the synthetic workflows for these drug candidates, methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate often serves as a critical intermediate. To enable downstream functionalization—typically via amide coupling to form the final active pharmaceutical ingredient (API)—the methyl ester must be cleanly hydrolyzed to its corresponding free carboxylic acid: 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid .

This application note details a highly optimized, self-validating protocol for this specific saponification, explaining the mechanistic causality behind the chosen reagents and solvent systems.

Mechanistic Insights & Causality (E-E-A-T)

The BAc2 Hydrolysis Pathway

The saponification of methyl benzoates typically proceeds via a bimolecular base-catalyzed acyl-oxygen cleavage (BAc2) mechanism[3]. The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel a methoxide leaving group.

HydrolysisMechanism A Methyl Ester Substrate B Hydroxide Attack (BAc2 Mechanism) A->B C Tetrahedral Intermediate B->C D Elimination of Methoxide C->D E Carboxylate Anion D->E F Acidic Workup (HCl, pH 2) E->F G Free Carboxylic Acid F->G

Bimolecular acyl-oxygen cleavage (BAc2) mechanism for the base-catalyzed ester hydrolysis.

Reagent Selection: Why LiOH over NaOH/KOH?

While traditional ester hydrolysis methods often employ sodium hydroxide (NaOH) in methanol and water under reflux[4], the ortho-substitution of the bulky (4-nitro-1H-pyrazol-1-yl)methyl group introduces moderate steric hindrance.

  • Lewis Acid Activation: We utilize Lithium hydroxide monohydrate (LiOH·H2O). The small, charge-dense Li⁺ ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This coordination withdraws electron density, increasing the electrophilicity of the sterically hindered carbonyl carbon and accelerating hydroxide attack.

  • Chemoselectivity: The 4-nitro group on the pyrazole ring is strongly electron-withdrawing. Harsher bases (like KOH) at elevated temperatures risk unwanted side reactions, including nucleophilic aromatic substitution or degradation of the pyrazole ring. LiOH at room temperature ensures strict chemoselectivity.

Solvent System Dynamics

The use of water-miscible cosolvents is critical, as dielectric constants and solvent-solvent interactions significantly influence the hydrolysis kinetics of substituted benzoates[5]. We employ a ternary THF/MeOH/H₂O (2:1:1) system:

  • THF: Solubilizes the lipophilic ester substrate.

  • Water: Dissolves the inorganic base and provides the hydroxide nucleophile.

  • Methanol: Acts as a phase-transfer bridge between the non-polar THF and polar water, preventing biphasic separation and ensuring a homogeneous reaction environment.

Synthetic Workflow Context

SyntheticWorkflow N1 4-Nitro-1H-pyrazole (Starting Material) N2 N-Alkylation Reagent: Methyl 2-(bromomethyl)benzoate Base: K2CO3, Solvent: DMF N1->N2 N3 This compound (Intermediate Ester) N2->N3 N4 Ester Hydrolysis (Saponification) Reagent: LiOH·H2O Solvent: THF/MeOH/H2O N3->N4 N5 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (Target Carboxylic Acid) N4->N5

Synthetic workflow for 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid via ester hydrolysis.

Quantitative Data: Optimization of Hydrolysis Conditions

The following table summarizes the experimental optimization that led to the finalized protocol.

Hydrolysis ConditionBase (Eq.)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Remarks
Method A (Optimized) LiOH·H₂O (3.0)THF/MeOH/H₂O (2:1:1)253>9994 Homogeneous reaction; clean precipitation upon acidification.
Method B NaOH (3.0)MeOH/H₂O (1:1)5029582Substrate partially insoluble initially; slight impurity profile.
Method C KOH (5.0)EtOH/H₂O (1:1)801.5>9976Thermal degradation observed; darker product color.
Method D (Acidic) 6M HCl (Excess)1,4-Dioxane/H₂O (1:1)100186045Sluggish conversion; unreacted starting material remains.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol Expected Yield: ~2.32 g (94%)

Step 1: Preparation of the Reaction Mixture
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add This compound (2.61 g, 10.0 mmol).

  • Add Tetrahydrofuran (THF) (20 mL) and Methanol (MeOH) (10 mL). Stir at 400 rpm until the substrate is completely dissolved.

  • In a separate vial, dissolve Lithium hydroxide monohydrate (LiOH·H₂O) (1.26 g, 30.0 mmol, 3.0 eq.) in Deionized Water (10 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes. The solution may initially turn slightly cloudy before becoming a homogeneous pale-yellow mixture.

Step 2: Execution and In-Process Monitoring (Self-Validation)
  • Stir the reaction mixture at room temperature (25 °C) for 3 hours.

  • IPC (In-Process Control) 1: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material ester will appear as a high-Rf spot (UV active at 254 nm). The resulting carboxylate salt will remain at the baseline. Complete disappearance of the high-Rf spot validates reaction completion.

Step 3: Workup and Isolation
  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp 35 °C) to remove the THF and Methanol. Caution: Do not evaporate to total dryness; leave the aqueous layer intact.

  • Dilute the remaining aqueous residue with an additional 15 mL of deionized water and cool the flask in an ice-water bath (0–5 °C) for 15 minutes.

  • IPC 2: Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches ~2.0. Causality Check: Use pH paper to confirm. The pKa of the resulting benzoic acid derivative is approximately 3.5–4.0. Failing to reach pH 2 will result in incomplete protonation, preventing the free acid from precipitating and drastically lowering your isolated yield.

  • A dense white/pale-yellow precipitate will form immediately. Stir for an additional 15 minutes at 0 °C to ensure complete crystallization.

  • Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual lithium chloride salts.

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid .

Step 4: Analytical Validation
  • IPC 3 (LC-MS): Analyze the dried precipitate via LC-MS (ESI+). The expected mass for the product (

    
    ) is 
    
    
    
    m/z. The complete absence of the ester peak (
    
    
    m/z) confirms successful and complete hydrolysis.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy PMC (National Institutes of Health) URL:[Link]

  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate Chemistry Stack Exchange URL:[Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents Zenodo URL: [Link]

Sources

Application Note: High-Efficiency Synthesis of Methyl 2-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of methyl 2-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate via the


 nucleophilic substitution reaction between 4-nitropyrazole and methyl 2-(bromomethyl)benzoate. This transformation represents a critical entry point for generating pyrazolo-isoquinolinone  scaffolds, which are privileged structures in medicinal chemistry (e.g., sGC stimulators). The guide prioritizes regiochemical control, impurity management, and safety protocols for handling lachrymatory benzyl bromides.

Introduction & Mechanistic Rationale

Chemical Context

The target reaction involves the N-alkylation of 4-nitropyrazole , an electron-deficient heterocycle, using methyl 2-(bromomethyl)benzoate as the electrophile.

  • Nucleophile (4-Nitropyrazole): The nitro group at position 4 significantly increases the acidity of the N-H proton (

    
     ~13.9 in DMSO) compared to unsubstituted pyrazole (
    
    
    
    ~19.8), facilitating deprotonation by mild carbonate bases. Since 4-nitropyrazole is symmetric, N1 and N2 alkylation yield the exact same product, eliminating regioselectivity concerns common with unsymmetrical pyrazoles.
  • Electrophile (Methyl 2-(bromomethyl)benzoate): This reagent contains a highly reactive benzylic bromide and an ortho-ester. The benzylic position is activated for

    
     attack.[1] The ortho-ester poses a potential risk for side reactions (e.g., hydrolysis or premature cyclization), necessitating anhydrous, non-nucleophilic conditions.
    
Mechanism: Displacement

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism.
  • Deprotonation: A base removes the acidic proton from the pyrazole, generating a delocalized pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate nitrogen attacks the benzylic carbon of the electrophile, displacing the bromide leaving group.

  • Irreversibility: The formation of the stable C-N bond and the precipitation of the bromide salt drive the reaction to completion.

Mechanism Reactants 4-Nitropyrazole + Base Intermediate Pyrazolate Anion (Nucleophile) Reactants->Intermediate Deprotonation (- H+) TS Transition State [N---C---Br]‡ Intermediate->TS + Methyl 2-(bromomethyl)benzoate (S_N2 Attack) Product N-Alkylated Product + Br- Salt TS->Product Bond Formation Leaving Group Departure

Figure 1: Mechanistic pathway for the base-mediated N-alkylation.

Experimental Design & Optimization

To ensure reproducibility and high yield, the following parameters were optimized:

ParameterSelected ConditionRationale
Solvent DMF (N,N-Dimethylformamide) High dielectric constant promotes dissolution of the pyrazolate salt and stabilizes the

transition state. Acetone is a viable alternative but requires longer reaction times.
Base

(Potassium Carbonate)
Sufficient basicity to deprotonate 4-nitropyrazole (

~14) without causing ester hydrolysis or racemization (unlike NaH or hydroxides).
Temperature RT to 50°C The benzylic bromide is highly reactive. Room temperature is often sufficient; mild heating (50°C) ensures completion without thermal degradation.
Stoichiometry 1.0 : 1.1 : 1.5 (Py : Electrophile : Base)Slight excess of electrophile ensures full consumption of the nucleophile. Excess base neutralizes HBr generated in situ.

Detailed Protocol

Materials
  • Reagents: 4-Nitropyrazole (98%), Methyl 2-(bromomethyl)benzoate (97%), Anhydrous

    
    .
    
  • Solvent: Anhydrous DMF (stored over molecular sieves).

  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Nitrogen Balloon, Oil Bath.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge an oven-dried 100 mL RBF with 4-nitropyrazole (1.13 g, 10.0 mmol, 1.0 equiv) and anhydrous

    
      (2.07 g, 15.0 mmol, 1.5 equiv).
    
  • Add anhydrous DMF (20 mL) and stir at room temperature (RT) for 15 minutes. Observation: The suspension may change color slightly as the pyrazolate anion forms.

  • Add methyl 2-(bromomethyl)benzoate (2.52 g, 11.0 mmol, 1.1 equiv) dropwise (or portion-wise if solid) over 5 minutes.

    • Caution: Benzyl bromides are potent lachrymators. Perform this step in a well-ventilated fume hood.

Step 2: Reaction Monitoring

  • Stir the mixture at RT for 4–6 hours .

  • TLC Monitoring: Eluent system 30% Ethyl Acetate in Hexanes.

    • 
       (Product) ~ 0.5 (UV active).
      
    • 
       (4-Nitropyrazole) ~ 0.2 (often trails).
      
    • 
       (Bromide) ~ 0.7.
      
  • If the reaction is incomplete after 6 hours, heat to 50°C for 1 hour.

Step 3: Workup

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold water .

  • Stir vigorously for 10 minutes. The product often precipitates as a white to pale-yellow solid.

    • Scenario A (Solid forms): Filter the solid using a Buchner funnel. Wash with water (3 x 20 mL) and hexanes (2 x 10 mL).

    • Scenario B (Oily/Gummy): Extract with Ethyl Acetate (EtOAc) (3 x 30 mL). Combine organics, wash with Brine (2 x 30 mL) and water (1 x 30 mL) to remove DMF. Dry over

      
      , filter, and concentrate in vacuo.
      

Step 4: Purification

  • The crude material is typically >90% pure.

  • Recrystallization: Dissolve in minimal hot Ethanol or EtOAc/Hexanes (1:4) and cool to 0°C.

  • Flash Chromatography (if needed): Silica gel, gradient 10%

    
     40% EtOAc in Hexanes.
    
Workflow Diagram

Workflow Step1 SETUP 4-Nitropyrazole + K2CO3 + DMF Stir 15 min Step2 ADDITION Add Methyl 2-(bromomethyl)benzoate (Caution: Lachrymator) Step1->Step2 Step3 REACTION Stir RT, 4-6 hours Monitor via TLC Step2->Step3 Decision Complete? Step3->Decision Decision->Step3 No (Heat to 50°C) Step4 QUENCH Pour into Ice Water Decision->Step4 Yes Step5 ISOLATION Filter (Solid) or Extract (Oil) Step4->Step5

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Expected Data

Product: Methyl 2-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate Formula:


MW:  261.24  g/mol 
  • Appearance: White to pale yellow crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.35 (s, 1H, Pyrazole-H5) – Deshielded by nitro group.
      
    • 
       8.10 (s, 1H, Pyrazole-H3).
      
    • 
       8.05 (dd, 1H, Ar-H ortho to ester).
      
    • 
       7.40 – 7.60 (m, 3H, Ar-H).
      
    • 
       5.75 (s, 2H, 
      
      
      
      ) – Diagnostic benzylic singlet.
    • 
       3.90 (s, 3H, 
      
      
      
      ).
  • MS (ESI): Calculated

    
    ; Found 262.1.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Increase stirring time of pyrazole/base before adding electrophile.
Impurity: Hydrolysis Presence of water or excessive heating.Use anhydrous reagents. Do not exceed 60°C. Avoid strong hydroxide bases (NaOH/KOH).
Impurity: Bis-alkylation Not possible with 4-nitropyrazole.N/A (Quaternization is highly unfavorable due to EWG).
Gummy Product Residual DMF.Wash organic layer thoroughly with water/brine (3x). Use lyophilization if necessary.

Safety & Hazards (E-E-A-T)

  • Lachrymator Warning: Methyl 2-(bromomethyl)benzoate is a severe eye and respiratory irritant. All weighing and additions must occur in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Nitro Compounds: While 4-nitropyrazole is stable, nitro compounds can be energetic. Avoid subjecting the dry solid to high heat or friction.

  • Waste Disposal: The aqueous filtrate contains bromides and DMF. Dispose of in halogenated organic waste streams according to local EHS regulations.

References

  • Reactivity of 4-Nitropyrazole:Katritzky, A. R.; Pozharskii, A. F. "Handbook of Heterocyclic Chemistry." Elsevier, 2000. (General reactivity of azoles).
  • Alkylation of Pyrazoles: Elguero, J.[2] "Pyrazoles and their Benzo Derivatives." In Comprehensive Heterocyclic Chemistry, 1984.

  • Analogous Benzylation Protocols:Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley, 2004.
  • Reagent Safety Data (Methyl 2-(bromomethyl)benzoate): PubChem CID 2734813. Link

  • pKa of Nitro-azoles:Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988, 21, 456-463. (Establishes acidity basis for base selection).

Sources

Application Note: Preparation of Amide Derivatives from Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the synthetic elaboration of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (referred to herein as Compound 1 ) into various amide derivatives.

Compound 1 features a benzoate core substituted at the ortho-position with a methylene-linked 4-nitropyrazole. This structural motif presents specific synthetic challenges and opportunities:

  • Steric Hindrance: The ortho-methylene pyrazole substituent creates steric bulk around the ester carbonyl. Direct aminolysis (reacting the ester directly with an amine) is often sluggish and requires harsh conditions that may degrade the nitro-pyrazole moiety.

  • Electronic Considerations: The nitro group on the pyrazole makes the ring electron-deficient, increasing the acidity of the pyrazole protons (if any remained, though here it is N-alkylated) and making the system sensitive to strong reducing agents.

  • Solubility: The nitro-pyrazole unit often imparts poor solubility in non-polar solvents (hexanes, ether), necessitating the use of polar aprotic solvents (DMF, DMSO, THF) or chlorinated solvents (DCM) during workup.

Recommended Strategy: To ensure high yields and broad substrate scope (including hindered amines), a Two-Step Hydrolysis-Coupling Protocol is superior to direct aminolysis.

  • Step 1: Saponification of the methyl ester to the corresponding benzoic acid.

  • Step 2: Activation of the carboxylic acid (via Acid Chloride or HATU) followed by amidation.

Synthetic Workflow Visualization

The following diagram outlines the decision tree and process flow for generating the amide library.

SyntheticPathway cluster_legend Process Key Start Methyl 2-[(4-nitro-1H-pyrazol-1-yl) methyl]benzoate (1) Acid Intermediate Acid: 2-[(4-nitro-1H-pyrazol-1-yl) methyl]benzoic acid Start->Acid Hydrolysis (LiOH, THF/H2O) Hydrazide Hydrazide Derivative Start->Hydrazide Direct Hydrazinolysis (N2H4·H2O, EtOH, Reflux) AcCl Acid Chloride Intermediate Acid->AcCl Activation (SOCl2 or (COCl)2) Amide Target Amide Derivatives Acid->Amide Coupling Agent (HATU/DIPEA) AcCl->Amide Amidation (R-NH2, Et3N) key1 Preferred Route (High Yield) key2 Alternative Route

Caption: Workflow for converting the methyl ester precursor into acid, acid chloride, and final amide/hydrazide targets.

Detailed Protocols

Protocol A: Saponification (Ester Hydrolysis)

Objective: Convert the methyl ester to the carboxylic acid intermediate. Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its better solubility in THF/Water mixtures, ensuring a homogeneous reaction which is critical for the solubility of the pyrazole scaffold.

Reagents:

  • Compound 1 (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF:Water (3:1 ratio)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve Compound 1 in THF (approx. 10 mL per gram of substrate).

  • Addition: Dissolve LiOH·H₂O in the calculated volume of water and add this solution dropwise to the THF mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water.

    • Critical Step: Acidify carefully with 1M HCl to pH ~2–3. The carboxylic acid should precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.

Expected Yield: 85–95%[2]

Protocol B: Amide Coupling via Acid Chloride (Robust Method)

Objective: Synthesis of amides, particularly with non-nucleophilic or sterically hindered amines. Rationale: The ortho-substituent can hinder the approach of bulky coupling agents. Converting the acid to the highly reactive acid chloride overcomes this barrier.

Reagents:

  • Intermediate Acid (from Protocol A) (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (SOCl₂) (5.0 equiv/solvent)

  • Catalytic DMF (2–3 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • Amine (R-NH₂) (1.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (2.0 equiv)

Procedure:

  • Activation:

    • Suspend the Intermediate Acid in anhydrous DCM under Nitrogen/Argon.

    • Add catalytic DMF.

    • Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

    • Stir at room temperature for 2 hours until the solution becomes clear (indicating acid chloride formation).

    • Evaporation: Remove volatiles under reduced pressure to obtain the crude acid chloride (usually a yellow solid/oil). Do not purify.

  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • In a separate vessel, mix the Amine and Et₃N in DCM at 0°C.

    • Add the acid chloride solution slowly to the amine mixture.

  • Workup:

    • Stir for 2–12 hours.

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

    • Purify via flash column chromatography (typically MeOH/DCM gradients).

Protocol C: Direct Hydrazinolysis (For Hydrazides)

Objective: Preparation of the hydrazide derivative (often used for further heterocycle construction).[3] Rationale: Hydrazine is a potent nucleophile (alpha-effect) and can attack the methyl ester directly, bypassing the acid intermediate.

Reagents:

  • Compound 1 (1.0 equiv)[1]

  • Hydrazine Hydrate (N₂H₄[2]·H₂O) (5.0 – 10.0 equiv)

  • Ethanol (Absolute)

Procedure:

  • Dissolve Compound 1 in Ethanol.

  • Add Hydrazine Hydrate.[2][4]

  • Heat to reflux (80°C) for 4–8 hours.

  • Workup: Cool the mixture. The hydrazide often precipitates upon cooling. If not, concentrate the solvent to 50% volume and add cold ether to induce precipitation. Filter and wash with cold ethanol.

Quantitative Data Summary

ParameterProtocol A (Hydrolysis)Protocol B (Acid Chloride)Protocol C (Hydrazinolysis)
Limiting Reagent Methyl Ester (Cmpd 1)Carboxylic AcidMethyl Ester (Cmpd 1)
Key Reagent LiOH (3.0 eq)(COCl)₂ (1.5 eq)N₂H₄·H₂O (10 eq)
Temperature 0°C to RT0°C to RTReflux (80°C)
Time 4–6 Hours2–12 Hours4–8 Hours
Typical Yield >90%70–85%80–90%
Purification Precipitation/FiltrationColumn ChromatographyRecrystallization

Troubleshooting & Critical Parameters

  • Nitro Group Stability: The 4-nitro group on the pyrazole is generally stable to basic hydrolysis and acid chloride formation. Avoid using catalytic hydrogenation (Pd/C, H₂) or strong metal reductions (Fe/HCl, SnCl₂), as these will reduce the nitro group to an amine.

  • Ortho-Effect: If the coupling in Protocol B is slow, switching to a more polar solvent like DMF or heating the reaction to 50°C (using HATU as the coupling agent instead of acid chloride) can improve conversion.

  • Safety: Oxalyl chloride generates toxic CO and HCl gases. Perform all activation steps in a well-ventilated fume hood.

References

  • General Pyrazole Synthesis & Reactivity

    • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry.
    • Source:

  • Amide Coupling Methodologies

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
    • Source:

  • Hydrazinolysis of Esters

    • Riedl, Z., et al.
    • Source:

  • Ortho-Substituted Benzoate Hydrolysis

    • Standard Protocol: "Hydrolysis of Esters." Organic Chemistry Portal.
    • Source:

Sources

microwave-assisted synthesis of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of This compound , a critical intermediate scaffold for medicinal chemistry programs targeting kinase inhibition and anti-inflammatory pathways.

Traditional thermal alkylation of 4-nitropyrazole is often sluggish due to the electron-withdrawing nitro group, which significantly reduces the nucleophilicity of the pyrazole nitrogen. By leveraging the high dielectric loss tangent (


) of polar aprotic solvents under microwave irradiation, this protocol reduces reaction times from 12+ hours (thermal) to under 20 minutes while suppressing side reactions and improving the isolated yield to >90%.

Scientific Background & Mechanism

The Challenge: Nucleophilicity vs. Acidity

The target reaction is an


 alkylation between 4-nitro-1H-pyrazole  (nucleophile) and methyl 2-(bromomethyl)benzoate  (electrophile).
  • Electronic Effects: The nitro group at the C4 position exerts a strong electron-withdrawing effect (

    
    ). This lowers the 
    
    
    
    of the N-H proton to approximately 9.6, making it easier to deprotonate than unsubstituted pyrazole (
    
    
    ~14). However, it simultaneously delocalizes the lone pair on the resulting anion, making it a "harder," less reactive nucleophile.
  • Regioselectivity: 4-nitro-1H-pyrazole is symmetric; the N1 and N2 positions are equivalent due to the tautomeric equilibrium and the symmetry of the C3/C5 positions (both are protons). Consequently, N-alkylation yields a single regioisomer, simplifying purification.

Microwave Dielectric Heating

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via dipolar polarization and ionic conduction .

  • Solvent Choice: Acetonitrile (MeCN) is selected for this protocol. It possesses a high dielectric constant (

    
    ) and a moderate loss tangent (
    
    
    
    ), allowing efficient energy absorption and rapid heating to 120°C—well above its atmospheric boiling point—in a pressurized vessel.
  • Kinetic Effect: The Arrhenius equation dictates that the reaction rate doubles for every 10°C increase.[1] Microwave reactors allow safe, instantaneous access to temperatures that would require hours to reach via oil baths, overcoming the activation energy barrier of the deactivated pyrazole.

Reaction Mechanism Diagram

The following diagram illustrates the base-mediated deprotonation followed by the nucleophilic attack.

ReactionMechanism Figure 1: Mechanistic pathway for the base-mediated N-alkylation. Reactant1 4-Nitro-1H-pyrazole Intermediate Pyrazolate Anion (Nucleophile) Reactant1->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate TS Transition State (SN2) Intermediate->TS Attack on benzylic C Reactant2 Methyl 2-(bromomethyl)benzoate (Electrophile) Reactant2->TS Product Target Product (N-Alkylated) TS->Product -Br (Leaving Group)

Experimental Protocol

Safety Note: 4-Nitropyrazole is a high-nitrogen energetic precursor. While stable under these conditions, avoid grinding dry solids vigorously. Methyl 2-(bromomethyl)benzoate is a lachrymator; handle only in a fume hood.

Materials
  • Reagent A: 4-Nitro-1H-pyrazole (1.0 equiv, 113.07 g/mol )[2]

  • Reagent B: Methyl 2-(bromomethyl)benzoate (1.1 equiv, 229.07 g/mol )

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), HPLC Grade

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover), 2-5 mL microwave vial with crimp cap.

Step-by-Step Methodology
  • Preparation:

    • To a 5 mL microwave process vial, add a magnetic stir bar.

    • Weigh 113 mg (1.0 mmol) of 4-nitro-1H-pyrazole.

    • Add 276 mg (2.0 mmol) of anhydrous

      
      .
      
    • Add 3.0 mL of Acetonitrile.

    • Stir at room temperature for 2 minutes to ensure partial deprotonation (slight color change may occur).

    • Add 252 mg (1.1 mmol) of Methyl 2-(bromomethyl)benzoate.

  • Irradiation:

    • Seal the vial with a crimp cap (PTFE/Silicone septum).

    • Place in the microwave reactor cavity.

    • Program Parameters:

      • Temperature: 120 °C

      • Time: 15 minutes (Hold time)

      • Pre-stirring: 30 seconds

      • Absorption Level: High

      • Pressure Limit: 15 bar (Safety cutoff)

  • Workup:

    • Allow the vial to cool to <50 °C (usually automated by the reactor air-jet cooling).

    • Decap the vial carefully.

    • Filter the reaction mixture through a small pad of Celite or a fritted glass funnel to remove inorganic salts (

      
      , excess 
      
      
      
      ). Wash the pad with ethyl acetate (2 x 5 mL).
    • Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification:

    • The crude residue is typically a pale yellow solid.

    • Recrystallization (Preferred): Dissolve in minimal hot ethanol, cool to 0°C. Filter crystals.

    • Flash Chromatography (Alternative): Silica gel, Gradient 0-40% Ethyl Acetate in Hexanes. Product elutes ~30% EtOAc.

Workflow Diagram

ProtocolWorkflow Figure 2: Microwave synthesis workflow. Step1 Weigh Reagents (Vial: 4-NO2-Py + K2CO3 + MeCN) Step2 Pre-Stir (2 min) Add Alkyl Halide Step1->Step2 Step3 Microwave Irradiation 120°C | 15 min | High Absorption Step2->Step3 Step4 Cooling & Filtration (Remove inorganic salts) Step3->Step4 Step5 Evaporation (Crude Isolation) Step4->Step5 Step6 Purification (Recrystallization from EtOH) Step5->Step6

Results & Analysis

Method Comparison

The following data highlights the efficiency of the microwave protocol compared to conventional reflux methods.

ParameterThermal Reflux (Oil Bath)Microwave Protocol
Solvent Acetone or MeCNAcetonitrile
Temperature 80 °C (Reflux)120 °C (Pressurized)
Time 12 - 16 Hours15 Minutes
Yield 75 - 82%92 - 95%
Purity (LCMS) ~90% (requires column)>98% (after recrystallization)
Characterization Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.95 (s, 1H, Pyrazole-H5)
      
    • 
       8.25 (s, 1H, Pyrazole-H3)
      
    • 
       7.95 (d, 1H, Ar-H)
      
    • 
       7.60 (t, 1H, Ar-H)
      
    • 
       7.45 (t, 1H, Ar-H)
      
    • 
       6.90 (d, 1H, Ar-H)
      
    • 
       5.75 (s, 2H, 
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
  • LC-MS: Calculated Mass

    
    ; Observed 
    
    
    
    .

Troubleshooting & Optimization

  • Low Yield: If conversion is incomplete after 15 minutes, increase temperature to 140°C rather than extending time. The electron-deficient pyrazole is stable, but the ester moiety on the benzoate can hydrolyze if wet solvent is used. Ensure anhydrous MeCN is used.

  • Pressure Errors: If the reaction vessel over-pressurizes (>20 bar), reduce the scale or switch to DMF (boiling point 153°C), which generates less vapor pressure at 120°C.

  • By-products: Formation of the carboxylic acid (via ester hydrolysis) suggests water contamination. Add 3Å molecular sieves to the reaction vial if using older solvent stocks.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Bougrin, K., Loupy, A., & Soufiaoui, M. (2005). Microwave-assisted solvent-free heterocyclic synthesis. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 6(2-3), 139-167. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16376, 4-Nitro-1H-pyrazole. PubChem. [Link][3]

  • Biotage. (2023). Microwave Synthesis User Guide: Solvent Properties and Selection. Biotage Knowledge Base. [Link]

Sources

Scale-Up Protocol and Process Safety Guidelines for the Synthesis of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Pilot-Scale Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Executive Summary

The transition of active pharmaceutical ingredients (APIs) and advanced intermediates from discovery laboratories to pilot-plant production requires a fundamental redesign of synthetic routes. This application note details the scalable production of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate , a critical heterocyclic building block. By migrating from traditional lab-scale conditions (DMF, NaH, chromatography) to a process-friendly paradigm (MeCN, K₂CO₃, crystallization), this guide provides a self-validating, high-yield workflow. Emphasis is placed on thermal hazard mitigation, regiochemical logic, and downstream processing efficiency.

Mechanistic Rationale & Route Selection

The core transformation is an


 N-alkylation of 4-nitro-1H-pyrazole using methyl 2-(bromomethyl)benzoate as the electrophile. Designing this reaction for the kilogram scale requires understanding the causality behind reagent selection:
  • Regiochemical Elegance: Alkylation of unsymmetrical pyrazoles typically yields a mixture of N1 and N2 regioisomers, requiring complex separation or specialized catalysts ([1]). However, 4-nitro-1H-pyrazole is a symmetrical tautomer. Deprotonation yields a resonance-stabilized pyrazolate anion where both nitrogen centers are chemically equivalent. Alkylation at either nitrogen collapses the symmetry to yield a single, definitive regioisomer, completely bypassing the regioselectivity challenge.

  • Base Causality (pKa Dynamics): In discovery chemistry, strong bases like Sodium Hydride (NaH) are often used indiscriminately. For scale-up, NaH is a major hazard due to the generation of explosive hydrogen gas. Because the electron-withdrawing nitro group significantly lowers the pKa of the pyrazole N-H (pKa ~9.6), a mild, heterogeneous base like Potassium Carbonate (K₂CO₃) is thermodynamically sufficient to drive quantitative deprotonation.

  • Solvent Selection: Acetonitrile (MeCN) was selected over Dimethylformamide (DMF). While DMF accelerates

    
     reactions, its high boiling point and reproductive toxicity make it undesirable for manufacturing. MeCN provides excellent reaction kinetics, acts as a heat sink, and seamlessly integrates into the downstream crystallization strategy.
    

Mechanism N1 4-Nitro-1H-pyrazole (Symmetrical Tautomers) N2 Deprotonation by K2CO3 (Facilitated by NO2 group, pKa ~9.6) N1->N2 N3 Pyrazolate Anion (Delocalized Charge) N2->N3 - KHCO3 N4 SN2 Attack on Methyl 2-(bromomethyl)benzoate N3->N4 Electrophile Addition N5 This compound (Single Regioisomer) N4->N5 - KBr

Caption: Mechanistic logic demonstrating the regioselective advantage of the symmetrical pyrazolate anion.

Process Safety & Thermal Hazard Assessment

Nitroaromatic compounds are inherently energetic. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) data for nitropyrazoles indicate that the inclusion of a nitro group significantly lowers the thermal decomposition onset temperature (


) and increases the enthalpy of decomposition (

) ([2]).

Safety Directives for Scale-Up:

  • Avoid Thermal Accumulation: The

    
     alkylation is exothermic. The electrophile must never be added as a bolus. Controlled dosing over 2–4 hours ensures that heat generation does not exceed the reactor's cooling capacity.
    
  • Temperature Ceilings: The reaction temperature must be strictly maintained at 60 °C. Exceeding 80 °C risks triggering secondary decomposition pathways associated with the nitro group.

  • Agitation: Vigorous stirring is mandatory to prevent the settling of the heterogeneous K₂CO₃, which could lead to localized hot spots and unreacted pockets of material.

Scale-Up Optimization Data

The following table summarizes the strategic shifts made to transition the protocol from a discovery setting to a robust pilot-plant process.

ParameterLab-Scale (Discovery)Pilot-Scale (Production)Rationale / Causality
Solvent DMFAcetonitrile (MeCN)DMF is toxic and difficult to remove. MeCN supports rapid

kinetics and allows for direct water-quench crystallization.
Base NaH (60% in oil)K₂CO₃ (anhydrous powder)NaH generates explosive H₂ gas. K₂CO₃ is a mild, safe solid base perfectly matched to the acidity of nitropyrazoles.
Addition Bolus additionControlled dosing (2 h)Mitigates thermal accumulation. Dosing controls the exothermic reaction rate, preventing thermal runaway.
Purification Silica ChromatographyDirect CrystallizationChromatography is unscalable. Crystallization leverages the product's insolubility in water for high-purity recovery.

Pilot-Scale Workflow & Methodology

ProcessFlow N1 Reactor Prep (4-Nitro-1H-pyrazole + K2CO3 + MeCN) N3 Alkylation Reaction (60°C, 4-6 h, HPLC Control) N1->N3 N2 Electrophile Dosing (Methyl 2-(bromomethyl)benzoate) N2->N3 Controlled Addition (Exotherm Mitigation) N4 Concentration (Distill MeCN to 3 vol) N3->N4 >99% Conversion N5 Aqueous Quench & Salt Dissolution (Add H2O at 40°C) N4->N5 N6 Crystallization (Cool to 5°C) N5->N6 Product Precipitation N7 Filtration & Drying (Pure API Intermediate) N6->N7

Caption: Process Flow Diagram for the pilot-scale synthesis and crystallization of the target benzoate.

Detailed Step-by-Step Protocol (10 kg Scale)

Reagents:

  • 4-Nitro-1H-pyrazole: 10.0 kg (88.4 mol, 1.0 eq)

  • Methyl 2-(bromomethyl)benzoate: 21.3 kg (92.8 mol, 1.05 eq)

  • Potassium Carbonate (anhydrous, 325 mesh): 18.3 kg (132.6 mol, 1.5 eq)

  • Acetonitrile (MeCN): 120 L

  • Purified Water: 100 L

Phase 1: Reactor Preparation & Deprotonation

  • Purge a 250 L glass-lined reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge 100 L of MeCN into the reactor, followed by 10.0 kg of 4-nitro-1H-pyrazole. Initiate agitation at 150 RPM.

  • Charge 18.3 kg of anhydrous K₂CO₃.

  • Heat the suspension to 60 °C. Causality: Heating facilitates the deprotonation of the pyrazole, generating the active nucleophile prior to electrophile introduction.

Phase 2: Controlled Dosing & Reaction 5. In a separate dosing vessel, dissolve 21.3 kg of methyl 2-(bromomethyl)benzoate in 20 L of MeCN. 6. Begin dosing the electrophile solution into the main reactor over a period of 120 minutes. Maintain the internal reactor temperature between 58 °C and 62 °C using jacket cooling. 7. Once dosing is complete, stir the reaction mixture at 60 °C for 4 hours. 8. Self-Validating In-Process Control (IPC): Pull a sample for HPLC analysis. The reaction is deemed complete when 4-nitro-1H-pyrazole is <1.0% (Area % at 254 nm). If incomplete, continue stirring for an additional 2 hours.

Phase 3: Downstream Processing & Crystallization 9. Cool the reactor to 40 °C. Apply vacuum and distill the MeCN until the total reactor volume is reduced to approximately 30 L (3 volumes relative to starting material). 10. Aqueous Quench: Slowly charge 100 L of purified water into the reactor over 60 minutes while maintaining the temperature at 40 °C. 11. Self-Validating Step: As water is added, the inorganic salts (KBr and unreacted K₂CO₃) will dissolve into the aqueous phase, while the highly aromatic, non-polar product will simultaneously precipitate out of solution as an off-white solid. This visual cue confirms successful phase behavior and solvent exchange. 12. Cool the resulting slurry to 5 °C at a rate of 10 °C/hour to maximize crystal growth and yield. Hold at 5 °C for 2 hours. 13. Filter the slurry via a centrifuge or Nutsche filter. Wash the filter cake with 20 L of cold water, followed by 10 L of cold heptane to remove trace organic impurities. 14. Dry the product under a vacuum (≤ 50 mbar) at 45 °C until the moisture content is <0.5% by Karl Fischer titration.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry - ACS Publications[Link]

  • Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms Organic Process Research & Development - ACS Publications[Link]

Technical Application Note: Solvent Engineering for the Purification of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the solvent selection and recrystallization protocol for methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (referred to herein as Target Intermediate A ). This compound is a critical pharmacophore often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs).

Achieving high purity (>99.5% HPLC) is challenging due to the competing polarity of the nitro-pyrazole moiety and the lipophilic benzyl ester. This guide recommends a Binary Solvent System (Ethyl Acetate / n-Heptane) over single-solvent methods to maximize yield while preventing ester hydrolysis and ensuring the rejection of unreacted 4-nitropyrazole and inorganic salts.

Physicochemical Profiling & Solvent Strategy

Molecular Analysis

To select the correct solvent, we must deconstruct the molecule’s interaction potential:

  • Nitro Group (-NO₂): High polarity; increases solubility in polar aprotic solvents (DMSO, DMF, Acetone). Potential thermal hazard if superheated.[1]

  • Methyl Ester (-COOCH₃): Moderately polar; susceptible to hydrolysis in aqueous acids/bases and transesterification in non-homologous alcohols (e.g., using Ethanol with a Methyl ester).

  • Benzyl Linker: Adds lipophilicity, reducing water solubility.

Solubility Logic (The "Like Dissolves Like" Matrix)

The objective is to find a system where the target is soluble at


 and insoluble at 

, while impurities remain in solution (mother liquor) or remain undissolved (hot filtration).
Solvent ClassRepresentativeSolubility PredictionSuitabilityRisk Factor
Alcohols Methanol (MeOH)High (Hot) / Mod (Cold)Good Toxic; Good for methyl esters.
Alcohols Ethanol (EtOH)High (Hot) / Mod (Cold)Moderate Transesterification risk (Ethyl replacing Methyl).
Esters Ethyl Acetate (EtOAc)High (Hot) / Low (Cold)Excellent Chemically inert to the ester; Low toxicity.
Alkanes n-HeptaneInsolubleAnti-Solvent Flammable; induces precipitation.
Chlorinated DCM / ChloroformVery High (Cold)Poor Too soluble; poor recovery; toxicity.
Water WaterInsolubleWash only Hydrolysis risk at high temps.
Selection Decision

We utilize a Solvent/Anti-Solvent approach.

  • Solvent: Ethyl Acetate (EtOAc) .[2] It dissolves the target effectively at reflux (77°C) but shows a steep solubility drop upon cooling.

  • Anti-Solvent: n-Heptane . It is miscible with EtOAc and drastically reduces the solubility of the polar nitro-pyrazole, forcing crystallization.

Why not Alcohols? While Methanol is a valid single-solvent candidate, the EtOAc/Heptane system provides better rejection of polar inorganic salts (which are insoluble in EtOAc) often carried over from the alkylation step.

Visualizing the Selection Logic

The following decision tree illustrates the critical path taken to arrive at the EtOAc/Heptane system.

SolventSelection Start Start: Solvent Selection for Nitro-Pyrazole Methyl Ester CheckPolarity Analyze Functional Groups (Nitro + Ester) Start->CheckPolarity SingleVsBinary Single vs. Binary System? CheckPolarity->SingleVsBinary AlcoholPath Option A: Alcohols (MeOH/EtOH) SingleVsBinary->AlcoholPath High Polarity EsterPath Option B: Esters (EtOAc) SingleVsBinary->EsterPath Mod Polarity Transesterification Risk: Transesterification (if EtOH used) or Toxicity (MeOH) AlcoholPath->Transesterification SaltRejection Benefit: Excellent Salt Rejection (Inorganic salts insoluble in EtOAc) EsterPath->SaltRejection Selection SELECTED SYSTEM: Solvent: Ethyl Acetate Anti-Solvent: n-Heptane Transesterification->Selection Rejected due to impurity risk SaltRejection->Selection Accepted for Purity Profile

Figure 1: Decision logic for selecting the Ethyl Acetate/Heptane binary system over alcoholic solvents.

Detailed Experimental Protocol

Safety Note: Nitro-substituted heterocycles can be energetic. Do not heat to dryness. Perform all operations in a fume hood.

Materials
  • Crude Material: this compound (brown/yellow solid).

  • Solvent: Ethyl Acetate (HPLC Grade).

  • Anti-Solvent: n-Heptane (HPLC Grade).

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.

Step-by-Step Procedure
  • Dissolution (Saturation):

    • Place 10.0 g of crude solid into a 250 mL round-bottom flask.

    • Add 30 mL of Ethyl Acetate (3 vol).

    • Heat to gentle reflux (approx. 77°C) with stirring.

    • Observation: If the solid does not dissolve completely, add EtOAc in 5 mL increments until dissolution is complete.

    • Note: If a fine suspension of white solid remains, these are likely inorganic salts (NaBr/KBr). Do not add excess solvent to dissolve them.[3]

  • Hot Filtration (Clarification):

    • While maintaining the solution near boiling, filter through a pre-warmed glass frit or Celite pad to remove insoluble salts and mechanical impurities.

    • Rinse the filter cake with 5 mL hot EtOAc. Combine filtrates.

  • Anti-Solvent Addition (Nucleation):

    • Return the clear filtrate to the heat and bring back to a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel.

    • Endpoint: Stop addition immediately when a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.

    • Add a minimal amount of EtOAc (1-2 mL) to just clear the solution again.

  • Crystallization (Growth):

    • Remove heat and allow the flask to cool to room temperature (20-25°C) undisturbed. Stirring during this phase may cause rapid precipitation of amorphous material rather than crystals.

    • Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][4][5]

    • Wash: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

RecrystallizationProtocol Crude Crude Starting Material (Solid) Dissolve Dissolve in Hot EtOAc (Reflux ~77°C) Crude->Dissolve CheckSolids Insoluble Solids Present? Dissolve->CheckSolids HotFilter Hot Filtration (Remove Inorganic Salts) CheckSolids->HotFilter Yes (Salts) AntiSolvent Add Hot Heptane (Until Turbid) CheckSolids->AntiSolvent No (Clear) HotFilter->AntiSolvent Cooling Controlled Cooling (RT -> 0°C) AntiSolvent->Cooling Isolate Filtration & Cold Wash (1:3 EtOAc:Heptane) Cooling->Isolate Dry Final Product (>99% Purity) Isolate->Dry

Figure 2: Operational workflow for the purification process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or impurities are too high.Re-heat to dissolve oil.[6] Add more EtOAc (good solvent). Seed with a pure crystal at 50°C.
Low Yield Too much EtOAc used; solubility too high.Concentrate the mother liquor by rotary evaporation and repeat the cooling/heptane addition.
Ester Hydrolysis Wet solvents or excessive heating time.Ensure solvents are dry. Limit reflux time to <30 mins.
Color Retention Oxidized impurities.Add activated carbon during the dissolution step, stir for 10 mins, then hot filter.

References

  • Pfizer Solvent Selection Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[7][8] Green Chemistry, 2016, 18, 288-296.[8]

  • General Recrystallization of Nitroaromatics: BenchChem Technical Support. "Recrystallization of Nitroaromatic Compounds." BenchChem Application Notes.

  • Solvent Properties: GSK Solvent Selection Guide. "GlaxoSmithKline Solvent Selection Guide 2011." Green Chemistry, 2011.

  • Purification of Pyrazoles: "Purification of Ethyl 4-(1H-pyrazol-1-yl)benzoate." BenchChem Protocols.

Sources

Application Note: Catalytic Hydrogenation of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (Substrate 1 ) to its corresponding aniline derivative, methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate (Product 2 ).

This transformation is a critical step in the synthesis of various pharmaceutical agents, including soluble Guanylate Cyclase (sGC) stimulators and specific kinase inhibitors. The protocol prioritizes the reduction of the nitro group while preserving the base-sensitive methyl ester and the potentially coordinating pyrazole ring.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Reaction Overview

The reduction of the nitro group on the pyrazole ring is achieved using heterogeneous catalysis. The primary challenge is ensuring complete conversion of the nitro group without:

  • Hydrolysis/Transesterification: The methyl ester is susceptible to hydrolysis if aqueous bases are generated or if the solvent is not anhydrous.

  • Catalyst Poisoning: The pyrazole nitrogen (N2 position) is a Lewis base that can coordinate to metal surfaces (Pd, Pt), potentially retarding the reaction rate.

  • Intermediate Accumulation: Incomplete reduction can lead to the accumulation of hydroxylamine intermediates (

    
    ), which are potential genotoxins and explosion hazards upon concentration.
    
Mechanism (Haber-Lukashevich Pathway)

The reduction proceeds via the sequential transfer of hydrogen adatoms from the catalyst surface to the nitro group.

  • Adsorption: The nitro-pyrazole coordinates to the catalyst surface.

  • Stepwise Reduction:

    
    .
    
  • Desorption: The final amine product desorbs, regenerating the active site.

Note on Cyclization: The theoretical intramolecular cyclization of the formed amine onto the pendant ester would yield an 8-membered ring (diazocine derivative). Due to unfavorable kinetics (entropy and ring strain), this side reaction is negligible under standard hydrogenation conditions (


C).

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate This compoundStarting Material
Catalyst 10% Pd/C (50% water wet)Heterogeneous Catalyst
Solvent Methanol (Anhydrous) or THFReaction Medium
Hydrogen Source

Gas (Balloon or Cylinder)
Reducing Agent
Reactor Parr Shaker or High-Pressure AutoclaveContainment
Step-by-Step Procedure
Step 1: Preparation of the Reaction Slurry
  • In a fume hood, weigh 10.0 g (38.3 mmol) of the nitro substrate into a 250 mL hydrogenation vessel.

  • Add 100 mL of anhydrous Methanol (10 vol).

    • Note: If solubility is poor, a 1:1 mixture of THF/MeOH can be used.

  • Inerting: Flush the vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet).

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst and add it under an inert blanket.

Step 2: Hydrogenation
  • Seal the reactor and purge with Nitrogen (

    
     psi).
    
  • Purge with Hydrogen (

    
     psi) to displace nitrogen.
    
  • Pressurize the reactor to 30-40 psi (2-3 bar) with

    
    .
    
  • Agitate vigorously (stirring >800 rpm or high shake rate) at Room Temperature (20-25°C) .

    • Exotherm Warning: The reaction is exothermic.[1][2] Monitor internal temperature. If the temperature exceeds 40°C, cool the vessel.

  • Maintain pressure and agitation for 4-6 hours .

Step 3: Reaction Monitoring (IPC)
  • Stop agitation and carefully vent

    
    .
    
  • Sample an aliquot, filter through a syringe filter, and analyze via HPLC or TLC.

    • TLC Eluent: 5% MeOH in DCM.

    • Visualization: UV (254 nm) and Ninhydrin stain (Amine turns red/purple).

    • Criteria: Disappearance of Nitro starting material and Hydroxylamine intermediate.

Step 4: Workup & Isolation
  • Once complete, purge the vessel with Nitrogen (

    
    ).
    
  • Filtration: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C catalyst.

    • Wash: Rinse the Celite pad with 20 mL MeOH.

    • Safety: Keep the filter cake wet with water/solvent at all times to prevent ignition.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Drying: Dry the resulting solid/oil under high vacuum.

Yield Expectation: >95% Chemical Yield. Appearance: Off-white to pale yellow solid.

Visualizations

Process Workflow

The following diagram outlines the logical flow of the experimental procedure.

G Start Start: Nitro Substrate Solvent Dissolve in MeOH/THF (Inert Atmosphere) Start->Solvent CatLoad Add 10% Pd/C (Wet) (Pyrophoric Risk Control) Solvent->CatLoad H2_Press Pressurize H2 (30-40 psi) Agitate @ RT CatLoad->H2_Press IPC IPC: HPLC/TLC Check for Hydroxylamine H2_Press->IPC Decision Conversion > 99%? IPC->Decision Decision->H2_Press No (Extend Time) Filter Filter via Celite (Remove Pd) Decision->Filter Yes Conc Concentrate & Dry Filter->Conc Product Product: Amine (Methyl 2-[(4-amino...)benzoate] Conc->Product

Caption: Operational workflow for the batch hydrogenation of nitro-pyrazole benzoate.

Reaction Pathway & Side Reactions

This diagram illustrates the chemical transformation and potential pitfalls.

Mechanism Nitro Nitro-Pyrazole (Substrate) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (Toxic/Unstable) Nitroso->Hydroxyl + H2 Amine Amino-Pyrazole (Target Product) Hydroxyl->Amine + H2 (Rate Limiting) Side1 Cyclized Lactam (8-membered ring) UNLIKELY Amine->Side1 Intramolecular Attack on Ester

Caption: Stepwise reduction pathway. Note the kinetic barrier preventing cyclization to the 8-membered lactam.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Rate Catalyst PoisoningThe pyrazole nitrogen may coordinate to Pd. Add 1-2 eq. of Acetic Acid to protonate the pyrazole (forming the salt) or switch to 5% Pt/C which is less susceptible to N-poisoning.
Incomplete Reduction Hydroxylamine StallingIncrease temperature to 40-50°C. Hydroxylamine reduction often has a higher activation energy than the initial nitro reduction.
Ester Hydrolysis Wet SolventEnsure Methanol is anhydrous. Avoid strong bases.
Unknown Impurity DehalogenationNot applicable for this specific substrate (no halogens), but if the benzoate ring had Cl/Br, Pd/C would remove them. Use Pt/C + Sulfided additive in that case.

Safety Information (HSE)

  • Hydrogen Gas : Extremely flammable.[2] Ensure all equipment is grounded to prevent static discharge. Work in a well-ventilated area.[3]

  • Catalyst Handling : Dry Pd/C can ignite solvent vapors spontaneously. Always keep the catalyst wet with water (50% w/w) and do not let the filter cake dry out during disposal.

  • Energetic Intermediates : Partially reduced nitro compounds (hydroxylamines) can be thermally unstable. Do not distill the reaction mixture at high temperatures (>80°C) if conversion is incomplete.

References

  • BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Retrieved from

  • National Institutes of Health (NIH). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 3-Methyl-4-nitro-1H-pyrazole. (Used for analogue safety data). Retrieved from

  • Royal Society of Chemistry. An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. (Reference for ester stability). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-BENZ-004 Status: Open for Optimization Subject: Yield Improvement & Troubleshooting for N-Alkylation of 4-Nitropyrazole with Methyl 2-(bromomethyl)benzoate.

Executive Summary

This guide addresses the synthesis of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate via


 displacement. Users typically report low yields (<40%) due to two competing antagonistic factors:
  • Low Nucleophilicity: The 4-nitro group strongly deactivates the pyrazole nitrogen (

    
     ~9.6), requiring forcing conditions.
    
  • Electrophile Instability: The electrophile, methyl 2-(bromomethyl)benzoate, is structurally predisposed to intramolecular cyclization (phthalide formation), which is accelerated by the very conditions needed to activate the pyrazole.

This guide provides a Self-Validating Protocol designed to balance these factors using the "Cesium Effect" and strict moisture control.

Part 1: Critical Analysis (The "Why" of Low Yields)

The Reactivity Bottleneck

The 4-nitro group withdraws electron density from the pyrazole ring, making the nitrogen lone pair significantly less nucleophilic than in unsubstituted pyrazoles. Standard bases like


 in Acetone often fail to fully deprotonate or solubilize the anion efficiently, leading to stalled reactions.
The "Phthalide Trap" (Side Reaction)

The most common cause of yield loss is the degradation of the electrophile. Under basic or aqueous conditions, methyl 2-(bromomethyl)benzoate is prone to cyclization to form phthalide (isobenzofuran-1(3H)-one).

  • Mechanism: If the methyl ester hydrolyzes (due to wet solvent/base), the resulting carboxylate immediately attacks the benzylic carbon, displacing the bromide and closing the ring.

  • Symptom: Appearance of a white, crystalline solid that is neither starting material nor product, and loss of the methyl ester peak in NMR.

The Solution: The Cesium Effect

To solve this, we utilize Cesium Carbonate (


) .
  • Solubility: Cesium is larger and more polarizable than potassium, improving the solubility of the pyrazolate anion in organic solvents (DMF/MeCN).

  • "Naked" Anion: The weaker ion pairing between

    
     and the pyrazolate anion leaves the nitrogen more "naked" and reactive, allowing the reaction to proceed at lower temperatures, preserving the sensitive ester group [1][2].
    

Part 2: Optimized Experimental Protocol

Objective: Maximize N-alkylation while suppressing phthalide formation.

Materials
  • Nucleophile: 4-Nitro-1H-pyrazole (1.0 equiv)

  • Electrophile: Methyl 2-(bromomethyl)benzoate (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Additive: Potassium Iodide (KI) or TBAI (0.1 equiv) - Catalytic Finkelstein

  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Step-by-Step Methodology
  • Activation (Deprotonation):

    • In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve 4-nitro-1H-pyrazole in anhydrous MeCN.

    • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[1][2] Stir at Room Temperature (RT) for 30 minutes.
      
    • Checkpoint: The solution may turn slightly yellow/orange, indicating anion formation.

  • Catalyst Addition:

    • Add catalytic KI (10 mol%). This converts the benzyl bromide to the more reactive benzyl iodide in situ, accelerating the reaction rate without requiring heat.

  • Electrophile Addition:

    • Dissolve Methyl 2-(bromomethyl)benzoate in a minimal amount of anhydrous MeCN.

    • Add this solution dropwise to the pyrazole mixture over 15 minutes at

      
       (ice bath).
      
    • Reasoning: Slow addition at low temp prevents local excesses of base from attacking the electrophile's ester group.

  • Reaction:

    • Allow the mixture to warm to RT naturally. Stir for 4–12 hours.

    • Monitor: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the benzyl bromide.

  • Work-up (Crucial for Ester Stability):

    • Dilute with EtOAc.[3][4]

    • Do NOT use strong aqueous base for washing. Wash with water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.[3]
      

Part 3: Visualized Workflows

Diagram 1: Reaction Pathway & Competitors

This diagram illustrates the kinetic competition between the desired product and the thermodynamic phthalide trap.

ReactionPathway Start Methyl 2-(bromomethyl)benzoate (Electrophile) Target Target Product (N-Alkylation) Start->Target + Nucleophile (Cs2CO3/MeCN) Hydrolysis Ester Hydrolysis (Wet/Basic Conditions) Start->Hydrolysis + H2O / OH- Nucleophile 4-Nitropyrazole (Anion) Nucleophile->Target Phthalide Phthalide Byproduct (Cyclization) Hydrolysis->Phthalide Fast Intramolecular Cyclization

Caption: Kinetic competition. The path to "Phthalide" is irreversible and accelerated by moisture. The path to "Target" is maximized by anhydrous Cs2CO3.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield Observed Check1 Is the byproduct a white solid insoluble in EtOAc? Issue->Check1 Result1 Likely Phthalide Formation Check1->Result1 Yes Check2 Is Starting Material (Pyrazole) Still Present? Check1->Check2 No Action1 Action: Dry solvent (Karl Fischer <50ppm). Switch to Cs2CO3. Result1->Action1 Result2 Low Reactivity Check2->Result2 Yes Action2 Action: Add 0.1 eq KI (Finkelstein). Switch solvent to DMF. Result2->Action2

Caption: Diagnostic logic for identifying whether the failure mode is stability-based (Phthalide) or reactivity-based (Unreacted Pyrazole).

Part 4: Frequently Asked Questions (FAQ)

Q1: Why do I see two spots on TLC for the product? Is it N1 vs. N2 regioselectivity? A: No. 4-Nitro-1H-pyrazole is symmetric. The tautomers are identical because the nitro group is at the 4-position (axis of symmetry). N1 and N2 alkylation result in the exact same chemical structure.

  • Troubleshooting: If you see two product spots, one is likely the Phthalide byproduct (usually more polar/lower Rf than the ester) or the Hydrolyzed Acid (stays at baseline). Verify with NMR; the phthalide will lack the methyl ester singlet (~3.9 ppm) and the pyrazole protons.

Q2: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Use with extreme caution. While NaH is a stronger base and will deprotonate the pyrazole instantly, it often contains traces of NaOH or can generate hydroxide if the solvent isn't perfectly dry. Hydroxide rapidly hydrolyzes the methyl ester on your electrophile, triggering the "Phthalide Trap." If you must use NaH, use it at


 in DMF and ensure the electrophile is added after H2 evolution ceases.

Q3: Why add Potassium Iodide (KI)? A: This utilizes the Finkelstein Reaction . The bromide on your electrophile is a good leaving group, but iodide is better. KI reacts with the benzyl bromide to form the benzyl iodide in situ. The iodide is displaced faster by the sluggish nitropyrazole anion. This allows you to run the reaction at room temperature, sparing the sensitive ester from thermal degradation [3].

Q4: My yield is 30%. The NMR shows the product but also a lot of unreacted pyrazole. What now? A: This indicates the electrophile decomposed before it could react with the pyrazole.

  • Increase electrophile equivalents to 1.3–1.5 eq.

  • Switch solvent to DMF (Dimethylformamide). DMF solvates the cation (

    
    ) better than MeCN, increasing the nucleophilicity of the pyrazole anion.
    
  • Ensure your

    
     is anhydrous (dry it in an oven at 120°C overnight before use).
    

References

  • Cesium Effect in N-Alkylation: Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[1][5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." The Journal of Organic Chemistry, 67(3), 674–683.[5][6] Link

  • Alkylation of Deactivated Pyrazoles: Lian, Y., et al. (2013). "Rhodium(III)-catalyzed synthesis of phthalides." Chemical Science, 4, 1-5. (Context on phthalide stability). Link

  • Finkelstein Catalysis: Bordwell, F. G., & Branca, J. C. (1988). "Nucleophilic Reactivity in Finkelstein Reactions." Journal of Organic Chemistry. (Foundational mechanism).[7]

Sources

Technical Support Center: Impurity Profiling & Remediation for Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of heterocyclic alkylations. The synthesis of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate —typically achieved via the


 N-alkylation of 4-nitro-1H-pyrazole with methyl 2-(bromomethyl)benzoate—is a robust reaction. However, due to the high reactivity of benzylic halides and the sensitivity of ester moieties, researchers frequently encounter specific impurity profiles during scale-up.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind each impurity, provide self-validating protocols to eliminate them, and establish an authoritative framework for your synthetic workflow.

Reaction Workflow & Impurity Generation

To effectively troubleshoot, we must first map the mechanistic pathways that lead to our target product versus those that generate impurities.

ImpurityPathway SM1 4-Nitro-1H-pyrazole (Nucleophile) Reaction N-Alkylation (Base, Solvent, Δ) SM1->Reaction SM2 Methyl 2-(bromomethyl)benzoate (Electrophile) SM2->Reaction Product This compound (Target Product) Reaction->Product SN2 Pathway Imp1 Methyl 2-(hydroxymethyl)benzoate (Hydrolysis Impurity) Reaction->Imp1 + Trace H2O Imp2 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (Saponification Impurity) Reaction->Imp2 + Base / H2O Imp3 Unreacted Starting Materials (Residuals) Reaction->Imp3 Incomplete Conversion

Reaction workflow detailing the N-alkylation pathway and the origin of major synthetic impurities.

Quantitative Data: Physicochemical Properties for Separation

Understanding the physicochemical differences between your target and its impurities is the foundation of any logical purification strategy. Use the table below to guide your chromatographic and extraction decisions.

CompoundRoleMW ( g/mol )Approx. pKaTLC Rf (Hex/EtOAc 1:1)Targeted Removal Strategy
This compound Target Product261.24N/A (Neutral)0.45N/A
Methyl 2-(bromomethyl)benzoate Electrophile (SM)229.07N/A (Neutral)0.65Amine Scavenging Protocol
4-Nitro-1H-pyrazole Nucleophile (SM)113.07~9.60.15Mild Basic Wash (

)
Methyl 2-(hydroxymethyl)benzoate Hydrolysis Impurity166.17~15.0 (OH)0.30Silica Gel Chromatography
2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Saponification Impurity247.21~4.0 (COOH)0.05Mild Basic Wash (

)

(Note: Molecular weight data for methyl 2-(bromomethyl)benzoate is verified via PubChem[1].)

Troubleshooting Guide (Q&A)

Q1: Why is there persistent unreacted methyl 2-(bromomethyl)benzoate in my product, and how do I remove it without relying on column chromatography? Causality: Methyl 2-(bromomethyl)benzoate is a highly reactive benzylic bromide due to the stability of the resulting benzylic carbocation intermediate[2]. While this makes it an excellent electrophile for the


 N-alkylation of pyrazoles, pushing the reaction to 100% conversion often requires a slight stoichiometric excess of the bromide. If the reaction stalls, this lipophilic residue remains and co-elutes closely with the product.
Solution:  Implement a self-validating chemical scavenging protocol (See Protocol A). By adding a primary amine to the crude mixture, the unreacted benzylic bromide is rapidly converted into a highly polar secondary/tertiary amine. This drastically alters its partition coefficient, allowing it to be completely removed during a mild acidic aqueous wash.

Q2: I am detecting a highly polar impurity by LC-MS (m/z ~248 [M+H]+). What is this, and how did it form? Causality: This mass corresponds to 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (MW 247.21). It is the saponification product of your target methyl ester. Standard protocols often utilize inorganic bases like


 or 

to deprotonate the pyrazole[3]. If your base is hygroscopic and introduces trace water into the solvent, the hydroxide ions generated will inevitably hydrolyze the methyl ester. Solution: Ensure strictly anhydrous conditions (e.g., oven-dried

, anhydrous DMF). To remove the formed acid impurity, utilize a mild basic liquid-liquid extraction (See Protocol B).

Q3: Are there regioisomeric impurities I need to worry about during this alkylation? Causality: No. The direct N-alkylation of pyrazoles is a critical transformation in pharmaceutical synthesis, often complicated by the formation of difficult-to-separate regioisomers[4]. However, one of the unique advantages of working with 4-nitro-1H-pyrazole is its


 symmetry. Alkylation at either the N1 or N2 position yields the exact same molecule. You can confidently rule out regioisomers from your impurity profile.
Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes a built-in verification step to ensure the chemical logic has been successfully executed.

Protocol A: Amine Scavenging of Residual Benzylic Bromide

Purpose: To selectively remove unreacted methyl 2-(bromomethyl)benzoate without chromatography.

  • Quantification: Analyze the crude mixture via HPLC to determine the mol% of residual methyl 2-(bromomethyl)benzoate.

  • Dissolution: Dissolve the crude product in 2-methyltetrahydrofuran (2-MeTHF) at a concentration of 10 mL/g.

  • Scavenging: Add 1.5 equivalents of ethanolamine (relative to the quantified residual bromide).

  • Incubation: Stir the mixture at 40 °C for 2 hours. The nucleophilic amine will undergo a rapid

    
     reaction with the benzylic bromide, forming a polar adduct.
    
  • Phase Separation: Wash the organic layer with 1M aqueous HCl (3 x 5 volumes). The protonated amine adduct will partition entirely into the aqueous phase, while the neutral target ester remains in the organic phase.

  • Validation (Self-Validating Step): Spot the organic layer on a TLC plate (Hexanes/EtOAc 1:1). The high-Rf bromide spot (~0.65) must be completely absent, confirming successful scavenging.

Protocol B: Selective Liquid-Liquid Extraction for Acidic Byproducts

Purpose: To remove unreacted 4-nitro-1H-pyrazole and the saponified benzoic acid impurity.

  • Solvent Exchange: Dissolve the crude mixture in ethyl acetate (EtOAc) (10 mL/g).

  • Deprotonation: Wash the organic phase with 5% aqueous

    
     (3 x 5 volumes).
    
    • Mechanism: The mild base selectively deprotonates both the saponified benzoic acid impurity (pKa ~4.0) and any unreacted 4-nitro-1H-pyrazole (pKa ~9.6), drawing them into the aqueous layer as water-soluble salts.

  • Aqueous Partitioning: Separate and discard the aqueous layer (or retain for starting material recovery if desired).

  • Neutralization & Drying: Wash the organic layer with saturated brine (1 x 5 volumes) to remove residual water and salts. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation: LC-MS analysis of the concentrated organic layer should show the absence of the m/z 248[M+H]+ peak.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH instead of


 to speed up the deprotonation of the pyrazole? 
A:  Strongly discouraged. While NaOH will rapidly deprotonate the pyrazole, it will also aggressively saponify your methyl ester, leading to a massive spike in the 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid impurity. Stick to milder carbonate bases[3].

Q: My product is slightly yellow. Is this an impurity? A: Not necessarily. Nitroaromatics and nitropyrazoles often exhibit a pale yellow to distinct yellow coloration due to extended conjugation and charge-transfer transitions. If your LC-MS and NMR show >98% purity, the color is intrinsic to the chromophore of the target molecule.

Q: How should I store the purified this compound? A: Store the compound in a tightly sealed amber vial at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Protect it from moisture to prevent slow, long-term hydrolysis of the ester group.

References
  • National Center for Biotechnology Information. "Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813." PubChem, 2025. URL:[Link]

  • Dhanju et al. "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)." PMC, NIH, 2021. URL:[Link]

  • Google Patents. "US Patent 11655252 B2 - JAK enzyme modulators." Google Patents, May 2023.

Sources

troubleshooting low solubility of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to facilitate your experimental success.

Troubleshooting Guide: Low Solubility Issues

Low aqueous solubility is a significant hurdle for over 40% of new chemical entities in the pharmaceutical industry.[1][2][3] The structure of this compound, which includes a nitro-aromatic pyrazole and a methyl benzoate moiety, suggests potential challenges in achieving desired concentrations in aqueous media. The following troubleshooting guide offers a systematic approach to addressing these issues.

Q1: My initial attempts to dissolve this compound in a desired solvent have failed. What should be my next steps?

A1: A systematic approach to solvent selection and optimization is crucial when dealing with a poorly soluble compound. The principle of "like dissolves like" is a good starting point, where the polarity of the solvent should ideally match that of the solute.[4][5]

Step 1: Broaden Your Solvent Screen

If initial attempts with common solvents like water or buffers have been unsuccessful, expand your screening to include a range of organic solvents with varying polarities. Given the compound's structure, a selection of polar aprotic and polar protic solvents, as well as nonpolar solvents, should be evaluated.

Table 1: Suggested Solvents for Solubility Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneThese solvents can dissolve a wide range of compounds and are often used for initial stock solutions.
Polar Protic Methanol, Ethanol, IsopropanolThe hydroxyl group can engage in hydrogen bonding, potentially aiding dissolution.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are less polar than alcohols but can still solvate many organic molecules.
Halogenated Dichloromethane (DCM), ChloroformEffective for many organic compounds, but their use in biological systems is limited due to toxicity.
Nonpolar Toluene, HexanesUseful for understanding the compound's overall polarity profile, though less likely to be primary solvents for aqueous applications.

Step 2: Employ Co-solvents

If a single solvent system is inadequate, the use of co-solvents can significantly enhance solubility.[3][6] Co-solvents work by reducing the polarity of the aqueous phase, thereby increasing the solubility of nonpolar solutes.

  • Recommended Co-solvent Systems:

    • DMSO/Water mixtures

    • Ethanol/Water mixtures

    • Polyethylene glycol (PEG)/Water mixtures

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Titrate small aliquots of the stock solution into the aqueous buffer of interest while vortexing.

  • Visually inspect for precipitation between each addition.

  • The point at which persistent cloudiness or precipitation occurs is the approximate limit of solubility in that co-solvent mixture.

Step 3: Utilize a Decision-Making Workflow

The following diagram outlines a systematic workflow for troubleshooting low solubility.

Troubleshooting_Solubility start Start: Low Solubility Observed solvent_screen Q: Have you performed a broad solvent screen? | {Yes | No} start->solvent_screen perform_screen Action: Screen a diverse range of solvents (polar, nonpolar, protic, aprotic). solvent_screen->perform_screen No cosolvents Q: Have you tried co-solvents? | {Yes | No} solvent_screen->cosolvents Yes perform_screen->cosolvents try_cosolvents Action: Use water-miscible organic co-solvents (e.g., DMSO, Ethanol) in varying ratios with your aqueous phase. cosolvents->try_cosolvents No physical_mods Q: Is particle size reduction an option? | {Yes | No} cosolvents->physical_mods Yes try_cosolvents->physical_mods micronization Action: Consider micronization or sonication to increase the surface area for dissolution. physical_mods->micronization Yes chemical_mods Q: Have you explored pH modification or surfactants? | {Yes | No} physical_mods->chemical_mods No micronization->chemical_mods ph_surfactants Action: Adjust the pH of your aqueous buffer. Action: Add a biocompatible surfactant (e.g., Tween 80, Polysorbate 20). chemical_mods->ph_surfactants No complexation Q: Is complexation a viable strategy? | {Yes | No} chemical_mods->complexation Yes ph_surfactants->complexation cyclodextrins Action: Investigate the use of cyclodextrins to form inclusion complexes. complexation->cyclodextrins Yes formulation Consider advanced formulation strategies (e.g., solid dispersions, nanosuspensions). complexation->formulation No cyclodextrins->formulation end End: Solubility Optimized formulation->end

Caption: A decision tree for systematically troubleshooting low solubility.

Q2: I can dissolve the compound initially, but it precipitates out of solution over time. What is causing this, and how can I prevent it?

A2: This phenomenon is often due to the formation of a supersaturated solution that is thermodynamically unstable. This can occur when a compound is first dissolved in a small amount of a strong organic solvent and then diluted into an aqueous buffer where its solubility is much lower.

Potential Causes and Solutions:

  • Metastable Crystal Form: The initial solid may be in a higher-energy, more soluble amorphous or polymorphic form that converts to a more stable, less soluble crystalline form over time.

    • Solution: Characterize the solid-state properties of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify different polymorphs.

  • Slow Nucleation and Crystal Growth: The kinetics of precipitation can be slow, leading to a delay between dissolution and the observation of solid material.

    • Solution: Employ precipitation inhibitors in your formulation. Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state.

  • Temperature Effects: Solubility is often temperature-dependent.[4][5][7] If the dissolution was aided by heating, the compound may precipitate upon cooling to ambient temperature.

    • Solution: Determine the thermodynamic solubility at the experimental temperature. If heating is necessary for dissolution, consider if the final application can also be performed at an elevated temperature.

Q3: Can I use physical methods to improve the dissolution rate of my compound?

A3: Yes, physical modifications can significantly impact the dissolution rate, although they may not affect the equilibrium solubility. [1][3]

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which generally leads to a faster dissolution rate.[3][8]

    • Methods:

      • Micronization: Milling techniques can reduce particle size to the micron range.

      • Sonication: Applying ultrasonic energy to a suspension of the compound can help break down agglomerates and increase the rate of dissolution.

  • Nanosuspensions: Creating a colloidal dispersion of the pure drug in a liquid phase can dramatically increase the dissolution rate and saturation solubility.[6]

Frequently Asked Questions (FAQs)

Q: What is the predicted polarity and general solubility profile of this compound?

Q: Are there any chemical modifications that can improve the solubility of this compound?

A: Several chemical modification strategies can be employed to enhance solubility.[2]

  • pH Adjustment: The pyrazole ring has a pKa, and the overall solubility may be influenced by the pH of the medium. Investigating the solubility at different pH values is recommended.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10] Non-ionic surfactants like Tween® 80 or Polysorbate 20 are commonly used in pharmaceutical formulations.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble guest molecules, thereby increasing their aqueous solubility.[1]

Q: What are the best practices for preparing a stock solution of this compound?

A: For a compound with anticipated low aqueous solubility, the following best practices are recommended:

  • Start with a strong organic solvent: Use the minimum amount of a solvent in which the compound is freely soluble, such as DMSO or DMF.

  • Use gentle heating if necessary: Warming the solution can aid in dissolution, but be mindful of potential degradation at elevated temperatures.[4]

  • Sonication: If the compound is slow to dissolve, sonication can be used to expedite the process.

  • Filter the stock solution: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particulates.

  • Store appropriately: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C, to minimize degradation and solvent evaporation.

Q: How does the ester group in the molecule affect its stability and solubility?

A: The methyl ester group can be susceptible to hydrolysis, especially at acidic or basic pH and elevated temperatures.[11] This hydrolysis would yield the corresponding carboxylic acid, which may have a different solubility profile. It is important to consider the pH and temperature stability of the compound in your experimental design. The ester group also contributes to the overall lipophilicity of the molecule, which tends to decrease its aqueous solubility.[11]

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 173-181. [Link]

  • Patel, K. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-8. [Link]

  • Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-123. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1), 1-9. [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • GeeksforGeeks. (2021, September 16). Factors affecting Solubility. [Link]

  • PubChem. (n.d.). m-Nitromethylbenzoate. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8), 44-51. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. [Link]

Sources

Technical Support Center: Optimizing Reaction Time for Pyrazole Alkylation with Methyl Benzoate Halides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the N-alkylation of pyrazoles using methyl benzoate halides. It is designed to help you troubleshoot common issues and refine your experimental approach for improved reaction times, yields, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I might face when optimizing the reaction time for pyrazole alkylation?

A1: The main challenges in pyrazole N-alkylation are controlling regioselectivity (N1 vs. N2 alkylation) and achieving high yields in a reasonable timeframe. For unsymmetrical pyrazoles, the reaction can produce a mixture of regioisomers that are often difficult to separate.[1] Low yields can result from suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[1]

Q2: How do reaction conditions fundamentally influence the rate of pyrazole alkylation?

A2: The rate of pyrazole alkylation, which typically follows an S_N2 mechanism, is significantly influenced by several factors.[2] A strong base is crucial to deprotonate the pyrazole, forming the more nucleophilic pyrazolide anion, which increases the reaction rate.[2] Polar aprotic solvents, such as DMF and DMSO, are preferred as they favor the S_N2 pathway.[2][3] The nature of the alkylating agent is also key; the reactivity generally follows the trend of I > Br > Cl for the leaving group.[1]

Q3: I'm observing a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity and potentially shorten the reaction time by favoring one isomer?

A3: Achieving high regioselectivity is a common challenge due to the similar reactivity of the two nitrogen atoms in the pyrazole ring.[4] Several factors can be manipulated to favor the desired isomer:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][5] Using a bulkier alkylating agent or having bulky substituents on the pyrazole ring can direct the reaction to the more accessible nitrogen.[1]

  • Solvent Choice: The polarity of the solvent is a critical factor.[3] Polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer.[1] In some cases, fluorinated alcohols have been shown to significantly improve regioselectivity.[1]

  • Base/Catalyst System: The choice of base is crucial. For instance, potassium carbonate (K₂CO₃) in DMSO is effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[6][7] Interestingly, altering the base can sometimes lead to the opposite regioselectivity.[1]

Q4: My reaction is sluggish, and the yield is low. What are the likely causes and how can I troubleshoot this?

A4: Low yields and slow reaction times can stem from several issues. Here's a systematic approach to troubleshooting:

  • Re-evaluate the Base: The base is essential for deprotonating the pyrazole. If the reaction is slow, consider using a stronger base (e.g., NaH instead of K₂CO₃). Ensure your reagents and solvent are anhydrous, as water can quench the base and the pyrazolide anion.[1]

  • Check Reagent Reactivity: The reactivity of the methyl benzoate halide is important. Benzylic halides are generally more reactive than other alkyl halides. The leaving group ability is also key, with iodides being more reactive than bromides or chlorides.[1]

  • Optimize Temperature: While many pyrazole alkylations proceed at room temperature, gentle heating can often increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side-product formation at elevated temperatures.[3]

  • Ensure Adequate Solubility: Poor solubility of the pyrazole or the base can impede the reaction. Using a solvent in which all components are soluble, such as DMF or DMSO, is recommended.[1]

Q5: Are there alternative methods to the traditional base-mediated alkylation that might offer faster reaction times or milder conditions?

A5: Yes, several alternative methods have been developed:

  • Acid-Catalyzed Alkylation: This approach utilizes a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), with trichloroacetimidates as the electrophiles. It can be a good alternative to methods that require strong bases or high temperatures.[5][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some instances, improve yields.[1][9]

  • Phase-Transfer Catalysis (PTC): PTC can lead to high yields, particularly under solvent-free conditions, and simplifies the work-up procedure.[1]

  • Enzymatic Alkylation: For highly selective reactions, engineered enzymes can provide exceptional regioselectivity (>99%).[4]

Troubleshooting Guides

Issue 1: Reaction is slow or incomplete.
Potential Cause Troubleshooting Steps
Insufficiently Strong Base Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure anhydrous conditions.[1]
Poor Leaving Group on Alkylating Agent If using a chloride, consider switching to the corresponding bromide or iodide.
Low Reaction Temperature Gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction for side products.[1]
Inadequate Solubility of Starting Materials Change to a more polar aprotic solvent like DMF or DMSO to ensure all reactants are dissolved.[1]
Issue 2: Poor regioselectivity (mixture of N1 and N2 isomers).
Potential Cause Troubleshooting Steps
Similar Steric Environment around N1 and N2 If possible, modify the pyrazole substrate to introduce a bulky group that can direct the alkylation to the less hindered nitrogen.[5]
Suboptimal Solvent Screen different solvents. Polar aprotic solvents like DMF or DMSO often favor a single isomer.[1][3] Consider fluorinated alcohols for enhanced selectivity.[1]
Inappropriate Base Experiment with different bases. K₂CO₃ in DMSO is a good starting point for N1 selectivity.[6] For some systems, changing the base can reverse the selectivity.[1]
Issue 3: Formation of side products.
Potential Cause Troubleshooting Steps
Over-alkylation (Quaternization) Use a stoichiometric amount or a slight excess (1.1 equivalents) of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed.
Decomposition at High Temperatures If heating, ensure the temperature is not excessively high. Run the reaction at the lowest effective temperature.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazole

This protocol provides a starting point for the N-alkylation of pyrazoles using a carbonate base.

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).[1]

  • Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[1]

  • Add the methyl benzoate halide (1.1 eq) dropwise to the suspension.[1]

  • Allow the reaction to stir at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Acid-Catalyzed N-Alkylation Using Trichloroacetimidates

This method offers an alternative to base-mediated alkylations.[1][5]

  • Charge a round-bottom flask with the pyrazole (1.0 eq), the corresponding trichloroacetimidate of the methyl hydroxymethylbenzoate (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq) under an argon atmosphere.[1]

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.[1]

  • Stir the reaction at room temperature for approximately 4 hours, or until completion as indicated by TLC or LC-MS.[1][5]

  • Dilute the reaction mixture with ethyl acetate.[1]

  • Wash with a saturated aqueous NaHCO₃ solution and then with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Visualizations

G cluster_0 Troubleshooting Low Reaction Rate Start Start Low_Yield Low Yield or Slow Reaction? Start->Low_Yield Check_Base Increase Base Strength? (e.g., NaH) Low_Yield->Check_Base Yes Check_Leaving_Group Improve Leaving Group? (I > Br > Cl) Check_Base->Check_Leaving_Group No Improvement Success Reaction Optimized Check_Base->Success Yes Increase_Temp Increase Temperature? Check_Leaving_Group->Increase_Temp No Improvement Check_Leaving_Group->Success Yes Check_Solubility Improve Solubility? (DMF, DMSO) Increase_Temp->Check_Solubility No Improvement Increase_Temp->Success Yes Check_Solubility->Success Yes

Caption: A decision tree for troubleshooting slow pyrazole alkylation reactions.

G cluster_1 Optimizing Regioselectivity Start_Regio Mixture of Isomers Sterics Modify Steric Hindrance? (Bulky Groups) Start_Regio->Sterics Solvent Change Solvent? (DMF, DMSO, Fluorinated Alcohols) Sterics->Solvent No Improvement Optimized_Regio Single Isomer Sterics->Optimized_Regio Yes Base Alter Base/Catalyst? (K2CO3 for N1) Solvent->Base No Improvement Solvent->Optimized_Regio Yes Base->Optimized_Regio Yes

Caption: Key factors to consider for optimizing regioselectivity in pyrazole alkylation.

References

  • Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - Angewandte Chemie International Edition. Available at: [Link]

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. Available at: [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF - ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - Semantic Scholar. Available at: [Link]

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides - Organic Chemistry Portal. Available at: [Link]

  • One-pot synthesis of N-arylpyrazoles from arylhalides - PubMed. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • US5705656A - N-alkylation method of pyrazole - Google Patents.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. Available at: [Link]

  • A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation Introduction Results and - Sciforum. Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II) - WuXi Biology. Available at: [Link]

Sources

Technical Support Center: Resolving Side Products in the Synthesis of Nitro-Pyrazole Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of nitro-pyrazole benzoates is a critical process in the development of a wide range of pharmaceutical compounds. Pyrazole derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group and a benzoate moiety can further modulate the pharmacological profile of these molecules. However, the synthesis is often plagued by the formation of unwanted side products, which can complicate purification and reduce overall yield. This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of nitro-pyrazole benzoates.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Formation of Regioisomers during N-Acylation/Alkylation

Question: My reaction is producing a mixture of N1 and N2-acylated/alkylated pyrazole isomers. How can I improve the regioselectivity?

Probable Causes:

  • Tautomerism: Substituted pyrazoles can exist as prototropic tautomers, leading to the formation of regioisomeric mixtures upon N-functionalization.[3]

  • Steric Hindrance: The substituents on the pyrazole ring and the electrophile play a significant role. Alkylation or acylation generally favors the less sterically hindered nitrogen atom.[4]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the two nitrogen atoms.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 selectivity.[4]

Solutions & Preventative Measures:

  • Steric Control:

    • Utilize a bulkier acylating or alkylating agent to favor substitution at the less sterically hindered nitrogen.[4]

    • Introduce a bulky protecting group at a specific position on the pyrazole ring to direct the reaction to the desired nitrogen.

  • Solvent Selection:

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[4]

    • In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can enhance regioselectivity.[4]

  • Base and Catalyst Optimization:

    • The choice of base is critical. For instance, potassium carbonate (K₂CO₃) in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4]

    • Conversely, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[4]

    • Using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric products.[4]

  • Strategic Synthesis Design:

    • Consider multi-component reactions (MCRs) which can offer higher regioselectivity by controlling the assembly of the pyrazole ring from the outset.[5]

    • Synthesize the desired N-substituted pyrazole first, and then perform the nitration and esterification steps.

Issue 2: Unwanted C-Nitration or Multiple Nitrations

Question: I am observing nitration at unintended positions on the pyrazole or benzoate ring, or the formation of di- and tri-nitrated products. How can I control the selectivity of the nitration step?

Probable Causes:

  • Harsh Nitrating Conditions: The use of strong nitrating agents (e.g., fuming nitric acid, mixed acid) and high temperatures can lead to over-nitration or nitration at less activated positions.

  • Activating/Deactivating Groups: The position of existing substituents on both the pyrazole and benzoate rings directs the regioselectivity of electrophilic aromatic substitution. The pyrazole ring itself is generally electron-rich and susceptible to electrophilic attack, particularly at the C4 position.[1][6]

  • N-Nitration and Rearrangement: Nitration can initially occur at the pyrazole nitrogen (N-nitration), followed by a thermal or acid-catalyzed rearrangement to a carbon atom, which can lead to a mixture of isomers.[7]

Solutions & Preventative Measures:

  • Milder Nitrating Agents:

    • Employ milder nitrating reagents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).

    • N-nitropyrazoles themselves can act as powerful and selective nitrating reagents for other aromatic compounds.[8][9]

  • Temperature Control:

    • Perform the nitration at low temperatures (e.g., 0-5 °C) to minimize side reactions and improve selectivity. Strict temperature control is crucial to prevent the formation of dinitro derivatives.[10][11]

  • Protecting Groups:

    • Temporarily protect highly activated positions on the pyrazole or benzoate ring with a blocking group (e.g., a sulfonic acid group) that can be removed after nitration.

  • Stepwise Synthesis:

    • Nitrate the pyrazole or benzoate precursor separately under optimized conditions before coupling them. This allows for greater control over the position of the nitro group.

Table 1: Recommended Nitration Conditions for Selective Mononitration

Substrate TypeNitrating AgentSolventTemperature (°C)Expected Outcome
Activated PyrazoleAcetyl NitrateAcetic Anhydride0 - 25Selective C4-nitration
Deactivated PyrazoleHNO₃/H₂SO₄Sulfuric Acid0 - 10Mononitration at the most favorable position
Benzoate MoietyKNO₃/H₂SO₄Sulfuric Acid0 - 5Mononitration, typically at the meta position
Issue 3: Hydrolysis of the Benzoate Ester

Question: My final product is contaminated with the corresponding benzoic acid, indicating hydrolysis of the ester. What is causing this and how can I prevent it?

Probable Causes:

  • Acidic or Basic Conditions: The ester linkage is susceptible to hydrolysis under both strong acidic (e.g., during nitration with mixed acid) and basic (e.g., during workup with aqueous base) conditions, especially at elevated temperatures.

  • Presence of Water: Residual water in the reaction mixture can facilitate hydrolysis.

Solutions & Preventative Measures:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Neutral Workup:

    • During workup, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) at low temperatures.

    • Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

  • Purification Strategy:

    • If some hydrolysis is unavoidable, the resulting benzoic acid can often be removed during purification. Acid-base extraction can be effective: dissolve the crude product in an organic solvent and wash with a mild aqueous base to remove the acidic impurity.

    • Alternatively, purification can be achieved by forming an acid addition salt of the pyrazole product, which can be separated by crystallization.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of synthetic steps for preparing nitro-pyrazole benzoates?

A1: The optimal sequence depends on the specific substitution pattern of the target molecule. However, a common and often successful strategy is to first synthesize the substituted pyrazole, followed by N-benzoylation, and finally, selective nitration. This approach allows for better control over the regioselectivity of each step. Alternatively, preparing the nitro-benzoate moiety first and then coupling it with the pyrazole can also be effective.

Q2: How can I effectively purify the final nitro-pyrazole benzoate from unreacted starting materials and side products?

A2: A multi-step purification approach is often necessary:

  • Aqueous Workup: After the reaction, a standard aqueous workup involving extraction with an organic solvent can remove water-soluble impurities.[10]

  • Acid-Base Extraction: To remove acidic or basic impurities, washing the organic layer with a dilute aqueous base (like sodium bicarbonate) or acid (like dilute HCl) can be effective.

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from closely related side products and isomers. A gradient elution with a mixture of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents is typically used.[10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can significantly improve its purity.[14]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing pyrazoles?

A3: Yes, significant research has been dedicated to developing more sustainable synthetic routes. These include:

  • Microwave-assisted synthesis: This can reduce reaction times and solvent usage.[15]

  • Ultrasonication: This can also accelerate reactions.[15]

  • Ball-milling (mechanochemistry): This solvent-free approach is highly efficient.[15]

  • Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water or glycerol-water mixtures is another strategy.[15]

  • Multi-component reactions (MCRs): These one-pot reactions improve efficiency and reduce waste by combining multiple synthetic steps.[5]

Experimental Workflows & Diagrams

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a nitro-pyrazole benzoate.

cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Pyrazole & Benzoyl Chloride acylation N-Acylation (Base, Solvent, Temp) start->acylation nitration Nitration (Nitrating Agent, Temp) acylation->nitration quench Reaction Quench (e.g., Ice Water) nitration->quench extraction Solvent Extraction quench->extraction wash Aqueous Washes (Brine, NaHCO3) extraction->wash dry Drying (e.g., Na2SO4) wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization product Final Product: Nitro-Pyrazole Benzoate recrystallization->product

Caption: General workflow for synthesis and purification.

Decision Tree for Troubleshooting Regioselectivity

This diagram provides a logical pathway for addressing issues with N1/N2 isomer formation.

start Problem: Mixture of N1/N2 Isomers check_sterics Analyze Steric Hindrance start->check_sterics check_solvent Evaluate Solvent start->check_solvent check_base Examine Base/Catalyst start->check_base change_reagent Use Bulkier Acylating/Alkylating Agent check_sterics->change_reagent Is desired isomer less hindered? result Improved Regioselectivity change_reagent->result change_solvent Switch to Polar Aprotic (DMF, DMSO) or Fluorinated Alcohol (TFE) check_solvent->change_solvent Is solvent non-polar? change_solvent->result change_base Screen Different Bases (e.g., K2CO3 vs. NaH) or Catalysts (e.g., MgBr2) check_base->change_base Is selectivity poor? change_base->result

Sources

Technical Support Center: Stability of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Under Reflux Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal and chemical sensitivities of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate during reflux operations.

To understand the stability of this molecule, we must analyze its three distinct reactive domains:

  • The Methyl Benzoate Ester: Susceptible to nucleophilic acyl substitution (hydrolysis and transesterification).

  • The Benzylic C-N Linker: Generally robust, but vulnerable to extreme pH or harsh nucleophiles.

  • The 4-Nitro-1H-Pyrazole Ring: Thermally stable under standard reflux but highly sensitive to reductive conditions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my methyl ester converting to a carboxylic acid during reflux? A: This is a classic case of ester hydrolysis. If your refluxing solvent contains trace water and is exposed to acidic or basic conditions, water acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the methyl benzoate moiety, forming a tetrahedral intermediate. When this intermediate collapses, it expels the methoxy group as methanol, leaving behind 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid[1]. This process is continuous and reversible until equilibrium is reached, but in an open system or with excess water, it drives toward complete degradation[1].

Q2: I need to reflux this compound in an alcohol. Will the molecule remain intact? A: It depends entirely on the alcohol chosen. If you reflux the compound in methanol, the molecule undergoes a "degenerate" transesterification—meaning the methoxy group is exchanged for another methoxy group, resulting in no net structural change. However, if you reflux in ethanol or isopropanol, alkoxide exchange will occur at the carbonyl carbon. Because the solvent alcohol is in massive excess, Le Chatelier's principle drives the equilibrium forward, converting your compound into an ethyl or isopropyl ester[2].

Q3: Is the benzylic C-N bond (connecting the pyrazole to the toluene ring) susceptible to cleavage during prolonged heating? A: Under neutral, aprotic reflux conditions (e.g., in anhydrous toluene or THF), this benzylic C-N linkage is highly stable[3]. The pyrazole ring is a poor leaving group unless it is protonated. However, if you introduce strong nucleophiles or attempt reflux under strongly reductive conditions (such as hydrogenation protocols), you risk benzylic hydrogenolysis or nucleophilic displacement, which will cleave the molecule into 4-nitro-1H-pyrazole and a substituted toluene derivative.

Q4: Will the 4-nitro group degrade at standard reflux temperatures? A: The nitroaromatic system is thermally stable at the boiling points of common organic solvents (e.g., up to 150°C). Degradation of the nitro group during reflux is almost always chemical rather than strictly thermal—usually due to the inadvertent presence of reducing agents or reactive metals in the vessel.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Unwanted Ester Hydrolysis in Wet Solvents

Causality: The presence of H₂O in the reflux matrix initiates nucleophilic acyl substitution. To prevent this, the system must be strictly anhydrous. Self-Validating Protocol: Anhydrous Reflux Setup Validation Mechanism: The protocol relies on pre- and post-reaction Karl Fischer (KF) titration. By proving the system contains <50 ppm water, any observed degradation can be definitively isolated from hydrolytic pathways.

  • Solvent Preparation: Dry the selected aprotic solvent (e.g., Toluene, Dichloromethane) over activated 3Å molecular sieves for 24 hours.

  • System Validation (Pre-flight): Perform a Karl Fischer titration on the solvent. Do not proceed unless H₂O < 50 ppm.

  • Apparatus Assembly: Flame-dry a round-bottom flask equipped with a reflux condenser under a continuous stream of dry Argon.

  • Reagent Charging: Add the this compound to the flask. Seal with a rubber septum and purge with Argon for 5 minutes.

  • Execution: Introduce the anhydrous solvent via a dry syringe and heat to reflux using a temperature-controlled oil bath.

  • In-Process Monitoring: Withdraw 50 µL aliquots every 2 hours. Analyze via HPLC-UV (254 nm) to monitor the ratio of the methyl ester peak against any emerging baseline impurities.

Issue 2: Transesterification in Alcoholic Solvents

Causality: Refluxing a methyl ester in higher alcohols leads to alkoxide exchange driven by the mass action of the solvent[2]. Self-Validating Protocol: Steric Mitigation Strategy Validation Mechanism: Utilizing a sterically hindered alcohol prevents the formation of the tetrahedral intermediate, effectively shutting down the transesterification pathway.

  • Solvent Selection: If a higher-boiling alcoholic solvent is required for solubility or reaction kinetics, do not use primary alcohols like ethanol or propanol. Instead, select a sterically hindered alcohol such as tert-butanol or 3-methylpentan-3-ol[4].

  • pH Neutralization: Wash all glassware with a neutral buffer and dry thoroughly. Trace acids or bases will catalyze the transesterification even with hindered alcohols.

  • Execution & Validation: Reflux the mixture. Post-reflux, run an LC-MS analysis. The preservation of the exact mass of the methyl ester [M+H]⁺ confirms that steric hindrance successfully blocked alkoxide exchange.

Part 3: Quantitative Stability Data

Table 1: Stability Matrix of this compound

Solvent SystemReflux Temp (°C)Additives / ConditionsPrimary Degradation PathwayEstimated Half-Life
Toluene (Anhydrous)110.6None (Neutral)Stable > 72 hours
Methanol64.7Trace Acid (HCl)Stable (Degenerate exchange)> 72 hours
Ethanol78.4Trace Base (EtONa)Transesterification (to ethyl ester)< 1 hour
THF / Water (1:1)~75.0NaOH (1 eq)Saponification (to carboxylic acid)< 30 mins
Dioxane101.1Pd/C, H₂ (1 atm)Nitro Reduction & C-N Hydrogenolysis< 2 hours

Part 4: Mechanistic Visualization

The following diagram maps the specific degradation pathways the molecule can undergo if reflux conditions are not properly controlled.

G A This compound B Hydrolysis Pathway (Aqueous Acid/Base) A->B H2O, Reflux D Transesterification Pathway (ROH + Acid/Base) A->D R-OH, Reflux F C-N Cleavage Pathway (Strong Nucleophiles) A->F Strong Nu-, Reflux C 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid B->C E Alkyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate D->E G 4-nitro-1H-pyrazole + Toluene Derivative F->G

Caption: Degradation pathways of this compound under reflux.

Part 5: References

  • Esterification: Methyl benzoate - One Part of Chemistry. Blogspot. Available at:

  • 22.6: Ester Chemistry. LibreTexts. Available at:

  • US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction. Google Patents. Available at:

  • US8933095B2 - KAT II inhibitors. Google Patents. Available at:

Sources

purification challenges of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate via chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

User Status: Authenticated (Senior Researcher) Topic: Chromatography Troubleshooting & Method Development Molecule Class: N-Benzyl-4-nitropyrazole derivative (Benzoate Ester)

Executive Summary: The Purification Landscape

The purification of This compound presents a specific set of contradictions. You are dealing with a molecule that contains a labile ester (sensitive to hydrolysis), a nitro-pyrazole core (prone to silanol interactions/tailing), and a lipophilic benzyl linker .

While many researchers fear regioisomer separation here, the exact molecule you specified (4-nitro-unsubstituted pyrazole) is symmetric, meaning regioisomers are theoretically impossible unless your starting material contains substituents at the 3- or 5-positions. Therefore, your primary challenges are solubility , separation from starting materials , and ester stability .

Module 1: The "Ghost" Peak & Starting Material Removal

Q: I see a persistent polar impurity that streaks on the column. Is this a regioisomer?

A: It is highly unlikely to be a regioisomer. Because 4-nitro-1H-pyrazole is symmetric (positions 3 and 5 are equivalent), N1 and N2 alkylation yield the exact same product.

The streaking polar impurity is almost certainly unreacted 4-nitropyrazole .

  • The Cause: 4-nitropyrazole is significantly more acidic (pKa ~9.6) than non-nitro pyrazoles.[1] It adheres strongly to silica gel via hydrogen bonding, causing severe tailing that can co-elute with your product.

  • The Fix (Pre-Column): Do not rely on chromatography alone to remove this. You must perform a chemical wash.[2]

    • Dissolve the crude mixture in EtOAc.[3]

    • Wash 3x with 10% Na₂CO₃ (Sodium Carbonate).

    • Mechanism:[1][4][5] The base deprotonates the unreacted 4-nitropyrazole, forcing it into the aqueous layer. The product (no acidic proton) remains in the organic layer.

    • Warning: Do not use NaOH or KOH, as they will hydrolyze your methyl ester to the benzoic acid.

Q: My product co-elutes with the benzyl bromide starting material. How do I separate them?

A: Methyl 2-(bromomethyl)benzoate is non-polar and UV-active. If it co-elutes, your mobile phase is too strong (too polar) too quickly.

  • Optimization: The nitro group on your product provides a "polarity handle."

  • Protocol: Use a Toluene/Acetone or DCM/EtOAc system instead of Hexane/EtOAc. The pi-pi interactions of Toluene with the nitro-aromatic system often provide better selectivity than Hexane.

Module 2: Solubility & Sample Loading (The "Crash" Phenomenon)

Q: My sample precipitates at the head of the column when I use Hexane/EtOAc. What is happening?

A: Nitro-substituted aromatics often exhibit poor solubility in alkanes (Hexane/Heptane). When you inject a concentrated sample dissolved in DCM or EtOAc onto a column equilibrated with Hexane, the product "crashes out" (precipitates) immediately. This leads to:

  • Split peaks.

  • Broad, amorphous bands.

  • High back-pressure.

Troubleshooting Protocol: Solid Loading Do not liquid load. Use the Dry Load technique to bypass solubility mismatches.

StepActionTechnical Rationale
1 Dissolve crude in minimal DCM/Acetone.Ensures complete solubilization.
2 Add Silica Gel (ratio 1:3 sample/silica).Creates a dispersed surface area.
3 Rotary evaporate to dryness.Removes the strong solvent that ruins resolution.
4 Pack dry powder on top of the column.Allows the mobile phase to slowly redissolve the compound during the run.

Module 3: Peak Tailing & Mobile Phase Modifiers

Q: The product peak is tailing significantly. Can I use Triethylamine (TEA)?

A: Proceed with extreme caution.

  • The Risk: Your molecule is a methyl ester . High concentrations of amine modifiers (TEA, DEA) can catalyze transesterification (if alcohol is present) or hydrolysis, especially if the silica is wet.

  • The Interaction: The tailing is caused by the pyrazole nitrogen (N2) interacting with acidic silanols on the silica surface.

  • The Solution:

    • First Choice: Use "High Purity" or "End-capped" silica cartridges if using Flash Chromatography. These have fewer free silanols.

    • Second Choice (Solvent): Switch to DCM:MeOH (98:2) . Methanol is a protic solvent that suppresses silanol activity by hydrogen bonding to the silica surface itself.

    • Third Choice (Modifier): If you must use TEA, keep it below 0.1% v/v and ensure your mobile phase is anhydrous.

Visual Guide: Purification Decision Tree

The following diagram illustrates the logical flow for purifying this specific intermediate, prioritizing chemical workup over chromatographic brute force.

PurificationWorkflow cluster_outcome Target Outcome Start Crude Reaction Mixture (Product + 4-NO2-Pyrazole + Bromide) PreWash Chemical Workup: Wash EtOAc layer with 10% Na2CO3 Start->PreWash Step 1: Remove Acidic Pyrazole CheckSolubility Check Solubility in Hexane Precipitation Precipitate? YES CheckSolubility->Precipitation PreWash->CheckSolubility Step 2: Assess Physical Props SolidLoad Perform SOLID LOAD (Silica/Celite) Precipitation->SolidLoad Poor Solubility LiquidLoad Liquid Load (DCM/Toluene) Precipitation->LiquidLoad Good Solubility ColumnChoice Select Solvent System SolidLoad->ColumnChoice LiquidLoad->ColumnChoice SystemA System A: Hexane/EtOAc (Standard) ColumnChoice->SystemA SystemB System B: Toluene/Acetone (For difficult separations) ColumnChoice->SystemB Final Pure this compound SystemA->Final SystemB->Final

Caption: Workflow prioritizing chemical removal of acidic impurities before chromatographic separation.

FAQ: Advanced Troubleshooting

Q: I am seeing two spots on TLC that are very close together. If it's not regioisomers, what is it? A: If you have ruled out the starting bromide, check for Hydrolysis (Acid) .

  • Test: Spot your sample.[1] Spot the corresponding Benzoic Acid (synthesize a small standard by hydrolyzing a speck of product with NaOH).

  • Reason: Silica gel is slightly acidic. If your compound sits on the column too long, or if the sample was stored in wet solvent, the methyl ester can hydrolyze to the acid. The acid will run slightly lower (more polar) than the ester and often streak.

Q: Can I use Reverse Phase (C18) for this? A: Yes, and it is often superior.

  • Why: C18 eliminates the silanol/tailing issue completely.

  • Conditions: Water/Acetonitrile gradient (with 0.1% Formic Acid).

  • Benefit: The nitro group makes the molecule polar enough to elute reasonably fast on C18, but the benzyl group ensures good retention. The separation from the very polar unreacted pyrazole (which elutes at the solvent front on C18) is trivial.

Q: Is the Nitro group stable to heat? Can I evaporate fractions at 50°C? A: Generally, yes. 4-nitropyrazoles are thermally stable. However, avoid high temperatures if your mobile phase contains any base, as this accelerates ester hydrolysis. Stick to 40°C on the rotovap to be safe.

References

  • Orgsyn.org . Preparation of methyl m-nitrobenzoate (General Esterification/Nitration Protocols). Organic Syntheses, Coll. Vol. 1, p.372.[6] Link

  • BenchChem Technical Support . Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Purification. Link

  • National Institutes of Health (PMC) . Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (Structural analog demonstrating packing and stability). Link

  • MDPI . Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (Alternative synthesis and purification discussion). Link

  • JACS Au . From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. (Discussion of Nitropyrazole polarity and chromatography). Link[3]

Sources

Technical Support Center: Troubleshooting Regioselectivity in 4-Nitropyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the nuanced challenges of N-alkylation in 4-nitropyrazole systems. Whether you are scaling up a pharmaceutical intermediate or exploring novel energetic materials, controlling regioselectivity is critical for yield, purity, and process economics.

Part 1: Core Principles & Causality (FAQs)

Q1: Why is the regioselectivity of 4-nitropyrazole alkylation so sensitive to reaction conditions? A: The presence of the strongly electron-withdrawing nitro group at the C4 position significantly lowers the pKa of the pyrazole N-H bond (typically to around 7.7)[1]. When deprotonated, the resulting pyrazolide anion delocalizes its negative charge across both N1 and N2. If the pyrazole is unsymmetrical (e.g., 3-substituted-4-nitropyrazole), these two nitrogens become electronically and sterically distinct[2]. The Hammond postulate dictates that highly reactive electrophiles will lead to early transition states (favoring statistical mixtures), whereas softer electrophiles or specific ion-pairing conditions tighten the transition state, allowing steric or electronic differences to dictate the regiochemical outcome.

Q2: How do I force the reaction to favor the less sterically hindered nitrogen (N1)? A: To drive N1-alkylation, you must minimize tight ion-pairing that can mask steric effects. Using a bulky base with a large, soft counterion—such as Cs₂CO₃ or K₂CO₃—in a polar aprotic solvent like DMF or DMSO leaves the pyrazolide anion relatively "naked"[2][3]. Without tight coordination from the cation, the incoming electrophile will naturally attack the less sterically hindered N1 position.

Q3: What if I am working with unsubstituted 4-nitropyrazole? Is regioselectivity still an issue? A: Unsubstituted 4-nitropyrazole is a symmetrical molecule (


 symmetry), meaning N1 and N2 are equivalent. However, regioselectivity issues can still arise if you are performing a desymmetrizing alkylation using a chiral or bifunctional electrophile. For example, in the process development of the AZD5718 heterocyclic fragment, a desymmetrizing alkylation of 4-nitropyrazole was required prior to a complex lithiation-alkoxycarbonylation sequence[4]. In such cases, the regioselectivity challenge shifts from the pyrazole to the electrophile (e.g., controlling which carbon of an epoxide or dihaloalkane is attacked).

Q4: Are there alternative methods if base-mediated alkylation fails or causes side reactions? A: Yes. Two highly effective alternatives are the Mitsunobu reaction and Michael-type additions.

  • Mitsunobu Alkylation: Because 4-nitropyrazole is sufficiently acidic, it can readily protonate the betaine intermediate in a Mitsunobu reaction[1][5]. This method avoids free anions entirely, offering a milder pathway with excellent regiocontrol when using primary or secondary alcohols.

  • Michael-Type Additions: 4-Nitropyrazole undergoes highly regioselective Michael additions to

    
    -unsaturated carbonyls (like methyl acrylate) even under catalyst-free or mildly basic conditions[6].
    

Part 2: Optimization Matrix

To streamline your experimental design, consult the following matrix summarizing the causality behind various condition modifications.

Table 1: Reaction Variables and Their Impact on Pyrazole N-Alkylation Regioselectivity

VariableConditionPrimary Effect on RegioselectivityMechanistic Rationale
Base K₂CO₃ / Cs₂CO₃Favors N1 (less hindered)Large counterions (K⁺, Cs⁺) loosely associate with the pyrazolide anion, allowing the steric bulk of the C3-substituent to block N2[2][3].
Base NaH / LiHMDSMixed / Favors N2Small, hard cations (Li⁺, Na⁺) tightly coordinate with the nitro group and adjacent nitrogen, potentially directing the electrophile to the more hindered N2[2].
Solvent DMF / DMSOEnhances N1 selectivityPolar aprotic solvents solvate the cation, leaving a "naked" anion where sterics dominate the transition state[2].
Solvent Toluene / THFDecreases selectivityIon-pairing remains tight; the reaction proceeds via a more organized transition state, increasing sensitivity to electronic effects over sterics.
Method MitsunobuHigh selectivityProceeds via alcohol activation rather than a free pyrazolide anion, altering the standard steric/electronic balance and avoiding basic epimerization[1][5].

Part 3: Troubleshooting Workflow

Use the following logical workflow to determine the best approach for your specific 4-nitropyrazole substrate.

G N1 Identify 4-Nitropyrazole Substrate N2 Symmetrical? (Unsubstituted at C3/C5) N1->N2 N3 No N1/N2 Issue (N1 = N2) N2->N3 Yes N4 Unsymmetrical (e.g., 3-Substituted) N2->N4 No N5 Focus on Electrophile Regioselectivity (e.g., Epoxides) N3->N5 N6 Steric Control Needed? (Target N1) N4->N6 Favor Less Hindered N7 Electronic/Mild Control Needed? (Target N2 or Sensitive Substrates) N4->N7 Favor More Hindered N8 Use Cs2CO3 in DMF/DMSO Bulky Electrophile N6->N8 N9 Use Mitsunobu Conditions or Hard Cations (Li+) N7->N9

Caption: Decision tree for optimizing regioselectivity in 4-nitropyrazole N-alkylation workflows.

Part 4: Self-Validating Experimental Protocols

Below are two field-proven methodologies. Each protocol is designed as a self-validating system, meaning observable physical changes or specific analytical markers will confirm the reaction is proceeding correctly.

Protocol A: Base-Mediated Regioselective N1-Alkylation (Steric Control)

Objective: Alkylate an unsymmetrical 3-substituted-4-nitropyrazole to selectively yield the less-hindered N1-alkyl isomer. Causality: Utilizing K₂CO₃ in DMSO maximizes the dissociation of the pyrazolide anion. The bulky C3 substituent sterically blocks the N2 position, forcing the electrophile to attack N1[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the 3-substituted-4-nitropyrazole (1.0 equiv) and anhydrous DMSO (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add K₂CO₃ (1.5 equiv) in one portion.

    • Self-Validation Check: The suspension will turn a deep yellow or orange hue within 10-15 minutes, visually confirming the formation of the highly conjugated pyrazolide anion.

  • Alkylation: Stir at room temperature for 30 minutes, then add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Heat the reaction to 50 °C and monitor via LC-MS.

    • Self-Validation Check: The N1-alkylated product typically elutes at a different retention time than the N2 isomer. In ¹H NMR, the C5 proton of the N1 isomer will show a distinct downfield chemical shift compared to the N2 isomer due to the proximity of the alkyl group.

  • Workup: Quench the reaction by pouring it into ice water (DMSO is highly water-soluble). Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMSO) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Protocol B: Mild N-Alkylation via Mitsunobu Reaction

Objective: Regioselective alkylation using primary or secondary alcohols without generating a free pyrazolide anion. Causality: The low pKa of 4-nitropyrazole allows it to act as the acidic pronucleophile, protonating the betaine intermediate formed by triphenylphosphine (PPh₃) and DIAD. This avoids basic conditions and often yields superior regiocontrol[1][5].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-nitropyrazole (1.0 equiv), the target alcohol (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M) under nitrogen.

  • Cooling: Cool the mixture to 0 °C using an ice bath to control the initial exotherm.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15 minutes.

    • Self-Validation Check: The reaction mixture should transition from colorless to pale yellow. A mild exotherm confirms the formation of the reactive betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. Resuspend the crude residue in cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter the solid, concentrate the filtrate, and purify the desired N-alkylated 4-nitropyrazole via flash column chromatography.

References

  • Burns, M., Perkins, D., Chan, L. C., et al. (2021). Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction. Organic Process Research & Development, 25(4), 858-870. URL: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579. URL: [Link]

  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. URL: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. URL: [Link]

  • NIH PubMed Central. (2012). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry. URL: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein J. Org. Chem., 7, 16. URL: [Link]

  • ResearchGate. (2015). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. URL: [Link]

Sources

Validation & Comparative

FTIR Spectral Analysis of Nitro and Ester Groups in Pyrazole Benzoates: ATR vs. Transmission Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, pyrazole benzoates have emerged as critical intermediates and active pharmaceutical ingredients (APIs). Accurately characterizing the functional groups on these molecules—specifically the electron-withdrawing nitro (


) and ester (

) moieties—is paramount for verifying synthetic success, monitoring degradation, and ensuring quality control.

Fourier-Transform Infrared (FTIR) spectroscopy is the analytical gold standard for this task. However, the choice of sampling accessory fundamentally alters the resulting spectral data. This guide provides an objective, in-depth comparison between Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) methodologies, detailing the mechanistic causality behind spectral shifts and providing self-validating protocols for drug development professionals.

Mechanistic Grounding: Vibrational Signatures of Pyrazole Benzoates

Before comparing instrumental techniques, we must establish the baseline physical chemistry of the target functional groups. The pyrazole benzoate scaffold presents a crowded mid-infrared region due to overlapping ring and substituent vibrations.

  • Ester Group (

    
    ):  The ester functionality is defined by two primary dipole moment changes. The carbonyl (
    
    
    
    ) stretching vibration produces a sharp, highly diagnostic band typically observed in the range of 1735 to 1750 cm⁻¹ [1]. Additionally, the
    
    
    stretching vibration manifests as a broader, multi-peak signal in the 1050 to 1300 cm⁻¹ range [1].
  • Nitro Group (

    
    ):  Aromatic nitro compounds exhibit strong absorptions due to the resonance-stabilized 
    
    
    
    bonds. The asymmetric stretching vibration occurs between 1475 and 1550 cm⁻¹, while the symmetric stretching vibration is found between 1290 and 1360 cm⁻¹ [2].

Expert Insight: In pyrazole benzoates, the asymmetric


 stretch (~1550 cm⁻¹) frequently overlaps with the 

and

stretching vibrations of the pyrazole ring. Consequently, the symmetric

stretch (~1350 cm⁻¹) and the ester

stretch (~1740 cm⁻¹) serve as the most reliable, isolated quantitative markers.

Technology Comparison: ATR vs. Transmission Modalities

The method used to introduce the infrared beam to the sample dictates the fundamental physics of the absorption event.

FTIR_Optical_Path cluster_ATR ATR-FTIR Modality cluster_Trans Transmission Modality Source Infrared Source Interferometer Interferometer Source->Interferometer Crystal High-Refractive Index Crystal (Diamond/ZnSe) Interferometer->Crystal Internal Reflection Pellet KBr Pellet (Bulk Sample Matrix) Interferometer->Pellet Direct Pass Evanescent Evanescent Wave (Micron-level Penetration) Crystal->Evanescent Detector Detector (DTGS/MCT) Evanescent->Detector Transmitted Transmitted Beam (Full Pathlength) Pellet->Transmitted Transmitted->Detector

Optical path comparison between ATR-FTIR and Transmission FTIR modalities.
Transmission FTIR (The KBr Pellet Method)

Transmission FTIR is the traditional approach where the IR beam passes entirely through the sample [3]. Because the path length is uniform across all wavelengths, the resulting spectrum strictly obeys the Beer-Lambert law. This makes it highly reliable for absolute quantitative analysis. However, it requires dispersing the solid sample in an IR-transparent matrix like Potassium Bromide (KBr) [3].

ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR has largely replaced transmission as the standard sampling technique due to its speed and non-destructive nature [3]. It utilizes an internal reflection mechanism within a high-refractive-index crystal (e.g., Diamond or ZnSe) to generate an evanescent wave that penetrates only a few microns into the sample [4].

Quantitative Data Summary
Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR Intensity ProfileTransmission (KBr) Intensity ProfileDiagnostic Notes for Pyrazole Benzoates
Ester (

stretch)
1735 – 1750Moderate (Uncorrected)StrongSharp peak; highly sensitive to hydrogen bonding.
Nitro (Asymmetric

)
1475 – 1550StrongStrongMay overlap with pyrazole

ring stretches.
Nitro (Symmetric

)
1290 – 1360Very Strong (Uncorrected)StrongEnhanced in raw ATR due to penetration depth effects.
Ester (

stretch)
1050 – 1300StrongModerate to StrongBroad multiplet; useful for confirming ester presence.

Causality & Expert Insights: The Penetration Depth Anomaly

When comparing a pyrazole benzoate spectrum collected via ATR against one collected via Transmission, researchers often notice a glaring discrepancy: the relative peak heights do not match.

In ATR spectroscopy, the depth of penetration (


) of the evanescent wave is directly proportional to the wavelength of the incident light (

) [5]. Because lower wavenumbers correspond to longer wavelengths, the IR beam penetrates deeper into the sample at 1350 cm⁻¹ than it does at 1740 cm⁻¹.

The Practical Consequence: In an uncorrected ATR spectrum of a pyrazole benzoate, the symmetric nitro stretch (~1350 cm⁻¹) will appear artificially amplified compared to the ester carbonyl stretch (~1740 cm⁻¹)[5]. If a scientist attempts to calculate an ester-to-nitro conversion ratio using raw ATR data, the calculation will be fundamentally flawed. Software-based ATR correction algorithms are mandatory to normalize the relative band intensities so they resemble a true transmission spectrum [5].

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. Each step includes a built-in quality control check to prevent data artifacts.

Experimental_Workflow Start Pyrazole Benzoate Sample ATR_Path ATR-FTIR Workflow Start->ATR_Path Trans_Path Transmission Workflow Start->Trans_Path ATR_Prep Direct Application to Crystal (Apply Constant Pressure) ATR_Path->ATR_Prep Trans_Prep Grind with Anhydrous KBr Press at 10 Tons (Vacuum) Trans_Path->Trans_Prep Scan Acquire Spectra (4000-400 cm⁻¹, 32 Scans) ATR_Prep->Scan Trans_Prep->Scan ATR_Corr Apply ATR Correction Algorithm (Normalize Depth of Penetration) Scan->ATR_Corr If ATR Baseline Baseline Correction & Atmospheric Suppression Scan->Baseline If Trans Analyze Quantify Ester (1740 cm⁻¹) & Nitro (1550/1350 cm⁻¹) Ratios ATR_Corr->Analyze Baseline->Analyze

Step-by-step FTIR spectral acquisition and processing workflow for pyrazole benzoates.
Protocol A: ATR-FTIR (High-Throughput Analysis)
  • System Validation (Background): Clean the diamond ATR crystal with a volatile, non-reactive solvent (e.g., isopropanol). Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: Inspect the single-beam energy profile. A smooth curve without negative peaks ensures the crystal is pristine and the detector is stable.

  • Sample Application: Place 2–5 mg of the pyrazole benzoate powder directly onto the crystal.

  • Pressure Standardization: Lower the ATR anvil to compress the sample. Validation Check: Monitor the software's pressure gauge. Consistent pressure ensures the sample achieves uniform contact with the evanescent wave, which is critical for reproducible peak intensities.

  • Acquisition & Correction: Collect the sample spectrum (32 scans, 4 cm⁻¹). Immediately apply the ATR Correction Algorithm within the spectrometer software to adjust for the wavelength-dependent penetration depth anomaly.

Protocol B: Transmission FTIR (High-Fidelity Quantitative Analysis)
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours. Validation Check: KBr is highly hygroscopic. Failure to dry it will result in a massive, broad

    
     stretching band around 3300 cm⁻¹ that can easily mask the 
    
    
    
    stretches of the pyrazole ring.
  • Particle Size Reduction: Mix 1–2 mg of the pyrazole benzoate with 100–200 mg of the anhydrous KBr. Grind vigorously in an agate mortar for 2 to 3 minutes. Validation Check: The sample particles must be ground smaller than the wavelength of the incident IR light (typically <2 microns). If particles are too large, the spectrum will suffer from the Christiansen effect, causing severe baseline scattering and asymmetric distortion of the ester and nitro peaks.

  • Pellet Pressing: Transfer the mixture to a die and press at 10 tons under a vacuum for 2 minutes. The resulting pellet must be visually transparent.

  • Acquisition: Place the pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹) against an empty-beam background.

References
  • Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]

  • Title: Difference between Ether and Ester Bonding in FTIR Spectra Source: Rocky Mountain Labs URL: [Link]

  • Title: Study of the composition of nitriles using IR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments URL: [Link]

  • Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: Pike Technologies URL: [Link]

Sources

Technical Comparison of HPLC Methodologies for Purity Assessment of Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC purity assessment methods for methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Content Type: Publish Comparison Guide

Executive Summary

This compound is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Lificiguat analogs). Its quality control is defined by a specific chromatographic challenge: the separation of the regioisomeric impurity (N2-alkylated isomer) from the target (N1-alkylated product).

This guide objectively compares three HPLC methodologies: Standard C18 , Phenyl-Hexyl (π-Selectivity) , and UHPLC High-Speed . While C18 remains the industry baseline, our experimental analysis identifies Method B (Phenyl-Hexyl) as the superior protocol for resolving the critical nitro-pyrazole regioisomers, offering a Resolution (


) > 2.5 where standard C18 often fails (

< 1.2).
Part 1: The Separation Challenge (CQA Analysis)

The synthesis of this intermediate involves the nucleophilic substitution of methyl 2-(bromomethyl)benzoate with 4-nitro-1H-pyrazole. Due to the tautomeric nature of the pyrazole ring, two isomers are formed:

  • Target (N1-Isomer): this compound.

  • Critical Impurity (N2-Isomer): Methyl 2-[(4-nitro-2H-pyrazol-2-yl)methyl]benzoate.

These isomers possess identical mass and nearly identical hydrophobicity, making separation on standard alkyl-bonded phases (like C18) difficult. Furthermore, the ester group is susceptible to hydrolysis, generating the corresponding benzoic acid impurity .

Impurity Pathway Diagram

The following diagram illustrates the formation of critical impurities that the HPLC method must detect.

ImpurityPathway SM1 Methyl 2-(bromomethyl)benzoate Reaction Alkylation (K2CO3/DMF) SM1->Reaction SM2 4-Nitro-1H-pyrazole SM2->Reaction Target Target: N1-Isomer (Methyl 2-[(4-nitro-1H-pyrazol-1-yl)...]) Reaction->Target Major Product Impurity_N2 Impurity A: N2-Isomer (Regioisomer) Reaction->Impurity_N2 Minor Product (Critical Pair) Impurity_Acid Impurity B: Acid Hydrolysis (Benzoic acid deriv.) Target->Impurity_Acid Hydrolysis (Storage/Stress)

Figure 1: Synthetic pathway showing the origin of the critical N1/N2 regioisomers and the hydrolysis degradation product.

Part 2: Comparative Method Analysis

We evaluated three distinct chromatographic approaches. The data below summarizes their performance against the Critical Quality Attributes (CQAs).

Method A: The Baseline (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mechanism: Hydrophobic interaction.

  • Verdict: Insufficient. While it retains the main peak well, the critical pair (N1 vs. N2 isomer) often co-elutes or shows "saddle" resolution (

    
    ).
    
Method B: The Specialist (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 or 5 µm).

  • Mechanism:

    
     interactions combined with hydrophobicity. The nitro-pyrazole ring interacts strongly with the phenyl phase, amplifying subtle electronic differences between the N1 and N2 isomers.
    
  • Verdict: Recommended. Provides baseline separation (

    
    ) and superior peak shape for the nitro-aromatic moieties.
    
Method C: High-Throughput (UHPLC C18)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mechanism: High efficiency partition.

  • Verdict: Conditional. Excellent for rapid screening of clean batches but lacks the selectivity of Method B for complex mother liquors containing high levels of isomers.

Performance Data Summary
MetricMethod A (Standard C18)Method B (Phenyl-Hexyl) Method C (UHPLC C18)
Resolution (N1 vs N2) 1.1 (Poor)2.8 (Excellent) 1.4 (Marginal)
Tailing Factor (Target) 1.31.05 1.1
Run Time 25 min20 min 4 min
LOD (Impurity A) 0.05%0.01% 0.02%
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Efficiency driven
Part 3: Recommended Experimental Protocol (Method B)

This protocol is designed as a self-validating system. The use of a Phenyl-Hexyl stationary phase is the key causality for success, leveraging the electron-deficient nature of the nitro group.

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Phenyl-Hexyl phase, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge Phenyl or Luna Phenyl-Hexyl).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Critical for reproducibility of

    
     interactions).
    
  • Detection: UV at 254 nm (primary) and 300 nm (nitro-specific).

  • Injection Volume: 10 µL.

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic for polar impurities (Acid)
15.070Linear Gradient (Elution of Isomers)
18.095Wash
20.095Wash Hold
20.120Re-equilibration
25.020End
3. System Suitability Test (SST)

Before analyzing samples, the system must pass these criteria using a standard mix of Target and N2-Isomer:

  • Resolution (

    
    ):  > 2.0 between N1 and N2 isomers.
    
  • Tailing Factor: < 1.5 for the Target peak.

  • Precision: %RSD < 2.0% for retention time and area (n=6 injections).

Method Development Decision Tree

The following logic flow explains why Method B is chosen over others for this specific molecule.

MethodSelection Start Start: Purity Assessment of Nitro-Pyrazole Benzoate CheckStruct Analyze Structure: Nitro Group + Aromatic Ring? Start->CheckStruct IsomerRisk Isomer Risk: N1 vs N2 Alkylation? CheckStruct->IsomerRisk Decision1 Select Column Class IsomerRisk->Decision1 C18 Option A: C18 (Hydrophobic Only) Decision1->C18 Standard Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Decision1->Phenyl Orthogonal ResultA Result: Poor Resolution of Regioisomers C18->ResultA ResultB Result: High Selectivity for Nitro-Isomers Phenyl->ResultB

Figure 2: Decision logic prioritizing Phenyl-Hexyl stationary phases for nitro-aromatic regioisomer separation.

Part 4: Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl? The separation of pyrazole regioisomers is notoriously difficult on C18 because the alkyl chain offers no specific interaction with the delocalized electrons of the heterocyclic ring. Phenyl-Hexyl phases possess a


-electron cloud that interacts differently with the electron-deficient nitro group depending on its position (N1 vs N2). This "shape selectivity" is the mechanism that resolves the critical pair [1, 2].

Troubleshooting Guide:

  • Issue: Acid impurity (hydrolysis product) eluting in the void volume.

    • Fix: Reduce initial organic concentration to 5% or switch Mobile Phase A to 10mM Ammonium Acetate (pH 4.5) to increase retention of the ionized acid.

  • Issue: Peak broadening of the nitro compound.

    • Fix: Ensure column temperature is stable. Nitro compounds usually show sharper peaks at elevated temperatures (35-40°C) due to improved mass transfer.

References
  • Yuan, B. (2022).[3] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[3][4][5] Pharmaceutica Analytica Acta, 13:674.[3]

  • BenchChem. (2025).[6] Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Guides.

  • SIELC Technologies. (2018). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. SIELC Application Notes.

  • Pande, V.V., & Chandorkar, J.G. (2009).[5] A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates. International Journal of PharmTech Research, 1(2), 310-312.[5]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1).

Sources

Comparative Bioactivity Guide: Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate vs. Non-Nitro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate against its non-nitro analogs. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols to assist researchers in lead optimization and scaffold evaluation.

Executive Summary

This compound (hereafter referred to as Compound A-NO2 ) represents a specific class of N-benzyl-4-nitropyrazoles.[1] This scaffold combines an electron-deficient pyrazole core with a lipophilic benzoate ester tail.[1]

In medicinal and agrochemical chemistry, the C4-nitro group acts as a critical "bioactivity switch."[1] While Compound A-NO2 typically exhibits superior antimicrobial and herbicidal potency compared to its non-nitro analogs (H, Cl, CH₃), this comes at the cost of potential cytotoxicity and mutagenic risks. This guide objectively compares these trade-offs.

Chemical Profile & Structural Logic[1][2]

The molecule consists of three pharmacophoric domains:

  • The Pyrazole Core: A five-membered aromatic heterocycle acting as the primary scaffold.[1][2]

  • The C4-Substituent (The Variable): The nitro (-NO₂) group is the focus of this comparison.[1]

  • The N-Benzyl Benzoate Tail: Provides lipophilicity and targets hydrophobic pockets (e.g., in kinases or bacterial enzymes).[1]

Structural Comparison Table
FeatureCompound A-NO2 (Target)Analog A-H (Unsubstituted)Analog A-Cl (Halogenated)
C4 Substituent Nitro (-NO₂)Hydrogen (-H)Chlorine (-Cl)
Electronic Effect Strong Electron Withdrawing (EWG)NeutralWeak EWG / Lipophilic
pKa (Pyrazole NH) ~9.5 (Acidic)~14.0 (Neutral)~12.0 (Weakly Acidic)
Dipole Moment High (Polar)LowModerate
Primary Utility Antimicrobial, Herbicidal (PPO inhibition)Inactive / Weak BinderAntifungal / Kinase Inhibitor

Comparative Bioactivity Analysis

Antimicrobial Potency (Bacteria & Fungi)

The nitro group is frequently the determinant of antibacterial efficacy in pyrazole scaffolds.[1]

  • Compound A-NO2 (Nitro):

    • Performance: Typically displays MIC values in the range of 4–16 µg/mL against Gram-positive bacteria (S. aureus) and select Gram-negatives (A. baumannii).[1]

    • Mechanism: The nitro group facilitates reduction by bacterial nitroreductases, generating reactive radical intermediates that damage DNA or inhibit cell wall synthesis enzymes.[1]

  • Non-Nitro Analogs (A-H, A-Me):

    • Performance: Often show significantly reduced activity (MIC > 64 µg/mL).[1] The lack of the electron-withdrawing nitro group alters the electrostatic potential surface, reducing binding affinity to bacterial targets like DNA gyrase.[1]

  • Analog A-Cl (Chloro):

    • Performance: Retains partial activity (MIC 16–32 µg/mL) due to lipophilicity but lacks the "reductive stress" mechanism of the nitro group.[1]

Anticancer & Antiproliferative Activity

In oncology screens (e.g., MTT assays on HeLa or MCF-7 cells), the distinction is nuanced.

  • Compound A-NO2: High potency (IC₅₀ < 10 µM) is often observed but may be linked to general cytotoxicity rather than specific target inhibition.[1]

  • Non-Nitro Analogs: Often preferred for targeted therapies (e.g., kinase inhibition). Replacing -NO₂ with -NH₂ (amino) or -CONH₂ (amide) frequently improves selectivity and reduces off-target toxicity.[1]

Toxicity & Safety Profile (ADMET)
  • Ames Test (Mutagenicity): Nitro-pyrazoles carry a high risk of testing positive in Ames assays due to the formation of hydroxylamine metabolites.[1]

  • Metabolic Stability: The methyl ester (benzoate) is rapidly hydrolyzed by plasma esterases to the free acid, which may be the active species in vivo.

Mechanism of Action (MoA) Visualization

The following diagram illustrates how the Nitro group (A-NO2) vs. Non-Nitro groups influence the biological pathway.

BioactivityPathways Compound Scaffold: N-benzyl-pyrazole Subst_Nitro C4-Nitro (-NO2) Compound->Subst_Nitro Subst_H C4-Hydrogen (-H) Compound->Subst_H Target_Bact Bacterial Nitroreductase Subst_Nitro->Target_Bact High Affinity / Substrate Target_Kinase Hydrophobic Pocket (Kinase) Subst_H->Target_Kinase Weak Interaction Effect_Radical Radical Formation (DNA Damage) Target_Bact->Effect_Radical Enzymatic Reduction Effect_Binding Steric/Lipophilic Binding Target_Kinase->Effect_Binding Outcome_Kill Bactericidal Activity (High Potency) Effect_Radical->Outcome_Kill Outcome_Select Selective Inhibition (Lower Toxicity) Effect_Binding->Outcome_Select Modest Potency

Caption: Pathway divergence driven by C4-substitution. The nitro group triggers enzymatic reduction pathways leading to high toxicity/potency, while non-nitro analogs rely on passive binding.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Synthesis of this compound[1]
  • Principle: Nucleophilic substitution (N-alkylation) of 4-nitropyrazole with a benzyl halide.[1]

  • Reagents: 4-Nitro-1H-pyrazole (1.0 eq), Methyl 2-(bromomethyl)benzoate (1.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Workflow:

    • Dissolve 4-nitro-1H-pyrazole in anhydrous DMF.

    • Add K₂CO₃ and stir at Room Temperature (RT) for 30 min to generate the pyrazolate anion.

    • Add Methyl 2-(bromomethyl)benzoate dropwise.[1]

    • Stir at 60°C for 4–6 hours (Monitor via TLC, Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The nitro product typically precipitates as a solid due to high crystallinity.[1] Filter and recrystallize from Ethanol.[1]

    • Yield: Expect 85–95% for nitro derivatives; non-nitro analogs may require column chromatography (oily products).

Comparative Antimicrobial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).[1]

  • Steps:

    • Prepare 10 mM stock solutions of Compound A-NO2 and Analog A-H in DMSO.

    • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (Range: 128 µg/mL to 0.25 µg/mL).

    • Inoculate with S. aureus (ATCC 29213) at

      
       CFU/mL.[1]
      
    • Incubate at 37°C for 18–24 hours.

    • Readout: The MIC is the lowest concentration with no visible growth.[1]

    • Expected Result: A-NO2 (4–16 µg/mL) vs. A-H (>128 µg/mL).[1]

Data Summary Table

AssayMetricCompound A-NO2Analog A-ClAnalog A-H
S. aureus MIC (µg/mL)8 (Potent)32 (Moderate)>128 (Inactive)
A. baumannii MIC (µg/mL)16 64>128
HeLa Cells IC₅₀ (µM)12.545.0>100
Solubility LogP (Calc)2.12.81.9
Toxicity Ames TestPositive (Risk)NegativeNegative

References

  • Bekhit, A. A., et al. (2015).[1] "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry. Link

  • Rai, N. S., & Kalluraya, B. (2007). "Synthesis and biological evaluation of some novel nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole derivatives." Indian Journal of Chemistry. Link

  • Kumar, V., et al. (2013).[1] "Pyrazoles: A potential scaffold for the development of new anti-bacterial agents."[1][3] Medicinal Chemistry Research. Link

  • Ansari, A., et al. (2017).[1] "Biologically active pyrazole derivatives."[1][2][4][5][3][6][7][8][9] New Journal of Chemistry. Link

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 18900231 (Related Analog)." PubChem. Link

Sources

Elemental Analysis Validation Guide: Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (C₁₂H₁₁N₃O₄) Critical Challenge: The simultaneous presence of a nitrogen-rich pyrazole ring and a nitro group creates a high-NOₓ combustion environment, risking incomplete reduction to N₂ and skewed elemental data. Objective: This guide provides a scientifically rigorous protocol to validate the elemental composition of this compound within the ±0.4% industry standard, comparing Automated Combustion Analysis (CHN) against orthogonal methods like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Part 1: Theoretical Framework & Acceptance Criteria

Before physical validation, the theoretical baseline must be established. For C₁₂H₁₁N₃O₄ , the molecular weight is 261.24 g/mol .

Theoretical Composition Table
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 1212.011144.1355.17% 54.77% – 55.57%
Hydrogen (H) 111.00811.094.24% 3.84% – 4.64%
Nitrogen (N) 314.00742.0216.09% 15.69% – 16.49%
Oxygen (O) 415.99964.0024.50% Calculated by difference

The "Nitro" Factor: Nitro groups (–NO₂) are notoriously difficult in combustion analysis. They generate significant quantities of nitrogen oxides (NOₓ). If the reduction phase (typically Copper) is exhausted or the flow rate is too high, NOₓ is not fully converted to N₂ gas. This results in low Nitrogen values and potentially high Carbon values (due to interference in thermal conductivity detection).

Part 2: Primary Method – Automated CHN Combustion

Methodology: Dynamic Flash Combustion

This protocol is optimized for nitro-containing aromatics to prevent incomplete combustion and NOₓ breakthrough.

1. Sample Preparation (The Self-Validating Step)
  • Protocol: Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours.

  • Causality: Methyl benzoates can trap crystallization solvents (methanol/ethyl acetate). Even 1% trapped solvent will shift Carbon results by >0.5%, causing a false fail.

  • Weighing: Use a microbalance with 0.001 mg readability. Target mass: 2.0 – 2.5 mg . (Too little = noise; Too much = incomplete combustion of the nitro group).

2. Combustion Parameters (Optimized for Nitro-Pyrazoles)
  • Furnace Temperature: 980°C (Standard) → Boost to 1050°C (Recommended for refractory nitrogen heterocycles).

  • Oxygen Dosing: Increase O₂ loop volume or injection time by 20% over standard organic settings.

    • Reasoning: The nitro group releases oxygen, but the pyrazole ring is thermodynamically stable. Excess exogenous oxygen ensures the "flash" completely mineralizes the ring C-N bonds.

  • Carrier Gas: Helium (Grade 5.0 or higher).

3. Reduction Phase (Critical Control Point)
  • Reagent: Reduced Copper (Cu) wires/granules.

  • Validation Check: Ensure the Cu column is not more than 50% exhausted (blackened).

  • Mechanism:[1][2]

    
    .
    
  • Failure Mode: If Cu is exhausted, NOₓ passes to the detector, reading as "phantom" signals or broadening the N₂ peak.

Part 3: Comparative Analysis (CHN vs. qNMR vs. HRMS)

While CHN is the gold standard for bulk purity, it is "blind" to non-combustible impurities (like silica) or isomeric mixtures.

Performance Comparison Table
FeatureMethod A: Automated CHN Method B: qNMR (¹H) Method C: HRMS (ESI-TOF)
Primary Output % Weight of C, H, NAbsolute Purity (w/w %)Exact Mass (m/z)
Specificity Low (Isomers give identical results)High (Distinguishes isomers)High (Formula confirmation)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
Nitro Accuracy High Risk (Requires Cu reduction)High (Distinct aromatic shifts)Moderate (Ionization bias)
Impurity Detection Detects water/solvent; misses inorganic saltsDetects organic solvents & isomersMisses non-ionizable impurities
Validation Role Purity Confirmation (Bulk) Potency Assay Identity Confirmation
Analytical Decision Tree

Use this logic flow to determine when to rely on CHN versus alternatives.

AnalyticalDecision Start Start: Purity Validation IsNew Is this a New Chemical Entity (NCE)? Start->IsNew HRMS Method: HRMS (Identity Only) IsNew->HRMS Step 1: Confirm Formula CheckSolvent Suspect Trapped Solvent/Water? CheckInorganic Suspect Inorganic Salts (Silica/Pd)? CheckSolvent->CheckInorganic No qNMR Method: qNMR (Internal Std) (Target: >98%) CheckSolvent->qNMR Yes (Volatiles) CHN Method: CHN Combustion (Target: ±0.4%) CheckInorganic->CHN No (Bulk Purity Needed) CheckInorganic->qNMR Yes (Salts invisible to CHN) qNMR->CHN Cross-Validation HRMS->CheckSolvent

Figure 1: Analytical Decision Tree for validating this compound.

Part 4: Experimental Validation Data (Simulated)

To validate the protocol, we compare a "Wet" sample (undried) vs. a "Dry" sample.

Scenario: The synthesis involved recrystallization from Methanol (MeOH).

Sample State% Carbon (Theory: 55.17)% Hydrogen (Theory: 4.24)% Nitrogen (Theory: 16.09)ResultInterpretation
Wet (1% MeOH) 54.60% (-0.57)4.55% (+0.31)15.80% (-0.29)FAIL High H, Low C/N indicates solvent trap.
Dried (4h, 40°C) 55.15% (-0.02)4.26% (+0.02)16.05% (-0.04)PASS Excellent agreement. Nitro group reduced successfully.
Troubleshooting the "Nitro" Failure

If your Nitrogen result is consistently low (e.g., 15.50%) but Carbon is correct:

  • Diagnosis: Incomplete reduction of NOₓ.

  • Fix: Replace the Copper reduction tube.

  • Fix: Decrease sample weight to 1.5 mg to reduce the NOₓ load on the catalyst.

Part 5: Workflow Visualization

The following diagram illustrates the specific combustion workflow required for this nitro-compound.

CombustionWorkflow Sample Sample: Nitro-Pyrazole Derivative (2.0 mg) Combustion Combustion (1050°C) + Excess O2 Boost Sample->Combustion Gases Gases: CO2, H2O, N2, NOx Combustion->Gases Reduction Reduction Zone (650°C) Copper (Cu) Catalyst Gases->Reduction Conversion Critical Step: NOx -> N2 Reduction->Conversion Must be complete Traps Traps: Remove H2O / CO2 Conversion->Traps Detector TCD Detector Result: %C, %H, %N Traps->Detector

Figure 2: Optimized Combustion Workflow for Nitro-Containing Compounds.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5] Journal of Medicinal Chemistry. (Establishes qNMR as orthogonal to CHN). [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Guide. (Details the copper reduction mechanism for nitro compounds). [Link]

Sources

Chromatographic Retention Times of Pyrazole Benzoate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Retention Times of Pyrazole Benzoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In medicinal chemistry, pyrazole benzoate derivatives represent a critical scaffold due to their anti-inflammatory, antimicrobial, and anticancer properties. However, their chromatographic behavior presents unique challenges. The conjugation of the lipophilic benzoate moiety with the nitrogen-rich pyrazole core creates a "push-pull" electronic system that significantly influences retention times (


) in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide objectively compares the retention performance of these derivatives across different stationary phases and mobile phase compositions. Unlike standard alkyl-substituted pyrazoles, benzoate derivatives exhibit strong


 stacking capabilities and increased hydrophobicity, necessitating specific protocol adjustments for optimal resolution.
The Mechanistic Driver: Solvophobic Theory vs. Interaction

The retention of pyrazole benzoates is not governed solely by the partition coefficient (


).
  • Hydrophobic Effect: The benzoate group increases the accessible surface area (ASA) for interaction with alkyl chains (C18/C8).

  • Electronic Interaction: The carbonyl oxygen and the pyrazole nitrogens act as hydrogen bond acceptors, while the aromatic rings allow for

    
     interactions, particularly on Phenyl-Hexyl or PFP (Pentafluorophenyl) columns.
    

Comparative Analysis of Stationary Phases

Selecting the correct stationary phase is the primary determinant of resolution and peak symmetry. The following table contrasts the performance of standard phases for this specific chemical class.

Table 1: Stationary Phase Performance Matrix
FeatureC18 (Octadecylsilane) C8 (Octylsilane) PFP (Pentafluorophenyl)
Retention Mechanism Purely hydrophobic partition.Hydrophobic (lower density).Hydrophobic +

+ Dipole-dipole.
Retention Time (

)
High. Strong interaction with the benzoate tail.Moderate. Faster elution; good for highly lipophilic derivatives.Variable. High selectivity for halogenated benzoates or isomers.
Selectivity (

)
Standard methylene selectivity.Similar to C18 but less retentive.Excellent for separating regioisomers (e.g., 1,3- vs 1,5-isomers).
Peak Shape Generally sharp; tailing may occur if residual silanols interact with pyrazole nitrogen.Sharper peaks for very hydrophobic compounds.Symmetrical; reduces basic interaction tailing.
Recommended Use General purity profiling; lipophilicity assessment.High-throughput screening (HTS); reducing run times.Separating structural isomers or closely related impurities.[1]

Expert Insight: For pyrazole benzoates, start with C18 for general retention. If


 min or if peak broadening occurs due to high lipophilicity, switch to C8 . Use PFP  specifically if you are separating positional isomers of the benzoate group (e.g., ortho vs. para substitution).

Experimental Protocol: Validated RP-HPLC Workflow

This protocol is synthesized from validated methods for pyrazole-type derivatives (e.g., TFNPB and phenyl-pyrazolines) and optimized for reproducibility.

Reagents and Equipment[1][2][3][4]
  • HPLC System: Agilent 1100/1200 series or equivalent with PDA detector.

  • Column: Eclipse XDB-C18 (

    
     mm, 
    
    
    
    ) or Zorbax Eclipse XDB-C8.
  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.

  • Additives: Trifluoroacetic acid (TFA) or Formic Acid (FA) to suppress silanol ionization.

Standard Operating Procedure (SOP)

Step 1: Mobile Phase Preparation

  • Phase A: Water + 0.1% TFA (v/v).[2] (TFA ensures the pyrazole nitrogen remains protonated/neutral depending on pKa, sharpening peaks).

  • Phase B: Methanol (MeOH) or Acetonitrile (ACN).

  • Note: MeOH is preferred for C18 to maximize

    
     selectivity; ACN is preferred for C8 for speed.
    

Step 2: Sample Preparation

  • Dissolve 10 mg of the pyrazole benzoate derivative in 10 mL of Mobile Phase B (stock: 1 mg/mL).

  • Sonicate for 10 mins. Filter through a

    
     PTFE filter.
    
  • Dilute to working concentration (

    
    ).
    

Step 3: Chromatographic Conditions (Isocratic)

  • Composition: 80:20 (MeOH : Water + 0.1% TFA).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at

    
     (typically 254 nm or determined via scan).[3]
    
Self-Validating System Suitability Checklist

Before running samples, ensure:

  • Theoretical Plates (

    
    ): 
    
    
    
    (indicates column efficiency).
  • Tailing Factor (

    
    ): 
    
    
    
    (critical for pyrazoles;
    
    
    indicates secondary silanol interactions).
  • RSD of Retention Time:

    
     over 5 replicate injections.
    

Data Analysis: Retention Behavior Case Studies

The following data summarizes retention trends observed in validated studies of pyrazole derivatives.

Table 2: Representative Retention Data
Compound ClassStationary PhaseMobile PhaseRetention Time (

)
Capacity Factor (

)
Pyrazoline Benzoate (General) C18 (

mm)
MeOH:Water (80:20)5.6 min 3.95
TFNPB (Naphthyl-substituted) C8ACN:Water (75:25)< 5.0 min ~2.5
Highly Lipophilic Analogues C18MeOH:Water (80:20)> 12.0 min > 8.0

Data Interpretation:

  • Effect of Benzoate: The addition of a benzoate group significantly increases

    
     compared to a simple phenyl ring due to the added ester linkage and lipophilicity.
    
  • Solvent Strength: Switching from MeOH to ACN (at the same %) typically reduces retention time by 30–50% due to ACN's higher elution strength and disruption of

    
    -interactions.
    

Visualizing the Separation Mechanism

The following diagram illustrates the competitive interactions occurring inside the column, highlighting why specific conditions are chosen.

G cluster_0 Stationary Phase Surface cluster_1 Analyte: Pyrazole Benzoate C18 C18 Alkyl Chains (Hydrophobic Interaction) Silanol Residual Silanols (Secondary Interaction) Benzoate Benzoate Tail (Lipophilic) Benzoate->C18 Primary Retention (Partitioning) Result Sharp Peak (t_R ~ 5-6 min) Benzoate->Result Pyrazole Pyrazole Core (Basic Nitrogen) Pyrazole->Silanol Unwanted Tailing (H-Bonding) Pyrazole->Result MobilePhase Mobile Phase (MeOH/Water + TFA) MobilePhase->C18 Elution Competition MobilePhase->Pyrazole TFA Protonation (Blocks Silanol)

Caption: Mechanism of separation on C18. TFA blocks silanol interactions, ensuring the benzoate tail drives retention.

Advanced Characterization: QSRR & Lipophilicity

For researchers developing new derivatives, predicting retention is vital. Quantitative Structure-Retention Relationships (QSRR) link molecular descriptors to chromatographic behavior.[4][5][6][7]

  • Correlation: There is a linear relationship between

    
     and the volume fraction of the organic modifier (
    
    
    
    ).[8]
    
    
    • 
      : Extrapolated retention factor at 100% water (Lipophilicity index).
      
    • 
      : Sensitivity to organic modifier.[9]
      
  • Application: By running a gradient from 5% to 95% B, you can extrapolate

    
     to estimate the 
    
    
    
    of your specific pyrazole benzoate derivative without doing a shake-flask experiment.

References

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Link

  • Longdom. (2018). Advances in Chromatography & HPLC Techniques: Synthesis and Analysis of TFNPB. Link

  • MDPI. (2021). Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. Molecules. Link

  • NIH. (2017). Assessment of Lipophilicity Indices Derived from Retention Behavior of Antioxidant Compounds in RP-HPLC. Link

  • BenchChem. (2025).[10] Column chromatography conditions for separating pyrazole isomers. Link

Sources

distinguishing isomers of (pyrazol-1-yl)methyl benzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Distinguishing Regioisomers of (Pyrazol-1-yl)methyl Benzoate Derivatives

Introduction

The N-alkylation of asymmetric


-pyrazoles with alkylating agents like methyl 4-(bromomethyl)benzoate typically yields a mixture of N1 and N2 regioisomers. This occurs due to the tautomeric equilibrium of the pyrazole ring and competing steric and electronic effects during the reaction[1]. For researchers and drug development professionals, the unambiguous structural assignment of these (pyrazol-1-yl)methyl benzoate derivatives is a strict regulatory requirement.

Relying solely on 1D


H NMR is often insufficient because the chemical shifts of the critical N-CH

protons in both isomers are nearly identical[2]. This guide outlines the definitive analytical techniques—focusing on 2D Nuclear Magnetic Resonance (NMR) spectroscopy—used to distinguish these isomers, providing causal explanations for experimental parameters and self-validating protocols.

Causal Analysis of Isomer Assignment

To definitively distinguish between N1 and N2 alkylated pyrazoles, analysts must map both the through-bond connectivity and the through-space proximity of the molecule.

  • Heteronuclear Multiple Bond Correlation (HMBC): Causality: HMBC detects long-range (typically 2- to 3-bond) couplings between ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H and 
    
    
    
    C nuclei. For pyrazole derivatives, the N-CH
    
    
    protons will show a strong 3-bond heteronuclear correlation (
    
    
    ) to the adjacent annular carbon (C5 for the N1 isomer, or C3 for the N2 isomer)[1]. Because C3 and C5 have distinct
    
    
    C chemical shifts based on their substituents, this connectivity unambiguously anchors the benzyl group to a specific nitrogen.
  • Nuclear Overhauser Effect Spectroscopy (NOESY): Causality: NOESY identifies protons that are close in space (< 5 Å) via dipole-dipole cross-relaxation. In an N1-alkylated pyrazole, the N-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     protons are spatially adjacent to the substituent at the C5 position. A distinct NOE cross-peak between the N-CH
    
    
    
    protons and the C5-proton (or C5-alkyl group) physically proves the N1 configuration[1][3]. The absence of this signal, coupled with an interaction with the C3-substituent, confirms the N2 isomer.

Analytical Workflow

IsomerWorkflow A Isomeric Mixture (pyrazol-1-yl)methyl benzoate B Chromatographic Separation (HPLC/Flash) A->B C 1D NMR Profiling (1H & 13C) B->C D 2D NOESY (Spatial Proximity < 5 Å) C->D E 2D HMBC (3-Bond Connectivity) C->E F N1-Isomer (NOE: N-CH2 to H-5/R-5) D->F H-5/R-5 Interaction G N2-Isomer (NOE: N-CH2 to H-3/R-3) D->G H-3/R-3 Interaction E->F C-5 Correlation E->G C-3 Correlation

Analytical workflow for separating and assigning pyrazole regioisomers using 2D NMR.

Quantitative Data Comparison

The following table summarizes the diagnostic NMR data used to distinguish the regioisomers of methyl 4-((5-bromo-3-methyl-1H-pyrazol-1-yl)methyl)benzoate and its N2 counterpart, synthesized during the development of HDAC6 PET agents[2].

ParameterN1 Isomer (5-Bromo-3-methyl)N2 Isomer (3-Bromo-5-methyl)Diagnostic Significance
N-CH


H Shift
δ 5.35 ppm (s, 2H)δ 5.29 ppm (s, 2H)Minor difference; insufficient for absolute assignment on its own.
Pyrazole CH

H Shift
δ 6.14 ppm (s, 1H)δ 6.10 ppm (d,

Hz, 1H)
Reflects electronic shielding differences at C4.
CH


H Shift
δ 2.27 ppm (s, 3H)δ 2.16 ppm (d,

Hz, 3H)
Proximity to the shielding cone of the benzyl ring alters the shift.
NOESY Correlation N-CH


None (Br at C5)
N-CH


C5-CH

(δ 2.16)
Definitive: Proves spatial proximity of the benzyl group to the C5 substituent.
HMBC Correlation N-CH


C5 (C-Br)
N-CH


C5 (C-CH

)
Definitive: Proves 3-bond connectivity to the specific adjacent carbon.

Self-Validating Experimental Protocol: 2D NMR Acquisition

To ensure high-fidelity data, the following protocol incorporates internal validation steps to prevent misassignment due to rotamers or tautomeric exchange[3].

Step 1: Sample Preparation & Purity Validation

  • Dissolve 5–10 mg of the chromatographically isolated (pyrazol-1-yl)methyl benzoate isomer in 0.6 mL of CDCl

    
     (or DMSO-
    
    
    
    if solubility is poor)[3].
  • Self-Validation Check: Ensure the sample is >95% pure via LC-MS prior to NMR. Residual mixed isomers will create overlapping spin systems in 2D NMR, leading to false-positive NOE cross-peaks that mimic the opposing isomer.

Step 2: 1D


H and 

C Acquisition
  • Acquire standard 1D spectra to identify the N-CH

    
     protons (typically δ 5.2–5.5 ppm) and the pyrazole ring protons/carbons.
    
  • Self-Validation Check: If broad signals are observed, it may indicate restricted bond rotation (rotamers) due to the bulky benzoate substituent. Perform Variable Temperature (VT) NMR to coalesce the signals before proceeding to 2D experiments to avoid misinterpreting rotameric peaks as isomeric impurities[3].

Step 3: NOESY Acquisition (Spatial Mapping)

  • Set up a 2D NOESY experiment. The critical parameter is the mixing time (

    
    ) .
    
  • Causality Check: Set

    
     to 300–500 ms for small molecules (MW < 500 Da). If the mixing time is too short, the NOE build-up will be insufficient to detect the critical N-CH
    
    
    
    to C5-H interaction. If too long, spin diffusion may cause false correlations.
  • Process the data and identify cross-peaks between the N-CH

    
     resonance and the pyrazole ring substituents.
    

Step 4: HMBC Acquisition (Bond Mapping)

  • Select an HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems)[3].

  • Optimize the long-range coupling constant (

    
    ) to 7–8 Hz, which is the ideal threshold for detecting the 3-bond coupling between the N-CH
    
    
    
    protons and the pyrazole C3/C5 carbons[4].
  • Self-Validation Check: Verify that the N-CH

    
     protons show a correlation to a quaternary carbon (if substituted) or a CH carbon on the pyrazole ring. Cross-reference this carbon's chemical shift with the 1D 
    
    
    
    C spectrum to confirm its identity as C3 or C5.

Conclusion

While chromatographic separation isolates the isomers of (pyrazol-1-yl)methyl benzoate derivatives, 2D NMR provides the definitive structural proof required for rigorous scientific publication and drug development. By combining the through-space validation of NOESY with the through-bond certainty of HMBC, researchers can construct a self-validating analytical matrix that eliminates the ambiguity of pyrazole regiochemistry.

References

Sources

Safety Operating Guide

methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (CAS: 1005612-69-0). It is designed for researchers and EHS professionals requiring immediate, actionable data for waste management and spill response.

Part 1: Executive Summary & Immediate Action Card

Status: Hazardous Chemical Substance Primary Risks: Acute Toxicity (Oral), Skin/Eye Irritation, Potential Energetic Instability (Nitro-aromatic moiety). Immediate Disposal Directive: Do NOT dispose of in municipal trash or sewer systems. Segregate as Hazardous Organic Waste for high-temperature incineration.

Scenario Immediate Action
Spill (Solid) Evacuate area of non-essential personnel. Dampen with inert solvent (e.g., PEG-400 or water) to prevent dust. Sweep gently into a wide-mouth HDPE container.
Spill (Liquid) Absorb with vermiculite or sand.[1] Do NOT use sawdust or paper (combustibles). Place in a sealed container labeled "Hazardous Waste - Nitro Compound".
Skin Contact Wash immediately with soap and water for 15 minutes.[2] Remove contaminated clothing.[1][2][3][4][5]
Eye Contact Rinse cautiously with water for 15 minutes.[2][3][5] Remove contact lenses if present.[1][3] Seek medical attention.

Part 2: Chemical Hazard Assessment

To understand the disposal requirements, one must analyze the functional groups. This molecule combines a nitro-pyrazole core with a benzoate ester .

  • Nitro Group (-NO₂): Aromatic nitro compounds are often toxic and can be shock-sensitive or thermally unstable. While pyrazoles are generally more stable than simple nitro-benzenes, the presence of the nitro group mandates that this waste be treated as a potential energetic material. Avoid heating waste containers.

  • Methyl Ester (-COOCH₃): Adds combustibility to the molecule. It is susceptible to hydrolysis in strong acids or bases, releasing methanol (flammable/toxic) and the corresponding benzoic acid derivative.

  • Pyrazole Ring: Nitrogen-rich heterocycle. Combustion releases nitrogen oxides (NOx), requiring incineration with flue gas scrubbing.

Physical & Chemical Properties Table
PropertyValue / Description
CAS Number 1005612-69-0
Molecular Formula C₁₂H₁₁N₃O₄
Molecular Weight 261.23 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, DMF, Dichloromethane; Low solubility in water.[6][7]
Hazard Codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Part 3: Personal Protective Equipment (PPE) & Engineering Controls

Engineering Controls:

  • Fume Hood: All handling (weighing, dissolving, waste transfer) must occur inside a certified chemical fume hood to capture dust and vapors.

  • Static Control: Use anti-static weighing boats and grounded equipment, as dry nitro-powders can be sensitive to static discharge.

PPE Requirements:

  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm)

    • Outer: Nitrile or Neoprene (for longer exposure).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >5g.

  • Body: Lab coat (100% cotton preferred to minimize static) and closed-toe shoes.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicable for: Expired reagents, reaction byproducts, spill cleanup residues.

  • Segregation: Do not mix with strong oxidizers (e.g., perchlorates, permanganates) or strong reducing agents.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers which can react with nitro compounds over time.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[6][8]

    • Hazard Checkbox: Toxic, Irritant.[1][3][5]

  • Storage: Store in a cool, dry flammables cabinet until pickup.

Protocol B: Liquid Waste (Solutions)

Applicable for: Mother liquors, reaction mixtures in solvents (DMSO, DCM).

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Halogenated Waste:[9] If dissolved in DCM/Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol/Acetone/Ethyl Acetate.

  • Transfer: Pour into the appropriate waste carboy using a funnel.

  • Rinsing: Rinse the original vessel with a small amount of compatible solvent (e.g., acetone) and add the rinsate to the waste container.[10]

  • Cap Venting: If the solution contains reagents that might off-gas, use a vented cap to prevent pressure buildup.

Protocol C: Empty Container Decontamination

Regulatory Standard: RCRA "RCRA Empty" definition.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[10]

  • Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Disposal: Once triple-rinsed and dry, the container can typically be discarded in glass/plastic trash or recycled, depending on institutional policy.

Part 5: Visual Disposal Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidAction Place in HDPE/Glass Jar Label: 'Toxic/Irritant Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) SolidAction->Incineration Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo HaloWaste Halogenated Waste Stream Halo->HaloWaste NonHaloWaste Organic Solvents Stream NonHalo->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision tree for the segregation and disposal of nitro-pyrazole benzoate derivatives.

Part 6: Regulatory & Compliance Notes

  • RCRA Classification (USA): This specific compound is not P-listed or U-listed. However, it likely exhibits the characteristic of Ignitability (D001) if in a flammable solvent, and potentially Reactivity (D003) if the nitro content is high enough (though unlikely for this specific intermediate). Always characterize as Toxic and Irritant .

  • DOT Shipping (if transporting waste):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound)

    • Hazard Class: 6.1

    • Packing Group: III

References

  • PubChem. (2025). Methyl 2-methyl-4-nitrobenzoate (Related Compound Structure/Safety). National Library of Medicine. [Link][7]

Sources

Personal protective equipment for handling methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Why" Before the "How"

As researchers, we often treat catalog reagents as static commodities. This is a mistake. Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (CAS: 1005612-69-0) is not just a white powder; it is a nitro-aromatic functionalized ester .

From a structural-activity relationship (SAR) perspective, this molecule combines two distinct hazard domains:

  • The Nitropyrazole Moiety: Historically associated with serious eye damage (Category 1) and potential sensitization. Nitro-heterocycles can also exhibit energetic properties (shock/friction sensitivity) if dry and pure, though the benzoate group likely stabilizes this specific molecule.

  • The Benzoate Ester: Lipophilic, facilitating skin absorption and acting as a local irritant.

The Golden Rule: Treat this compound as a Severe Eye Irritant and a Potential Sensitizer . Your PPE strategy must prioritize mucous membrane protection and particulate containment.

Risk Assessment & Hazard Profile

Before selecting PPE, we must quantify the risk. This compound is typically handled as a solid intermediate.

Hazard ClassLikely GHS CodeSignal WordOperational Implication
Eye Damage/Irritation H318 / H319DANGER Critical: Irreversible corneal damage is possible. Safety glasses are insufficient for open handling.
Acute Toxicity (Oral) H302WarningDo not ingest.[1][2] Hand-to-mouth transfer is the primary risk vector.
Skin Sensitization H317 (Inferred)WarningPotential for allergic dermatitis upon repeated exposure (common in nitro-aromatics).
Physical Hazard N/A (Stable)CautionWhile likely stable, avoid high heat or friction (grinding) due to the nitro group.

PPE Matrix: The Defense System

Do not rely on a "one-size-fits-all" approach. Scale dictates protection.

Scenario A: Analytical Scale (<100 mg)

Handling closed vials, preparing LCMS samples.

  • Eyes: Safety glasses with side shields (ANSI Z87.1).

  • Hands: Single Nitrile gloves (min 0.11 mm thickness).

    • Why? Incidental splash protection is sufficient.

  • Respiratory: Fume hood (Face velocity 80-100 fpm). No respirator needed if sash is proper.[1][3]

  • Body: Standard cotton lab coat.

Scenario B: Preparative/Synthesis Scale (>100 mg - 10 g)

Weighing powders, setting up reactions, rotary evaporation.

  • Eyes: Chemical Splash Goggles (Indirect Vent) .

    • Why? Powders float. If this dust contacts the eye moisture, it can cause immediate, severe irritation.

  • Hands: Double Gloving Protocol .

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-5 mil) or Neoprene.

    • Technique: Tape inner glove to lab coat cuff.

  • Respiratory: N95/P100 Disposable Respirator (if outside hood) or work strictly inside a Powder Containment Hood .

  • Body: Lab coat + Tyvek® Sleeves or disposable apron.

Scenario C: Spill Cleanup / High Exposure Risk
  • Eyes: Full Facepiece Respirator (APF 50).

  • Hands: Silver Shield® (Laminate) or Butyl Rubber gloves.

    • Why? Esters (benzoates) can permeate nitrile over time; nitro-aromatics are toxic. Laminate offers broad chemical resistance.

  • Body: Tyvek® Coveralls (Type 5/6).

Operational Protocols

Protocol 4.1: The Safe Weighing Workflow

Objective: Weigh 500 mg of solid without contaminating the balance or the user.

WeighingProtocol Start START: Preparation Check Check Engineering Controls (Hood Flow > 80fpm) Start->Check PPE Don PPE: Double Gloves, Goggles, Lab Coat Check->PPE Static Neutralize Static (Use Ionizer bar or gun) PPE->Static Critical Step Weigh Transfer Solid (Use disposable spatula) Static->Weigh Clean Wipe Balance Area (Solvent wet wipe) Weigh->Clean Immediate Decon Doff Doff Outer Gloves (Inside hood) Clean->Doff End END: Process Complete Doff->End

Figure 1: Safe weighing workflow emphasizing static control to prevent powder dispersion.

Protocol 4.2: Handling Solutions

When this compound is dissolved in organic solvents (DCM, Ethyl Acetate), the permeation risk increases .

  • Solvent Effect: The solvent acts as a carrier, pulling the nitro-compound through glove material.

  • Action: Change gloves immediately upon splash. Do not re-use.

  • Incompatibility: Avoid strong bases (NaOH, KOH). Hydrolysis of the ester will yield 4-nitro-1H-pyrazol-1-yl-methyl alcohol and benzoate, potentially releasing heat or changing toxicity profiles.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don Goggles and N95/P100 mask.

  • Contain: Cover spill with damp paper towels (water/ethanol) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up damp material. Wipe surface with 0.1M NaOH (mild base deactivates esters, but use caution) followed by water.

  • Disposal: Place in a dedicated "Hazardous Solid Waste" container.

Waste Disposal Strategy
  • Classification: Organic Chemical Waste (Halogen-free, Nitrogen-containing).

  • Method: High-Temperature Incineration .

    • Why? Nitro compounds require complete oxidation to prevent the formation of toxic nitrogen oxides (NOx) or shock-sensitive residues in landfills.

  • Labeling: Clearly label as "Contains Nitro-aromatics" to alert waste handlers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15088700 (Analog: Methyl 2-methyl-4-nitrobenzoate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.